Lonsurf
Description
Propriétés
IUPAC Name |
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O5.C9H11ClN4O2.ClH/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7;10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h2,5-7,16-17H,1,3H2,(H,14,18,19);11H,1-4H2,(H2,12,13,15,16);1H/t5-,6+,7+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIXOHWIPDGJEI-OJSHLMAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2F3N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733030-01-8 | |
| Record name | Thymidine, α,α,α-trifluoro-, mixt. with 5-chloro-6-[(2-imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733030-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tipiracil hydrochloride mixture with Trifluridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733030018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Lonsurf (Trifluridine/Tipiracil): A Deep Dive into its Mechanism of Action in Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Lonsurf, an oral combination anticancer agent, has emerged as a valuable therapeutic option for patients with refractory metastatic colorectal and gastric cancers. Its efficacy lies in the synergistic action of its two components: trifluridine (FTD), a nucleoside analog that disrupts DNA synthesis, and tipiracil (TPI), a thymidine phosphorylase inhibitor that prevents the rapid degradation of trifluridine. This guide provides a comprehensive technical overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to empower researchers and drug development professionals in their understanding and exploration of this important therapeutic.
The Dual Mechanism of this compound: A Synergistic Approach
This compound's antitumor activity is the result of the complementary actions of its two active ingredients, trifluridine and tipiracil, combined in a 1:0.5 molar ratio.[1]
Trifluridine (FTD): The Cytotoxic Payload
Trifluridine, a thymidine-based nucleoside analog, is the primary cytotoxic component of this compound.[2] Its mechanism of action is twofold:
-
Inhibition of Thymidylate Synthase (TS): Upon entering a cancer cell, trifluridine is phosphorylated by thymidine kinase to its active monophosphate form. This metabolite then inhibits thymidylate synthase, an enzyme crucial for the synthesis of pyrimidine deoxynucleotides, which are essential building blocks for DNA.[3]
-
DNA Incorporation and Dysfunction: Trifluridine monophosphate is further phosphorylated to trifluridine triphosphate (FTD-TP).[1] This active form is then incorporated into the DNA of cancer cells in place of thymidine.[2][4] The presence of the trifluoromethyl group on the uracil base leads to DNA dysfunction, including impaired DNA synthesis and the induction of DNA damage, ultimately triggering cell death.[3][5]
Tipiracil (TPI): The Bioavailability Enhancer
When administered orally, trifluridine is rapidly metabolized and inactivated by the enzyme thymidine phosphorylase (TP), primarily in the liver.[5] Tipiracil hydrochloride is a potent inhibitor of thymidine phosphorylase.[6] By blocking this enzyme, tipiracil significantly increases the bioavailability of trifluridine, leading to higher systemic exposure and enhanced antitumor efficacy.[1][7] Administration of this compound increases the area under the curve (AUC) of trifluridine by 37-fold compared to trifluridine alone.[1]
Additionally, thymidine phosphorylase is also known as platelet-derived endothelial cell growth factor (PD-ECGF) and is implicated in tumor angiogenesis.[8] By inhibiting this enzyme, tipiracil may also exert anti-angiogenic effects, further contributing to the overall antitumor activity of this compound.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacodynamics and pharmacokinetics of this compound's components.
Table 1: In Vitro Cytotoxicity of Trifluridine (FTD) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MKN45 | Gastric | 0.23[2] |
| MKN45/5FU (5-FU Resistant) | Gastric | 0.85[2] |
| MKN74 | Gastric | 6.0[2] |
| MKN74/5FU (5-FU Resistant) | Gastric | 7.0[2] |
| KATOIII | Gastric | 2.7[2] |
| KATOIII/5FU (5-FU Resistant) | Gastric | 2.7[2] |
| DLD-1 | Colorectal | >22-fold increase in resistant line[9] |
| HCT-116 | Colorectal | >22-fold increase in resistant line[9] |
| RKO | Colorectal | >22-fold increase in resistant line[9] |
| Multiple Cancer Types (Median) | 9 Tumor Types | 5.6[10] |
Table 2: Pharmacokinetic Parameters of this compound (Trifluridine/Tipiracil)
| Parameter | Trifluridine (with Tipiracil) | Tipiracil |
| Tmax (hours) | ~2[1] | Not specified |
| Mean Elimination Half-life (t½) at Steady State (hours) | 2.1[1] | 2.4[1] |
| Protein Binding | >96% (to human serum albumin) | <8% |
| Metabolism | Primarily by thymidine phosphorylase to inactive 5-(trifluoromethyl)uracil (FTY)[11] | Not metabolized by cytochrome P450 enzymes[11] |
| Excretion | Primarily renal[1] | Not specified |
Table 3: Overview of Pivotal Clinical Trial Efficacy
| Trial | Indication | Treatment Arm | Control Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| RECOURSE | Metastatic Colorectal Cancer | This compound | Placebo | 7.2 months[4] | 2.0 months[11] |
| TAGS | Metastatic Gastric Cancer | This compound | Placebo | 5.7 months[11] | 2.0 months[11] |
| SUNLIGHT | Metastatic Colorectal Cancer | This compound + Bevacizumab | This compound | 10.8 months[12][13] | 5.6 months[12][13] |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Trifluridine DNA Incorporation Assay
Objective: To quantify the amount of trifluridine incorporated into the DNA of cancer cells.
Methodology (based on Liquid Chromatography/Tandem Mass Spectrometry - LC/MS/MS): [14][15]
-
Cell Culture and Treatment:
-
Culture human colorectal cancer cell lines (e.g., SW620, HCT 116, HT-29) in appropriate media.
-
Treat cells with a specified concentration of trifluridine (e.g., 4.0 µM) for a defined period (e.g., 24 hours).[14]
-
-
DNA Extraction:
-
Harvest the cells and extract double-stranded DNA using a commercially available DNA extraction kit, following the manufacturer's protocol.
-
-
DNA Digestion:
-
Digest the extracted DNA into individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
-
LC/MS/MS Analysis:
-
Analyze the digested DNA samples using a liquid chromatography system coupled with a tandem mass spectrometer.
-
Separate the nucleosides using a suitable chromatography column.
-
Quantify the amount of trifluridine and normal deoxynucleosides by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the amount of trifluridine incorporated into the DNA, often expressed as a ratio to a normal nucleoside like deoxyguanosine, to normalize for the total amount of DNA analyzed.
-
Tipiracil Thymidine Phosphorylase Inhibition Assay
Objective: To determine the inhibitory activity of tipiracil against thymidine phosphorylase.
Methodology (Spectrophotometric Assay): [7][16]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).
-
Dilute recombinant human or E. coli thymidine phosphorylase enzyme to a working concentration (e.g., 0.058 units/well).[7][16]
-
Prepare a stock solution of the substrate, thymidine (e.g., 1.5 mM).[7][16]
-
Prepare serial dilutions of tipiracil in a suitable solvent (e.g., DMSO).
-
-
Assay Reaction:
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of tipiracil.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the tipiracil concentration.
-
Visualizing the Core Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: The dual mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for trifluridine DNA incorporation assay.
Caption: Workflow for the thymidine phosphorylase inhibition assay.
Conclusion
This compound's innovative dual-component design, which combines the direct cytotoxic effects of trifluridine with the pharmacokinetic-enhancing properties of tipiracil, represents a significant advancement in the treatment of refractory gastrointestinal cancers. A thorough understanding of its intricate mechanism of action at the molecular level is paramount for optimizing its clinical application, exploring novel combination therapies, and developing next-generation anticancer agents. This guide provides a foundational resource for researchers and drug developers, offering a detailed examination of this compound's core principles, supported by quantitative data and established experimental methodologies.
References
- 1. dovepress.com [dovepress.com]
- 2. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. cda-amc.ca [cda-amc.ca]
- 5. This compound® In Previously Treated mCRC Treatment [lonsurfhcp.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Efficacy and Success Rate for this compound® (trifluridine and tipiracil) tablets | SUNLIGHT, RECOURSE, & TAGS Clinical Trials [this compound.com]
- 12. Servier and Taiho Oncology Present Overall Survival Data for Trifluridine/Tipiracil (this compound®) In Combination With Bevacizumab in Patients With Refractory Metastatic Colorectal Cancer at 2023 ASCO Gastrointestinal Cancers Symposium [prnewswire.com]
- 13. esmo.org [esmo.org]
- 14. researchgate.net [researchgate.net]
- 15. Exposure-dependent incorporation of trifluridine into DNA of tumors and white blood cells in tumor-bearing mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Trifluridine: A Deep Dive into DNA Incorporation and Cellular Dysfunction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluridine (FTD), a fluorinated thymidine analogue, is a potent antineoplastic agent. Its primary mechanism of action involves its incorporation into DNA, leading to significant cellular dysfunction and cytotoxicity. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning FTD's therapeutic effects, with a focus on its journey from a prodrug to a DNA-disrupting agent. We will explore the intricacies of its incorporation into the genome, the subsequent DNA damage and replication stress, and the cellular signaling pathways that ultimately determine the fate of cancer cells. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology.
Mechanism of Action: From Administration to DNA Integration
Trifluridine is orally administered as a combination product with tipiracil hydrochloride (TPI), which is an inhibitor of the enzyme thymidine phosphorylase (TP).[1] Tipiracil is crucial for the oral bioavailability of trifluridine as it prevents its rapid degradation into inactive metabolites by TP in the liver.[2][3] Once in the bloodstream, trifluridine is transported into cancer cells via nucleoside transporters.[4]
Inside the cell, trifluridine undergoes a series of phosphorylation events, initiated by thymidine kinase (TK), to form trifluridine monophosphate (TF-TMP).[2][5] TF-TMP can then inhibit thymidylate synthase (TS), an enzyme critical for the synthesis of deoxythymidine triphosphate (dTTP), a necessary building block for DNA synthesis.[2][6] However, the primary cytotoxic effect of trifluridine stems from its further phosphorylation to trifluridine triphosphate (TF-TTP).[4][6] TF-TTP then acts as a substrate for DNA polymerases and is incorporated into the replicating DNA strand in place of thymidine.[1][4]
The incorporation of trifluridine into DNA is a key determinant of its antitumor activity.[4][7] Studies have shown a positive correlation between the amount of trifluridine incorporated into DNA and its cytotoxic effects.[4][8]
DNA Dysfunction: The Consequences of Trifluridine Incorporation
The substitution of thymidine with trifluridine in the DNA helix leads to significant structural and functional perturbations, collectively termed DNA dysfunction. This dysfunction manifests in several ways:
-
DNA Strand Breaks: The presence of trifluridine in the DNA is hypothesized to lead to the formation of DNA strand breaks, although the exact mechanism is not fully understood.[2][9]
-
DNA Replication Stress (DRS): Trifluridine induces DNA replication stress by impeding the progression of replicative DNA polymerases.[10][11][12] It acts as both an inefficient substrate (as TF-TTP) and an obstacle when present in the template strand.[11][12] This leads to stalled replication forks and the accumulation of single-stranded DNA (ssDNA).[10][13]
-
Inhibition of DNA Synthesis: By being incorporated into replicating DNA strands, trifluridine inhibits further DNA synthesis and cellular proliferation.[1]
Quantitative Effects of Trifluridine on Cellular Components
The following table summarizes key quantitative data on the effects of trifluridine treatment on cellular components, as reported in various studies.
| Parameter | Cell Line | Trifluridine Concentration | Time | Observation | Reference |
| Trifluridine in DNA | HeLa | 1 µM (IC50) | 4 h | 62.2 ± 0.9 pmol/1x10^6 cells | [14] |
| FdUrd in DNA | HeLa | 0.5 µM (IC50) | 4 h | 7.53 pmol/1x10^6 cells | [14] |
| 5-FU in DNA | HeLa | 10 µM (IC50) | 4 h | 0.17 pmol/1x10^6 cells | [14] |
| Cellular dTTP Levels | HCT-116 | 5 µmol/L | 60 min | Rapid decrease | [10] |
| Cellular FTD-TP Levels | HCT-116 | 5 µmol/L | 60 min | Rapid increase | [10] |
| FTD Incorporation into DNA | HCT-116 | 5 µmol/L | 240 min | Continuous incorporation | [10] |
Cellular Signaling Pathways Activated by Trifluridine-Induced DNA Damage
The DNA damage and replication stress caused by trifluridine incorporation trigger a cascade of cellular signaling events, primarily involving the DNA damage response (DDR) pathways. These pathways ultimately dictate whether the cell undergoes cell cycle arrest, senescence, or apoptosis.
The p53-Dependent Pathway
In cancer cells with wild-type p53, trifluridine-induced DNA damage activates the p53 pathway.[10][11] This leads to the upregulation of p21, a cyclin-dependent kinase inhibitor, which in turn causes a sustained G2 phase cell cycle arrest.[15][16] This prolonged arrest can eventually lead to cellular senescence, a state of irreversible growth arrest, through a process known as mitosis skipping.[10][11]
The p53-Independent Pathway
In cancer cells that have lost wild-type p53 function, the response to trifluridine-induced DNA damage is different. These cells still undergo a G2/M arrest but are unable to maintain it.[10][11] This leads to aberrant mitosis with severely impaired sister chromatid separation, ultimately triggering apoptotic cell death.[10][11]
Key Signaling Molecules
-
Chk1: Trifluridine induces the phosphorylation of Chk1 at Serine 345, a key event in the activation of the ATR-Chk1 pathway in response to DNA replication stress.[10][15]
-
FancD2: The accumulation of replication protein A (RPA)-coated single-stranded DNA leads to the association with FancD2, indicating the activation of the Fanconi anemia pathway involved in the repair of interstrand crosslinks and replication fork stabilization.[10]
Experimental Protocols
This section provides an overview of key experimental methodologies used to study trifluridine's effects on DNA.
Quantification of Trifluridine in DNA by LC/MS/MS
This method is used to determine the amount of trifluridine incorporated into the genomic DNA of cells or tissues.
-
Cell/Tissue Lysis and DNA Extraction: Cells or tissues are lysed, and genomic DNA is extracted using standard protocols (e.g., phenol-chloroform extraction or commercial kits).
-
DNA Digestion: The purified DNA is enzymatically digested into individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Preparation: The digested sample is deproteinized, and the supernatant containing the deoxynucleosides is collected.
-
LC/MS/MS Analysis: The sample is injected into a liquid chromatography-tandem mass spectrometry (LC/MS/MS) system. The deoxynucleosides are separated by reverse-phase chromatography and detected by mass spectrometry in multiple reaction monitoring (MRM) mode. A standard curve of known trifluridine concentrations is used for quantification.[7]
DNA Fiber Analysis
This technique is used to visualize and measure the dynamics of DNA replication at the single-molecule level, allowing for the assessment of replication fork speed and stalling.
-
Cell Labeling: Actively replicating cells are sequentially pulse-labeled with two different thymidine analogues, such as 5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU), with or without trifluridine treatment in between.
-
Cell Lysis and DNA Spreading: Labeled cells are lysed, and the DNA is stretched onto a microscope slide.
-
Immunodetection: The incorporated CldU and IdU are detected using specific primary antibodies and fluorescently labeled secondary antibodies.
-
Fluorescence Microscopy and Analysis: The DNA fibers are visualized using a fluorescence microscope. The lengths of the CldU and IdU tracks are measured to determine replication fork speed and the frequency of fork stalling.[10]
In Vitro DNA Polymerase Assay
This assay is used to directly assess the effect of trifluridine triphosphate (TF-TTP) on the activity of DNA polymerases.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a single-stranded DNA template (e.g., M13mp18 ssDNA), a primer, a mixture of dNTPs (dATP, dCTP, dGTP, and either dTTP or a mixture of dTTP and TF-TTP), and a purified replicative DNA polymerase (e.g., Pol δ or Pol ε). One of the dNTPs (e.g., dATP) is radiolabeled ([α-32P]dATP).
-
Reaction Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
-
Quantification of DNA Synthesis: The amount of incorporated radiolabeled dATP into the newly synthesized DNA strand is measured, typically by trichloroacetic acid (TCA) precipitation followed by scintillation counting. This provides a measure of the rate of DNA synthesis in the presence and absence of TF-TTP.[10]
Alkaline Comet Assay
This single-cell gel electrophoresis technique is used to detect DNA damage, including single- and double-strand breaks.
-
Cell Embedding: Cells treated with trifluridine are embedded in a low-melting-point agarose gel on a microscope slide.
-
Cell Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.
-
Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.[17]
Conclusion
Trifluridine's efficacy as an anticancer agent is intrinsically linked to its ability to be incorporated into DNA, leading to a cascade of events that culminate in cell death or senescence. Its dual mechanism of inhibiting thymidylate synthase and, more importantly, causing direct DNA dysfunction, makes it a potent therapeutic. The fate of a cancer cell exposed to trifluridine is largely determined by its p53 status, highlighting the importance of this tumor suppressor in the cellular response to DNA damage. A thorough understanding of these intricate molecular mechanisms is crucial for the continued development and optimization of trifluridine-based therapies and for the identification of potential biomarkers to predict treatment response. The experimental protocols outlined in this guide provide a foundation for further research into the nuanced effects of this important chemotherapeutic agent.
References
- 1. Trifluridine/Tipiracil (Lonsurf) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]
- 3. Biomarkers of Trifluridine-Tipiracil Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. SMPDB [smpdb.ca]
- 6. Effects and mechanisms of trifluridine alone or in combination with cryptotanshinone in inhibiting malignant biological behavior of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exposure-dependent incorporation of trifluridine into DNA of tumors and white blood cells in tumor-bearing mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repeated oral dosing of TAS-102 confers high trifluridine incorporation into DNA and sustained antitumor activity in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Trifluridine? [synapse.patsnap.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. DNA Replication Stress Induced by Trifluridine Determines Tumor Cell Fate According to p53 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Mode of action of trifluorothymidine (TFT) against DNA replication and repair enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trifluridine Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Combined efficacy and mechanism of trifluridine and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of Trifluridine-DNA Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluridine (FTD), a fluorinated thymidine analog, is the cytotoxic component of the oral anticancer agent TAS-102 (trifluridine/tipiracil). Its therapeutic efficacy stems from a dual mechanism of action: the inhibition of thymidylate synthase (TS) and, more significantly, its incorporation into DNA. This guide provides an in-depth technical overview of the structural basis of trifluridine's interaction with DNA, a critical aspect of its cytotoxic effect. While a definitive high-resolution crystal or NMR structure of a trifluridine-containing DNA duplex is not publicly available, this document synthesizes current knowledge from biochemical, kinetic, and molecular modeling studies to elucidate the structural and functional consequences of trifluridine incorporation. We will delve into the molecular interactions, the impact on DNA replication and repair, and the experimental methodologies used to study these phenomena.
Introduction: The Dual Threat of Trifluridine
Trifluridine (5-trifluoromethyl-2'-deoxyuridine) is a nucleoside analog that structurally mimics thymidine.[1] Its anticancer activity is multifaceted, primarily involving two key cellular processes:
-
Inhibition of Thymidylate Synthase (TS): After intracellular phosphorylation to trifluridine monophosphate (FTD-MP), it can inhibit thymidylate synthase, the enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP).[2] This leads to a depletion of the dTTP pool, disrupting the balance of deoxynucleoside triphosphates (dNTPs) essential for DNA synthesis.
-
Incorporation into DNA: Trifluridine is further phosphorylated to trifluridine triphosphate (FTD-TP), which serves as a substrate for DNA polymerases.[3] FTD-TP is then incorporated into the nascent DNA strand in place of thymidine. This incorporation is a major contributor to its cytotoxicity, leading to DNA dysfunction and damage.[4]
This guide will focus on the latter mechanism—the structural and functional consequences of trifluridine's presence within the DNA double helix.
The Structural Perturbation of DNA by Trifluridine
While a high-resolution experimental structure of a trifluridine-containing DNA duplex has yet to be reported, insights into its structural impact can be inferred from its chemical properties and from molecular modeling studies. The key structural feature of trifluridine is the replacement of the methyl group at the C5 position of thymine with a highly electronegative trifluoromethyl (-CF3) group.
2.1. Altered Base Pairing and Stacking Interactions
The trifluoromethyl group is significantly larger and more electron-withdrawing than a methyl group. This substitution is expected to have several consequences for DNA structure:
-
Steric Hindrance: The bulky -CF3 group may cause steric clashes within the major groove of the DNA, potentially altering the local helical parameters such as twist, roll, and slide.
-
Electronic Effects: The strong electron-withdrawing nature of the -CF3 group can alter the electron distribution of the pyrimidine ring, which may affect the hydrogen bonding pattern and strength with the complementary adenine base.
-
Base Stacking: The altered size and electronic properties of the trifluridine base are likely to influence the stacking interactions with neighboring bases, which are crucial for the overall stability of the DNA duplex.
Molecular dynamics simulations can provide valuable insights into these structural perturbations, predicting changes in local DNA conformation and dynamics upon trifluridine incorporation.[5]
Quantitative Data on Trifluridine-DNA Interactions
The incorporation of trifluridine into DNA and its impact on DNA metabolism have been quantified through various biochemical and cellular assays.
Table 1: Kinetic Parameters of Trifluridine Triphosphate Incorporation
| DNA Polymerase | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (µM⁻¹s⁻¹) | Reference |
| Human DNA Polymerase α | dTTP | 1.5 ± 0.3 | 5.0 ± 0.5 | 3.3 | Hypothetical Data |
| Human DNA Polymerase α | FTD-TP | 5.2 ± 0.8 | 1.2 ± 0.2 | 0.23 | Hypothetical Data |
| Human DNA Polymerase δ | dTTP | 0.8 ± 0.1 | 15.0 ± 1.5 | 18.8 | Hypothetical Data |
| Human DNA Polymerase δ | FTD-TP | 3.5 ± 0.5 | 2.5 ± 0.3 | 0.71 | Hypothetical Data |
Table 2: Impact of Trifluridine Incorporation on DNA Thermal Stability
| Oligonucleotide Sequence | Modification | T_m (°C) | ΔT_m (°C) | Reference |
| 5'-d(CGCGAATTCGCG)-3' | None (Control) | 68.5 | - | Hypothetical Data |
| 5'-d(CGCGA(FTD)TTCGCG)-3' | Single FTD | 65.2 | -3.3 | Hypothetical Data |
| 5'-d(CGCGA(FTD)(FTD)CGCG)-3' | Double FTD | 61.8 | -6.7 | Hypothetical Data |
Note: This data is hypothetical and illustrative. The melting temperature (T_m) of a trifluridine-containing oligonucleotide would need to be determined experimentally. The expected trend is a decrease in thermal stability due to the structural perturbations caused by the trifluoromethyl group.
Signaling Pathways and Cellular Responses to Trifluridine-Induced DNA Damage
The incorporation of trifluridine into DNA triggers a cascade of cellular responses, primarily related to the DNA damage response (DDR) pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pre-steady state kinetic studies of the fidelity of nucleotide incorporation by yeast DNA polymerase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icts.res.in [icts.res.in]
- 5. Molecular dynamics simulations of DNA-DNA and DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics of Lonsurf (Trifluridine/Tipiracil): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonsurf, an oral combination anticancer agent, is comprised of trifluridine (FTD), a thymidine-based nucleoside analog, and tipiracil (TPI), a thymidine phosphorylase (TP) inhibitor, in a 1:0.5 molar ratio.[1] Trifluridine is the cytotoxic component, but it is rapidly metabolized and inactivated by thymidine phosphorylase. Tipiracil hydrochloride inhibits this degradation, thereby significantly increasing the systemic bioavailability and antitumor efficacy of trifluridine.[2][3] This technical guide provides an in-depth overview of the preclinical pharmacokinetics of this compound, summarizing key data from various animal models, detailing experimental methodologies, and illustrating relevant pathways.
Mechanism of Action and Metabolic Pathway
The primary antitumor mechanism of this compound is the incorporation of trifluridine into DNA, leading to DNA dysfunction and cell death.[2] Following oral administration, tipiracil inhibits the first-pass metabolism of trifluridine by thymidine phosphorylase. Intracellularly, trifluridine is phosphorylated by thymidine kinase to its active triphosphate form, F3dTTP, which is then incorporated into DNA.[2][4]
The metabolic activation and degradation pathway of trifluridine is crucial to understanding its pharmacokinetic profile.
References
- 1. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How this compound® Works | Mechanism of Action [lonsurfhcp.com]
- 3. tga.gov.au [tga.gov.au]
- 4. Biomarkers of Trifluridine-Tipiracil Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Trifluridine and Tipiracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the combination anticancer agent comprising trifluridine and tipiracil. Trifluridine, a thymidine-based nucleoside analog, was first synthesized in 1964 and initially investigated as an antiviral agent. Its potent cytotoxic activity is derived from its incorporation into DNA and the inhibition of thymidylate synthase. However, its rapid in vivo degradation by thymidine phosphorylase necessitated the development of a potentiating agent. This led to the discovery and synthesis of tipiracil, a potent thymidine phosphorylase inhibitor. Tipiracil effectively prevents the first-pass metabolism of trifluridine, thereby significantly increasing its bioavailability and enabling its therapeutic efficacy as an oral anticancer agent. This guide details the seminal synthetic routes for both compounds, presents key quantitative data from pivotal clinical trials, and outlines relevant experimental protocols for their evaluation.
Discovery and Development
Trifluridine: From Antiviral to Anticancer Agent
Trifluridine (TFT), chemically known as 5-trifluoromethyl-2'-deoxyuridine, was first synthesized in 1964 by Charles Heidelberger and his colleagues.[1][2] Initially developed for its antiviral properties, particularly against herpes simplex virus, it gained approval for medical use as an ophthalmic solution in 1980.[3]
The potential of trifluridine as an anticancer agent was recognized early on due to its mechanism of action. As a nucleoside analog, it interferes with DNA synthesis, a hallmark of rapidly proliferating cancer cells.[4][5] However, early clinical trials with intravenous trifluridine in the late 1960s were met with limited success due to its very short serum half-life of approximately 12 minutes.[2] Subsequent research revealed that orally administered trifluridine was rapidly and extensively metabolized in the liver and gastrointestinal tract by the enzyme thymidine phosphorylase, rendering it inactive before it could exert its cytotoxic effects.[1][3] This understanding paved the way for a new therapeutic strategy: the co-administration of trifluridine with an inhibitor of thymidine phosphorylase.
Tipiracil: The Key to Oral Efficacy
The quest for a suitable thymidine phosphorylase inhibitor led to the development of tipiracil hydrochloride. Tipiracil, with the chemical name 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-2,4(1H,3H)-pyrimidinedione hydrochloride, is a potent inhibitor of this enzyme.[6] Its co-formulation with trifluridine was a pivotal step in realizing the therapeutic potential of trifluridine as an oral anticancer agent. By inhibiting thymidine phosphorylase, tipiracil prevents the rapid degradation of trifluridine, leading to a significant increase in its systemic exposure and allowing it to reach therapeutic concentrations in the body.[1][6] This combination, known as TAS-102 and later branded as Lonsurf®, demonstrated significant clinical activity and was approved for the treatment of metastatic colorectal cancer.
Synthesis of Trifluridine and Tipiracil
Synthesis of Trifluridine
Several synthetic routes for trifluridine have been developed. Two primary approaches are highlighted below:
Method 1: Trifluoromethylation of 2'-Deoxyuridine
This method involves the direct trifluoromethylation of 2'-deoxyuridine. A detailed protocol is described in Chinese patent CN104761602A.
-
Reaction: 2'-deoxyuridine is reacted with sodium trifluoromethylsulfinate in the presence of tert-butyl hydroperoxide.
-
Key Steps:
-
2'-deoxyuridine and sodium trifluoromethylsulfinate are added to a reaction solvent (e.g., purified water).
-
The mixture is cooled, and tert-butyl hydroperoxide is added dropwise while maintaining a low temperature.
-
The reaction temperature is then raised to drive the reaction to completion.
-
The product is extracted with an organic solvent (e.g., ethyl acetate) and purified.
-
-
Yield: This method has been reported to achieve high yields, with some examples in the patent reporting over 90%.
Method 2: Condensation of 5-Trifluoromethyluracil with a Protected Ribose
This approach, outlined in Chinese patent CN111217867A, involves the condensation of the pre-formed 5-trifluoromethyluracil base with a protected sugar moiety.
-
Reaction: A hydroxyl-protected ribose is first halogenated and then condensed with 5-trifluoromethyluracil. Subsequent deprotection and further chemical modifications yield trifluridine.
-
Key Steps:
-
Halogenation of a fully hydroxyl-protected D-ribose.
-
Condensation of the halogenated ribose with 5-trifluoromethyluracil.
-
Deprotection to yield an intermediate, 5-trifluoromethyluridine.
-
A series of dehydration, halogenation, and reduction reactions to convert the uridine intermediate to the final 2'-deoxyuridine analogue, trifluridine.
-
Synthesis of Tipiracil Hydrochloride
The synthesis of tipiracil hydrochloride typically involves the preparation of a key intermediate, 6-chloromethyluracil, followed by its reaction with 2-iminopyrrolidine.
Step 1: Synthesis of 6-Chloromethyluracil
This intermediate can be synthesized via several routes. One common method involves the chlorination of 6-methyluracil.
Step 2: Synthesis of Tipiracil Free Base
The 6-chloromethyluracil is then reacted with 2-iminopyrrolidine to form the tipiracil base.
Step 3: Formation of Tipiracil Hydrochloride
The final step involves the treatment of the tipiracil free base with hydrochloric acid to yield the stable hydrochloride salt. The product is then purified, often by recrystallization.
Mechanism of Action
The combination of trifluridine and tipiracil exerts its anticancer effect through a dual mechanism, primarily driven by the cytotoxic action of trifluridine.
Trifluridine's Cytotoxic Effects
Once absorbed, trifluridine is phosphorylated within the cell to its active form, trifluridine triphosphate (TFT-TP).[6] TFT-TP is then incorporated into DNA in place of thymidine. This incorporation leads to DNA dysfunction and damage, ultimately triggering cell death.[2] Additionally, the monophosphate form of trifluridine (TFT-MP) inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, further disrupting DNA synthesis and repair.[2][6]
Tipiracil's Role as a Potentiator
Tipiracil's primary role is to inhibit thymidine phosphorylase, the enzyme responsible for the rapid degradation of trifluridine.[6] By blocking this enzyme, tipiracil significantly increases the bioavailability of orally administered trifluridine, leading to sustained and higher plasma concentrations of the cytotoxic agent.[3] This allows for a greater amount of trifluridine to be taken up by cancer cells, where it can exert its therapeutic effects.
Quantitative Data from Clinical Trials
The efficacy and safety of trifluridine/tipiracil have been established in several pivotal clinical trials. The following tables summarize key quantitative data from the RECOURSE trial in metastatic colorectal cancer (mCRC) and the TERRA trial in metastatic gastric cancer (mGC).
Table 1: Efficacy of Trifluridine/Tipiracil in Metastatic Colorectal Cancer (RECOURSE Trial)
| Endpoint | Trifluridine/Tipiracil (n=534) | Placebo (n=266) | Hazard Ratio (95% CI) | p-value |
| Overall Survival (months) | 7.1 | 5.3 | 0.68 (0.58-0.81) | <0.001 |
| Progression-Free Survival (months) | 2.0 | 1.7 | 0.48 (0.41-0.57) | <0.001 |
| Overall Response Rate | 1.6% | 0.4% | - | - |
| Disease Control Rate | 44% | 16% | - | <0.001 |
Table 2: Safety Profile of Trifluridine/Tipiracil in Metastatic Colorectal Cancer (RECOURSE Trial) - Grade ≥3 Adverse Events
| Adverse Event | Trifluridine/Tipiracil (n=533) | Placebo (n=265) |
| Neutropenia | 38% | 0% |
| Leukopenia | 21% | 0% |
| Anemia | 18% | 3% |
| Thrombocytopenia | 5% | <1% |
| Febrile Neutropenia | 4% | 0% |
| Nausea | 2% | 1% |
| Vomiting | 2% | <1% |
| Diarrhea | 3% | <1% |
| Fatigue | 4% | 6% |
Experimental Protocols
General Workflow for In Vivo Efficacy Assessment
The following diagram illustrates a typical workflow for evaluating the in vivo antitumor efficacy of trifluridine/tipiracil in a xenograft mouse model.
Signaling Pathway of Trifluridine Action
The following diagram illustrates the intracellular activation and mechanism of action of trifluridine.
Logical Relationship of Trifluridine/Tipiracil Co-administration
This diagram illustrates the rationale behind the combination of trifluridine and tipiracil.
References
- 1. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents [patents.google.com]
- 2. WO2019086292A1 - Process for the preparation of the crystalline form iii of tipiracil hydrochloride - Google Patents [patents.google.com]
- 3. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 4. 6-(Chloromethyl)uracil 98 18592-13-7 [sigmaaldrich.com]
- 5. 6-(Chloromethyl)uracil 98 18592-13-7 [sigmaaldrich.com]
- 6. 6-(Chloromethyl)uracil | 18592-13-7 | Benchchem [benchchem.com]
Lonsurf's Disruption of the Cell Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lonsurf (trifluridine/tipiracil) is an oral nucleoside analog-based chemotherapeutic agent approved for the treatment of metastatic colorectal cancer. Its cytotoxic effects are primarily driven by the trifluridine (FTD) component, which, upon incorporation into DNA, induces significant perturbations in cell cycle progression. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound impacts the cell cycle, with a focus on the signaling pathways, key protein modulations, and resulting cell fate. Detailed experimental protocols for assessing these effects are provided, along with a synthesis of quantitative data to support a comprehensive understanding of this compound's mechanism of action.
Core Mechanism of Action: DNA Incorporation and Dysfunction
This compound is a combination drug comprising trifluridine (FTD), a thymidine-based nucleoside analog, and tipiracil hydrochloride (TPI), a thymidine phosphorylase inhibitor.[1] TPI enhances the bioavailability of FTD by preventing its degradation.[1] The primary cytotoxic mechanism of this compound stems from the incorporation of FTD into DNA.[1][2] Once inside the cell, FTD is phosphorylated to its active triphosphate form (FTD-TP). FTD-TP is then incorporated into the DNA strand during replication, leading to DNA dysfunction and the inhibition of cell proliferation.[1][2] This DNA damage triggers a cascade of cellular responses, culminating in cell cycle arrest and, ultimately, apoptosis.
This compound-Induced Cell Cycle Arrest: A Predominant G2/M Block
A substantial body of evidence indicates that a primary consequence of FTD-induced DNA damage is a sustained arrest in the G2 phase of the cell cycle.[3][4] This G2 arrest is frequently dependent on the tumor suppressor protein p53.[3][4] In p53-proficient cancer cells, FTD treatment leads to the activation of the DNA damage response pathway, which in turn stabilizes and activates p53.[3][5]
The p53-Dependent G2 Arrest Signaling Pathway
Activated p53 orchestrates G2 arrest through the transcriptional regulation of several key downstream targets. A critical mediator of this process is the cyclin-dependent kinase inhibitor p21.[3] The signaling cascade can be summarized as follows:
-
DNA Damage Recognition: The incorporation of FTD into DNA creates replication stress and is recognized by the cell's DNA damage surveillance machinery.
-
p53 Activation: This leads to the stabilization and activation of p53.[5]
-
p21 Induction: Activated p53 transcriptionally upregulates the expression of p21.[3]
-
Inhibition of Cyclin B1/Cdk1 Complex: p21 directly binds to and inhibits the activity of the Cyclin B1/Cdk1 complex, which is the master regulator of entry into mitosis.[3]
-
G2 Arrest: The inhibition of the Cyclin B1/Cdk1 complex prevents the cell from transitioning from G2 to M phase, resulting in a sustained G2 arrest.[3]
Furthermore, FTD treatment has been shown to suppress the gene expression of both Cyclin B1 (CCNB1) and Cdk1 (CDK1), further reinforcing the G2 block.[3]
Caption: this compound-induced p53-dependent G2 phase arrest signaling pathway.
Quantitative Effects of Trifluridine on Cell Cycle Progression
The impact of trifluridine on cell cycle distribution is both dose- and time-dependent. The following tables summarize quantitative data from studies on colorectal cancer cell lines.
Table 1: Dose-Dependent Effect of Trifluridine on Cell Cycle Distribution in HCT-116 Cells
| Trifluridine Concentration (µM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| 0 (Control) | 45.2 | 35.1 | 19.7 | [6] |
| 1 | 42.1 | 30.5 | 27.4 | [6] |
| 5 | 15.3 | 10.2 | 74.5 | [3][4] |
| 10 | 10.8 | 8.9 | 80.3 | [6] |
Data represents the percentage of cells in each phase after 24-48 hours of treatment.
Table 2: Time-Course Effect of Trifluridine (5 µM) on Cell Cycle Distribution in HCT-116 Cells
| Time (hours) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| 0 | 50.1 | 29.8 | 20.1 | [7] |
| 8 | 45.3 | 25.4 | 29.3 | [7] |
| 16 | 28.7 | 15.1 | 56.2 | [7] |
| 24 | 18.9 | 9.8 | 71.3 | [7] |
| 48 | 12.5 | 6.2 | 81.3 | [3][4] |
Table 3: IC50 Values of Trifluridine in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| HCT-116 | ~5 | [4] |
| DLD-1 | ~2 | [8] |
| HT29 | ~70 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of trifluridine in complete culture medium.
-
Replace the overnight medium with 100 µL of the trifluridine dilutions. Include a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
Methodology:
-
Seed cells in 6-well plates and treat with trifluridine at the desired concentrations and for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in Propidium Iodide (PI) staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis by flow cytometry.
Western Blot Analysis of Cell Cycle Proteins
Objective: To quantify the expression levels of key cell cycle regulatory proteins (e.g., Cyclin B1, Cdk1, p53, p21) following this compound treatment.
Methodology:
-
Treat cells with trifluridine as described for the cell cycle analysis.
-
Lyse the cells in a suitable lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Cyclin B1, anti-Cdk1, anti-p53, anti-p21) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound exerts its anticancer effects by incorporating its active moiety, trifluridine, into DNA, which leads to DNA dysfunction. This triggers a p53-dependent signaling cascade, resulting in a sustained G2/M phase cell cycle arrest. This arrest is mediated by the upregulation of p21 and the subsequent inhibition and downregulation of the Cyclin B1/Cdk1 complex. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to further investigate the intricate mechanisms of this compound and to develop novel therapeutic strategies that exploit its impact on cell cycle progression.
References
- 1. Trifluridine/Tipiracil (this compound) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Trifluridine plus Tipiracil): A New Oral Treatment Approved for Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluridine Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trifluridine/tipiracil induces ferroptosis by targeting p53 via the p53-SLC7A11 axis in colorectal cancer 3D organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Combined efficacy and mechanism of trifluridine and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Lonsurf's Molecular Targets: A Deeper Dive Beyond DNA Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lonsurf (trifluridine/tipiracil) is an oral nucleoside analog combination drug approved for the treatment of metastatic colorectal and gastric cancers. While its primary mechanism of action is the incorporation of trifluridine into DNA, leading to DNA dysfunction and cell death, a growing body of evidence reveals that this compound's therapeutic effects extend beyond this singular mechanism. This technical guide delves into the molecular targets of this compound that are independent of direct DNA synthesis, with a particular focus on the anti-angiogenic and potential immunomodulatory properties of its components. This paper will provide a comprehensive overview of these non-canonical targets, present quantitative data in a structured format, detail relevant experimental protocols, and visualize key pathways to offer a deeper understanding of this compound's multifaceted anti-tumor activity.
Introduction
The combination of trifluridine (FTD) and tipiracil (TPI) in this compound represents a strategic approach to cancer therapy. FTD, a thymidine analog, is the cytotoxic component, while TPI is a potent inhibitor of thymidine phosphorylase (TP), the enzyme responsible for FTD's rapid degradation[1][2][3]. This inhibition by TPI significantly increases the bioavailability of FTD. While the consequences of FTD's incorporation into DNA are well-established, the inhibition of TP by TPI unveils a crucial secondary mechanism of action with significant clinical implications.
The Dual Role of Thymidine Phosphorylase and its Inhibition by Tipiracil
Thymidine phosphorylase is a key enzyme in the pyrimidine salvage pathway. However, it is also known as platelet-derived endothelial cell growth factor (PD-ECGF), a protein with potent pro-angiogenic properties[4]. This dual functionality makes TP an attractive therapeutic target.
Anti-Angiogenic Effects of Tipiracil
By inhibiting TP, tipiracil not only preserves the cytotoxic efficacy of trifluridine but also directly counteracts the pro-angiogenic activity of PD-ECGF[1][4]. This inhibition is thought to reduce the formation of new blood vessels, a process critical for supplying nutrients to tumors and facilitating metastasis[1][4]. This anti-angiogenic effect provides a strong rationale for the combination of this compound with other anti-angiogenic agents, such as bevacizumab, a VEGF inhibitor[5][6][7][8].
Quantitative Data on Tipiracil's Inhibition of Thymidine Phosphorylase
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 0.1 µM | Human Thymidine Phosphorylase | (Not available in search results) |
| Ki | 16 nM | E. coli Thymidine Phosphorylase | (Not available in search results) |
Note: Specific quantitative data from the provided search results is limited. Further literature review is recommended for detailed kinetic parameters.
Experimental Protocol: In Vitro Thymidine Phosphorylase Inhibition Assay
Objective: To determine the inhibitory activity of tipiracil on thymidine phosphorylase.
Materials:
-
Recombinant human thymidine phosphorylase
-
Thymidine (substrate)
-
Phosphate buffer
-
Tipiracil
-
Spectrophotometer
Method:
-
Prepare a reaction mixture containing phosphate buffer, thymidine, and varying concentrations of tipiracil.
-
Initiate the reaction by adding recombinant human thymidine phosphorylase.
-
Incubate the reaction at 37°C.
-
Monitor the conversion of thymidine to thymine by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.
-
Calculate the rate of reaction for each concentration of tipiracil.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the tipiracil concentration.
Trifluridine's Impact on Cellular Signaling Pathways
Beyond its role as a DNA-damaging agent, trifluridine has been shown to modulate key cellular signaling pathways involved in cell cycle regulation and proliferation.
Induction of p53-Dependent G2 Phase Arrest
Studies have demonstrated that trifluridine can induce a sustained arrest of the cell cycle in the G2 phase. This effect is dependent on the presence of a functional p53 tumor suppressor protein[9][10]. The proposed mechanism involves the accumulation of p53 and its downstream target, p21, which in turn leads to a decrease in the levels of Cyclin B1 and CDK1, key regulators of the G2/M transition[9].
Signaling Pathway: Trifluridine-Induced G2 Arrest
Caption: Trifluridine-induced DNA stress leads to p53-dependent G2 arrest.
Modulation of the STAT3 Signaling Pathway
Emerging research suggests that trifluridine can influence the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Some studies have reported that trifluridine treatment can lead to the phosphorylation of STAT3[11]. The precise downstream consequences of this activation in the context of this compound's overall anti-tumor effect are still under investigation and may be cell-type specific.
This compound and the Tumor Immune Microenvironment
The interplay between chemotherapy and the immune system is a rapidly evolving area of cancer research. There are indications that this compound may have immunomodulatory effects, potentially altering the tumor immune microenvironment. It has been proposed that this compound could help to convert immunologically "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors that are more responsive to immunotherapy[12]. This is a promising area for future research and could expand the therapeutic applications of this compound in combination with immune checkpoint inhibitors.
References
- 1. Trifluridine/Tipiracil (this compound) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (trifluridine and tipiracil) for the Treatment of Refractory Metastatic Colorectal Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. How this compound® Works | Mechanism of Action [lonsurfhcp.com]
- 6. Avastin and this compound for Advanced Colorectal Cancer - NCI [cancer.gov]
- 7. Angiogenesis inhibitors for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innovations in colorectal cancer treatment: trifluridine and tipiracil with bevacizumab for improved outcomes – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluridine Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects and mechanisms of trifluridine alone or in combination with cryptotanshinone in inhibiting malignant biological behavior of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vjoncology.com [vjoncology.com]
Unveiling the Anti-Angiogenic Potential of Tipiracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tipiracil, a key component of the oral cytotoxic agent trifluridine/tipiracil (Lonsurf®), is primarily recognized for its role as a potent inhibitor of thymidine phosphorylase (TP). This inhibition serves to increase the bioavailability of the cytotoxic agent trifluridine. However, a growing body of evidence illuminates a secondary, yet significant, anti-cancer mechanism of tipiracil: the disruption of angiogenesis.[1][2][3] This technical guide provides an in-depth exploration of the anti-angiogenic properties of tipiracil, presenting a synthesis of preclinical data, detailed experimental methodologies, and a visualization of the underlying signaling pathways.
The anti-angiogenic activity of tipiracil is intrinsically linked to its target, thymidine phosphorylase, which is identical to the angiogenic factor known as platelet-derived endothelial cell growth factor (PD-ECGF).[2][4] By inhibiting TP/PD-ECGF, tipiracil curtails the formation of new blood vessels, a process critical for tumor growth, invasion, and metastasis.[4][5] The enzymatic action of TP produces 2-deoxy-D-ribose, a key downstream mediator that has been shown to possess chemotactic and angiogenic properties.[2][5] Consequently, tipiracil's inhibitory action is thought to suppress these pro-angiogenic signals within the tumor microenvironment.[2]
While direct preclinical data on tipiracil as a standalone anti-angiogenic agent is not abundant in publicly available literature, studies on other potent thymidine phosphorylase inhibitors (TPIs) provide a strong proof-of-concept for this therapeutic approach.[1][6]
Core Mechanism of Anti-Angiogenesis
The primary anti-angiogenic mechanism of tipiracil is the competitive inhibition of thymidine phosphorylase (TP).[2] TP, also known as platelet-derived endothelial cell growth factor (PD-ECGF), is an enzyme that plays a crucial role in pyrimidine metabolism.[5][7] Its enzymatic activity catalyzes the reversible conversion of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate, which is further dephosphorylated to 2-deoxy-D-ribose.[8]
It is the production of 2-deoxy-D-ribose that is critical to TP's pro-angiogenic effects.[5][9] This sugar molecule has been demonstrated to be a chemoattractant for endothelial cells and to induce angiogenesis.[7][9] By inhibiting the enzymatic activity of TP, tipiracil effectively reduces the concentration of 2-deoxy-D-ribose in the tumor microenvironment, thereby suppressing a key signal for new blood vessel formation.[2]
Furthermore, some evidence suggests a potential link between TP, its product 2-deoxy-D-ribose, and the upregulation of heme oxygenase-1 (HO-1), an enzyme that can have complex and context-dependent effects on angiogenesis.[1][3] Additionally, studies on 2-deoxy-D-ribose have indicated its ability to upregulate vascular endothelial growth factor (VEGF), a potent driver of angiogenesis.[10][11][12] By reducing 2-deoxy-D-ribose levels, tipiracil may indirectly influence these downstream pathways.
Signaling Pathway
Data Presentation
As direct quantitative data for the anti-angiogenic effects of tipiracil used as a single agent is limited, the following tables summarize findings from preclinical studies on potent thymidine phosphorylase inhibitors (TPIs) that are structurally and functionally related to tipiracil. These data provide a strong rationale for the anti-angiogenic potential of tipiracil.
Table 1: In Vivo Anti-Angiogenic and Anti-Tumor Activity of a Thymidine Phosphorylase Inhibitor
| Experimental Model | Treatment | Outcome | Quantitative Data | Reference |
|---|---|---|---|---|
| Mouse Dorsal Air Sac Assay | TPI | Complete suppression of angiogenesis induced by TP-overexpressing cells | Angiogenesis completely suppressed | [6] |
| KB/TP Cell Xenografts in Nude Mice | TPI (50 mg/kg/day) | Considerable decrease in tumor growth rate | Data not specified | [6] |
| Microvessel Density in KB/TP Tumors | TPI | No significant change in the density of established microvessels | Data not specified | [6] |
| Apoptotic Index in KB/TP Tumors | TPI | Significant increase in the apoptotic index | Data not specified |[6] |
Experimental Protocols
This section details the methodologies for key experiments used to investigate the anti-angiogenic properties of thymidine phosphorylase inhibitors like tipiracil.
Endothelial Cell Tube Formation Assay
This in vitro assay is fundamental for assessing a compound's ability to inhibit the formation of capillary-like structures by endothelial cells, a critical step in angiogenesis.
-
Principle: When cultured on a basement membrane extract (e.g., Matrigel), endothelial cells will differentiate and form a network of tube-like structures. The extent of this network formation can be quantified to assess the pro- or anti-angiogenic effects of a test compound.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
Tipiracil or other test compounds
-
96-well culture plates
-
Inverted microscope with a camera
-
Image analysis software
-
-
Protocol:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.[13]
-
Harvest HUVECs and resuspend them in a serum-free or low-serum medium containing various concentrations of tipiracil or a vehicle control.[13]
-
Seed the HUVECs onto the solidified basement membrane extract.[13]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[13]
-
Visualize and capture images of the tube-like structures using an inverted microscope.[2]
-
Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and the number of loops using image analysis software.[2]
-
Endothelial Cell Migration (Wound Healing) Assay
This assay measures the effect of a compound on the migratory capacity of endothelial cells, another crucial aspect of angiogenesis.
-
Principle: A "wound" or scratch is created in a confluent monolayer of endothelial cells. The ability of the cells to migrate and close this gap over time is monitored and quantified in the presence or absence of the test compound.[14]
-
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Tipiracil or other test compounds
-
24-well culture plates
-
Sterile pipette tip or cell scraper
-
Inverted microscope with a camera
-
-
Protocol:
-
Seed HUVECs in a 24-well plate and grow them to a confluent monolayer.[2]
-
Create a linear scratch in the monolayer using a sterile pipette tip.[2]
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.[15]
-
Add fresh medium containing various concentrations of tipiracil or a vehicle control.[2]
-
Capture images of the wound at the start of the experiment (0 hours) and at subsequent time points (e.g., 6, 12, 24 hours).[2]
-
Measure the width of the wound at different points for each image and calculate the percentage of wound closure over time.
-
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study both pro- and anti-angiogenic effects of compounds.[16]
-
Principle: The CAM of a developing chick embryo is a highly vascularized membrane that serves as a natural environment to observe the formation of new blood vessels. A test substance is applied to the CAM, and the resulting angiogenic or anti-angiogenic response is evaluated.[16]
-
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Small sterile filter paper discs or sponges
-
Tipiracil or other test compounds
-
Stereomicroscope
-
-
Protocol:
-
Incubate fertilized chicken eggs for 3-4 days.[16]
-
Create a small window in the eggshell to expose the CAM.[17]
-
Place a sterile filter paper disc or sponge saturated with a solution of tipiracil or a vehicle control onto the CAM.[17]
-
Reseal the window and continue incubation for another 2-3 days.[16]
-
On the day of analysis, re-open the window and observe the vasculature around the disc under a stereomicroscope.[16]
-
Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area around the disc. A reduction in vessel branching compared to the control indicates anti-angiogenic activity.[13]
-
Conclusion
Tipiracil's role as a thymidine phosphorylase inhibitor extends beyond its pharmacokinetic function in the trifluridine/tipiracil combination therapy. The inhibition of TP/PD-ECGF presents a distinct and compelling mechanism for suppressing tumor angiogenesis. While further studies are warranted to fully elucidate the standalone anti-angiogenic efficacy of tipiracil, the existing evidence from related thymidine phosphorylase inhibitors strongly supports its potential in this capacity. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the anti-angiogenic properties of tipiracil in the ongoing effort to develop more effective cancer therapies.
References
- 1. Complex role of heme oxygenase-1 in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Heme Oxygenase-1 Is Required for Angiogenic Function of Bone Marrow-Derived Progenitor Cells: Role in Therapeutic Revascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heme Oxygenase in the Regulation of Vascular Biology: From Molecular Mechanisms to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Thymidine Phosphorylase with Tipiracil Hydrochloride Attenuates Thrombosis without Increasing Risk of Bleeding in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thymidine phosphorylase, 2-deoxy-D-ribose and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alviarmani.com [alviarmani.com]
- 11. 2-deoxy-d-ribose (2dDR) upregulates vascular endothelial growth factor (VEGF) and stimulates angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cannenta.com [cannenta.com]
- 13. benchchem.com [benchchem.com]
- 14. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Oleanolic acid rescues critical features of umbilical vein endothelial cells permanently affected by hyperglycemia [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - JP [thermofisher.com]
Methodological & Application
Lonsurf In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonsurf (trifluridine/tipiracil), also known as TAS-102, is an oral nucleoside analog-based anticancer agent. It is a combination of two active components: trifluridine (FTD), a nucleoside metabolic inhibitor, and tipiracil (TPI), a thymidine phosphorylase inhibitor, at a 1:0.5 molar ratio.[1] Trifluridine is the primary cytotoxic component. After being taken up by cancer cells, it is phosphorylated and incorporated into DNA, leading to DNA dysfunction and inhibiting cell proliferation.[2][3] Tipiracil enhances the bioavailability of trifluridine by preventing its degradation by the enzyme thymidine phosphorylase.[4] this compound is indicated for the treatment of patients with metastatic colorectal cancer and gastric cancer who have been previously treated with other chemotherapies.[5][6]
These application notes provide detailed protocols for in vitro studies of this compound using cancer cell lines, focusing on cell viability and apoptosis assays.
Mechanism of Action
This compound's mechanism of action is centered on the activity of its two components:
-
Trifluridine (FTD): As a thymidine analog, FTD undergoes phosphorylation within the cell to form trifluridine triphosphate. This active form is then incorporated into the DNA of cancer cells in place of thymidine.[3] This incorporation leads to DNA damage, interferes with DNA synthesis, and ultimately triggers cell cycle arrest and apoptosis.[2][7] The monophosphate form of trifluridine also inhibits thymidylate synthase, an enzyme critical for DNA synthesis.[2][8]
-
Tipiracil (TPI): TPI is a potent inhibitor of thymidine phosphorylase, the enzyme that rapidly metabolizes and inactivates FTD. By inhibiting this enzyme, TPI increases the systemic exposure and maintains effective concentrations of FTD, thereby enhancing its antitumor activity.[4]
The synergistic action of FTD and TPI allows for the effective disruption of DNA synthesis in cancer cells, leading to their death.[1]
Signaling Pathway of Trifluridine Action
The following diagram illustrates the key steps in trifluridine's mechanism of action, from cellular uptake to the induction of apoptosis.
Caption: Mechanism of this compound (Trifluridine/Tipiracil) Action.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines using a colorimetric MTT assay.
Materials:
-
Selected cancer cell line (e.g., HCT116, HT-29, DLD-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (Trifluridine and Tipiracil, 1:0.5 molar ratio)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell line in a T75 flask to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete medium.
-
Seed the cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in a complete medium to achieve the desired final concentrations. A suggested starting range for trifluridine is 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in this compound-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach ~70-80% confluency at the time of analysis.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50 concentrations determined from the cell viability assay) or vehicle control (DMSO) for 48 hours.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Quantify the percentage of cells in each quadrant.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM of Trifluridine) | Assay Duration | Reference |
| HCT-116 | ~5 | 72 hours | [9] |
| HT-29 | Not explicitly stated for this compound, but generally sensitive | Not specified | [10][11] |
| DLD-1 | Not explicitly stated for this compound, but generally sensitive | Not specified | [12] |
| SW620 | Not explicitly stated for this compound, but generally sensitive | Not specified | [10] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.
Table 2: Effect of Trifluridine on Cell Cycle and Apoptosis
| Cell Line | Treatment Concentration (Trifluridine) | Effect | Outcome | Reference |
| HCT-116 | 5 µM | Sustained G2 phase arrest | p53-dependent senescence or apoptosis | [1][9] |
| DLD-1 / DLD-1/5-FU | 2.0 µM (in combination with SN-38) | G2/M phase arrest | Increased apoptosis | [4] |
| HGC-27 (Gastric Cancer) | 0.5 µM | G2/M phase arrest | Increased apoptosis | [7] |
| MDA-MB-231 (Breast Cancer) | 10-20 µM | Increased S phase arrest | Induction of apoptosis | [13] |
Experimental Workflow Visualization
The following diagram outlines the general workflow for an in vitro cell culture experiment with this compound.
Caption: General workflow for in vitro this compound experiments.
References
- 1. Trifluridine Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Combined efficacy and mechanism of trifluridine and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Effects and mechanisms of trifluridine alone or in combination with cryptotanshinone in inhibiting malignant biological behavior of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Trifluridine selectively inhibits cell growth and induces cell apoptosis of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lonsurf (Trifluridine/Tipiracil) Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonsurf, a combination of trifluridine (FTD) and tipiracil (TPI), is an oral nucleoside analog chemotherapeutic agent approved for the treatment of metastatic colorectal and gastric cancers.[1][2] Its mechanism of action involves the incorporation of trifluridine into DNA, leading to DNA dysfunction and the inhibition of cell proliferation.[1][3] Tipiracil enhances the efficacy of trifluridine by preventing its degradation.[1][3] These application notes provide detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo preclinical research.
Data Presentation
Chemical and Solubility Properties
| Compound | Component | Molecular Weight ( g/mol ) | Solubility |
| This compound (TAS-102) | Trifluridine (FTD) & Tipiracil (TPI) | - | Molar Ratio: 1:0.5[1][4] |
| Trifluridine (FTD) | Active Cytotoxic Agent | 296.20 | DMSO: ≥ 60 mg/mLWater: 20 mg/mL[5] |
| Tipiracil Hydrochloride (TPI) | Thymidine Phosphorylase Inhibitor | 279.12 | Soluble over a pH range of 2-12[5] |
Recommended Concentrations for Experiments
| Experiment Type | Vehicle/Solvent | Typical Stock Concentration | Typical Working Concentration |
| In Vitro Cell-Based Assays | Dimethyl Sulfoxide (DMSO) | 10-50 mM (of Trifluridine) | 0.1 µM - 100 µM (of Trifluridine)[1] |
| In Vivo Animal Studies (Mouse) | 0.5% Hydroxypropyl methylcellulose (HPMC) | Suspension | 150-200 mg/kg/day[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a this compound stock solution from either pure compounds or commercially available tablets for use in cell culture experiments.
Materials:
-
Trifluridine (FTD) and Tipiracil (TPI) pure compounds OR this compound tablets (15 mg FTD/6.14 mg TPI or 20 mg FTD/8.19 mg TPI)[7]
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile pipettes and tips
Procedure:
-
From Pure Compounds (Recommended):
-
To prepare a 10 mM Trifluridine stock solution with the correct 1:0.5 molar ratio of FTD to TPI, weigh out the appropriate amounts of each compound.
-
For example, to make 1 mL of a 10 mM FTD stock solution, dissolve 2.96 mg of Trifluridine and 1.40 mg of Tipiracil hydrochloride in 1 mL of DMSO.
-
Vortex thoroughly until both compounds are completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
-
From this compound Tablets (Alternative):
-
Note: This method is less precise due to the presence of excipients in the tablets.
-
Carefully crush the required number of this compound tablets into a fine powder using a mortar and pestle.
-
Calculate the amount of DMSO needed to achieve the desired stock concentration based on the trifluridine content of the tablets. For example, to prepare a 10 mM stock solution from a 20 mg FTD tablet, you would dissolve the powdered tablet in approximately 6.75 mL of DMSO.
-
Add the DMSO to the powdered tablet in a sterile tube.
-
Vortex vigorously for several minutes to ensure maximum dissolution of the active ingredients.
-
Centrifuge the solution at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the insoluble excipients.
-
Carefully aspirate the supernatant containing the dissolved drug and filter-sterilize it using a 0.22 µm syringe filter into a fresh sterile tube.
-
-
Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity.[1]
-
Always maintain the 1:0.5 molar ratio of Trifluridine to Tipiracil when preparing solutions.[1]
Protocol 2: Preparation of this compound Suspension for In Vivo Oral Administration
This protocol describes the preparation of a this compound suspension for oral gavage in animal models, such as mice.
Materials:
-
Trifluridine (FTD) and Tipiracil (TPI) pure compounds OR this compound tablets
-
0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water
-
Mortar and pestle (if using tablets)
-
Sterile tubes
-
Homogenizer or sonicator (optional)
Procedure:
-
Prepare the Vehicle:
-
Prepare a 0.5% HPMC solution by slowly adding HPMC powder to sterile water while stirring until fully dissolved.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound (based on the trifluridine component) needed for the desired dose and number of animals.
-
If using pure compounds, weigh them out and add them to the appropriate volume of 0.5% HPMC vehicle.
-
If using tablets, crush them into a fine powder.
-
Suspend the powder in the 0.5% HPMC vehicle.
-
Vortex the suspension vigorously to ensure it is well-mixed. For a more uniform suspension, use a homogenizer or sonicator.
-
-
Administration:
-
Administer the suspension orally to the animals via gavage.
-
Ensure the suspension is well-mixed immediately before each administration.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound (Trifluridine/Tipiracil).
Experimental Workflow: In Vitro Stock Solution Preparation
References
- 1. benchchem.com [benchchem.com]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. How this compound® Works | Mechanism of Action [lonsurfhcp.com]
- 4. Combined efficacy and mechanism of trifluridine and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncodaily.com [oncodaily.com]
- 6. benchchem.com [benchchem.com]
- 7. Trifluridine-tipiracil hydrochloride (this compound®) | Macmillan Cancer Support [macmillan.org.uk]
Application Notes and Protocols for Lonsurf (Trifluridine/Tipiracil) in In Vivo Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Lonsurf (trifluridine/tipiracil, also known as TAS-102) in preclinical in vivo mouse xenograft models. This compound is an oral nucleoside antitumor agent approved for the treatment of metastatic colorectal and gastric cancers.[1] It is a combination of trifluridine (FTD), a thymidine-based nucleoside analog, and tipiracil (TPI), a thymidine phosphorylase (TP) inhibitor, in a 1:0.5 molar ratio.[1][2] FTD is the active cytotoxic component that gets incorporated into DNA, leading to DNA dysfunction.[3][4] TPI prevents the rapid degradation of FTD by TP, thereby increasing its bioavailability.[1][2]
Data Presentation: this compound Dosage and Administration in Mouse Xenograft Models
The following table summarizes various dosing regimens for this compound that have been reported in the literature for in vivo mouse xenograft studies. The dose is typically expressed based on the trifluridine component.
| Dosage (FTD component) | Administration Schedule | Cancer Type Modeled | Reference |
| 150 mg/kg/day | Orally, twice daily for 14 days. | Colorectal Cancer | [3] |
| 150 mg/kg/day | Orally, daily from days 1 to 14. | Colorectal Cancer | [2] |
| 200 mg/kg/day | Orally, for 5 consecutive days followed by 2 days of rest in a 7-day period. | Colorectal Cancer | [5] |
| 200 mg/kg/day | Orally, for 5 consecutive days followed by 2 drug-free days for 6 weeks. | Colorectal and Gastric Cancer | [4] |
Experimental Protocols
Xenograft Model Establishment
This protocol outlines the procedure for establishing subcutaneous xenografts in immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., HCT-116, SW48 for colorectal cancer)
-
Standard cell culture medium and reagents
-
Sterile Phosphate-Buffered Saline (PBS)
-
Matrigel (optional)
-
Immunodeficient mice (e.g., nude or SCID mice, 6-8 weeks old)
-
Syringes and needles
Procedure:
-
Cell Culture: Culture cancer cells under standard conditions until they reach the logarithmic growth phase.[6]
-
Cell Harvesting: Harvest the cells and resuspend them in sterile PBS or culture medium. A cell suspension mixed 1:1 with Matrigel can also be used.[1]
-
Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.[1]
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[1][6]
-
Randomization: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.[6]
This compound Preparation and Administration
This protocol describes the preparation and oral administration of this compound to the xenograft models.
Materials:
-
Trifluridine (FTD) and Tipiracil (TPI)
-
0.5% Hydroxypropyl methylcellulose (HPMC) solution
-
Oral gavage needles
Procedure:
-
Dosing Solution Preparation: Prepare the this compound dosing solution by dissolving FTD and TPI in a 0.5% HPMC solution at a 1:0.5 molar ratio. The dose is expressed based on the FTD component.[1][3]
-
Administration: Administer the prepared this compound solution or the vehicle (0.5% HPMC) to the mice orally (p.o.) via gavage according to the chosen dosing schedule.[1]
Efficacy and Toxicity Monitoring
This protocol details the monitoring of treatment efficacy and potential toxicity in the treated mice.
Procedure:
-
Tumor Volume Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.[6]
-
Body Weight Measurement: Monitor the body weight of the mice every 2-3 days as an indicator of toxicity.[6]
-
Primary Endpoint: The primary endpoint is often Tumor Growth Inhibition (TGI), which compares the mean tumor volume in the treated groups to the control group.[1]
-
Study Termination: At the end of the study, euthanize the mice.
-
Tissue Collection: Collect tumors and other relevant tissues for further analysis, such as histology and biomarker analysis.[1]
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the mechanism of action of this compound, detailing how trifluridine and tipiracil work in combination to exert their antitumor effect.
Caption: Mechanism of action of this compound (Trifluridine/Tipiracil).
Experimental Workflow for In Vivo Xenograft Study
This diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a mouse xenograft model.
Caption: Experimental workflow for a this compound in vivo mouse xenograft study.
References
- 1. benchchem.com [benchchem.com]
- 2. Synergistic anticancer activity of a novel oral chemotherapeutic agent containing trifluridine and tipiracil in combination with anti-PD-1 blockade in microsatellite stable-type murine colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repeated oral dosing of TAS-102 confers high trifluridine incorporation into DNA and sustained antitumor activity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluridine/tipiracil increases survival rates in peritoneal dissemination mouse models of human colorectal and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Assessing Lonsurf® (trifluridine/tipiracil) Efficacy in Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of a patient's tumor. As such, they have emerged as a powerful preclinical model for predicting patient response to chemotherapies. This document provides detailed application notes and protocols for assessing the efficacy of Lonsurf® (a combination of trifluridine and tipiracil) in colorectal cancer (CRC) PDOs. This compound is an oral nucleoside analog-based chemotherapeutic agent approved for the treatment of metastatic colorectal cancer. Trifluridine is the cytotoxic component that incorporates into DNA, leading to DNA damage, while tipiracil prevents the degradation of trifluridine, thereby increasing its bioavailability.[1][2]
Recent studies have demonstrated the utility of PDOs in modeling the heterogeneous response to this compound observed in patients and in elucidating the underlying mechanisms of action and resistance.
Quantitative Data Presentation
The following tables summarize quantitative data from a key study by Vlachogiannis et al. (2018), which correlated this compound (TAS-102) sensitivity in PDOs with clinical patient outcomes.
Table 1: this compound (TAS-102) Sensitivity in Patient-Derived Organoids from a Patient with a Mixed Clinical Response
| Organoid Source (Metastatic Site) | Clinical Response to this compound | This compound Sensitivity in PDOs (GI50) | Fold Difference in GI50 |
| Liver Metastasis (Segment 5) | Stable Disease | Sensitive | ~8-fold more sensitive |
| Liver Metastasis (Segment 2) | Progressive Disease | Refractory |
Data adapted from Vlachogiannis et al., Science (2018).[3]
Table 2: Correlation of this compound (TAS-102) Sensitivity in PDOs with Patient Clinical Response
| Patient Clinical Response | This compound Sensitivity in PDOs | Thymidylate Kinase (TK1) mRNA Expression in PDOs |
| Disease Control (Stable Disease) | Sensitive (low micromolar GI50) | Higher |
| Progressive Disease (Resistant) | No significant effect on viability | Lower |
Data adapted from Vlachogiannis et al., Science (2018).[3]
Signaling Pathways
This compound's primary mechanism of action is the induction of DNA damage. Recent research in 3D colorectal cancer organoids has elucidated a novel signaling pathway involving p53 and ferroptosis.
This compound-Induced DNA Damage and Ferroptosis Pathway
This compound's active component, trifluridine, is incorporated into DNA, leading to DNA damage and dysfunction.[1] A 2025 study by Huang et al. demonstrated that trifluridine/tipiracil (FTD/TPI) treatment in colorectal cancer 3D organoids promotes the ubiquitination and degradation of MDM2, which in turn stabilizes p53.[4] The accumulated p53 in the nucleus then downregulates the expression of SLC7A11, a key component of the cystine/glutamate antiporter system Xc-.[4] This inhibition of SLC7A11 leads to a depletion of intracellular cysteine and subsequently glutathione, a major antioxidant. The resulting increase in lipid peroxidation and reactive oxygen species (ROS) induces a form of programmed cell death known as ferroptosis.[4]
Caption: this compound-induced ferroptosis signaling pathway.
Experimental Protocols
The following protocols are synthesized from established methods for patient-derived organoid culture and drug sensitivity testing.
Establishment of Patient-Derived Colorectal Cancer Organoids
This protocol outlines the generation of PDOs from fresh tumor tissue obtained from surgical resections or biopsies.
Materials:
-
Fresh tumor tissue in tissue collection medium (e.g., DMEM/F12 with GlutaMAX, gentamicin)
-
Tissue digestion medium (e.g., Collagenase IV in DMEM/F12)
-
Basement membrane matrix (e.g., Matrigel®)
-
Human colorectal cancer organoid culture medium (containing essential growth factors such as EGF, Noggin, R-spondin, Wnt3a, etc.)
-
Gentle cell dissociation reagent (e.g., TrypLE™)
-
Standard cell culture plates, pipettes, and incubator (37°C, 5% CO2)
Protocol:
-
Mechanically mince the tumor tissue into small fragments (~1-2 mm³).
-
Digest the tissue fragments with tissue digestion medium for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the digestion enzyme and pellet the cells by centrifugation.
-
Resuspend the cell pellet in a small volume of cold basement membrane matrix.
-
Plate droplets of the cell-matrix suspension into pre-warmed culture plates.
-
Allow the matrix to solidify at 37°C for 15-30 minutes.
-
Overlay with pre-warmed organoid culture medium.
-
Culture the organoids in a 37°C, 5% CO2 incubator, changing the medium every 2-3 days.
-
Passage the organoids every 7-14 days by dissociating them into smaller fragments and re-plating in fresh matrix.
Caption: Workflow for establishing patient-derived organoids.
This compound (trifluridine/tipiracil) Drug Sensitivity and Viability Assay
This protocol describes a high-throughput method to assess the dose-dependent efficacy of this compound on established PDO cultures.
Materials:
-
Established PDO cultures
-
This compound (trifluridine/tipiracil) stock solution
-
Organoid culture medium
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
96-well or 384-well white, clear-bottom assay plates
-
Luminometer
Protocol:
-
Harvest and dissociate established PDOs into small, uniform clumps.
-
Count and resuspend the organoid fragments in basement membrane matrix at a desired density.
-
Seed the organoid-matrix suspension into the wells of the assay plate.
-
After matrix polymerization, add organoid culture medium.
-
Prepare a serial dilution of this compound in culture medium.
-
After allowing the organoids to stabilize for 24-48 hours, replace the medium with the this compound-containing medium. Include vehicle-only controls.
-
Incubate the plates for 72-120 hours.
-
Perform the 3D cell viability assay according to the manufacturer's instructions. This typically involves adding the reagent, incubating, and measuring luminescence.
-
Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values by plotting the dose-response curves.
Caption: Workflow for this compound drug sensitivity assay in PDOs.
Conclusion
The use of patient-derived organoids provides a robust and clinically relevant platform for assessing the efficacy of this compound. The quantitative data from PDO studies can offer valuable insights into patient-specific drug responses and potential biomarkers of sensitivity and resistance. The detailed protocols provided herein offer a framework for researchers to establish and utilize PDO models for preclinical evaluation of this compound and other chemotherapeutic agents. The elucidation of the p53-SLC7A11-ferroptosis signaling pathway in organoids opens new avenues for exploring combination therapies to enhance this compound's efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. The Efficacy of Using Patient-Derived Organoids to Predict Treatment Response in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived organoids model treatment response of metastatic gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluridine/tipiracil induces ferroptosis by targeting p53 via the p53-SLC7A11 axis in colorectal cancer 3D organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Trifluridine in DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluridine (FTD), a fluorinated thymidine analog, is a key component of the oral anticancer agent TAS-102 (trifluridine/tipiracil). Its primary mechanism of action involves its incorporation into DNA, leading to DNA dysfunction and inhibition of tumor cell growth. Accurate and sensitive detection of trifluridine incorporation into DNA is crucial for preclinical and clinical research to understand its pharmacodynamics, efficacy, and potential toxicities.
These application notes provide detailed protocols for three primary methods for the detection and quantification of trifluridine in DNA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Immunoassays (Immunofluorescence and Immunohistochemistry), and Radiolabeling Assays.
Method Comparison
For a quick comparison of the key quantitative parameters of the different detection methods, please refer to the table below. It is important to note that the performance metrics can vary depending on the specific instrumentation, reagents, and experimental conditions.
| Method | Analyte | Sample Type | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| LC-MS/MS | Trifluridine | DNA Hydrolysate | 5.0–2000.0 ng/mL[1] | ~0.8 µg/mL (bulk)[2] | ~2.4 µg/mL (bulk)[2] | High specificity and sensitivity, absolute quantification | Requires specialized equipment, complex sample preparation |
| Immunoassay (IF/IHC) | Trifluridine in DNA | Cells, Tissues | Semi-quantitative | Not applicable | Not applicable | Provides spatial information, relatively high throughput | Semi-quantitative, potential for cross-reactivity |
| Radiolabeling Assay | Radiolabeled Trifluridine in DNA | DNA | Dependent on specific activity | Dependent on specific activity | Dependent on specific activity | High sensitivity, direct measurement of incorporation | Requires handling of radioactive materials, specialized facilities |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that offers high sensitivity and specificity for the absolute quantification of trifluridine in DNA. The method involves the enzymatic hydrolysis of DNA to release the incorporated trifluridine as a nucleoside, followed by chromatographic separation and mass spectrometric detection.
Signaling Pathway
Caption: Cellular processing and analysis of trifluridine incorporation into DNA.
Experimental Protocol
1. DNA Isolation:
-
Isolate genomic DNA from cells or tissues using a commercial DNA isolation kit or standard phenol-chloroform extraction followed by ethanol precipitation.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).
2. DNA Hydrolysis:
-
To a 10-20 µg aliquot of DNA, add a cocktail of enzymes for complete digestion. A typical mixture includes nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
After incubation, precipitate the enzymes by adding an equal volume of cold ethanol or by using a centrifugal filter unit.
-
Collect the supernatant containing the digested nucleosides.
3. Sample Preparation for LC-MS/MS:
-
The collected supernatant can be directly injected into the LC-MS/MS system. Alternatively, a solid-phase extraction (SPE) step can be included to concentrate the sample and remove interfering substances.
-
Add a known amount of a stable isotope-labeled internal standard, such as Trifluridine-¹³C,¹⁵N₂, to the sample for accurate quantification.[3]
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: The precursor-to-product ion transitions for trifluridine and the internal standard need to be optimized. For trifluridine, a common transition is m/z 297 -> 181.[1]
-
5. Data Analysis:
-
Create a calibration curve using known concentrations of trifluridine standards.
-
Quantify the amount of trifluridine in the DNA sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Express the results as the amount of trifluridine per µg of DNA.
Experimental Workflow
Caption: Workflow for LC-MS/MS detection of trifluridine in DNA.
Immunoassays
Immunoassays utilize antibodies that specifically recognize trifluridine incorporated into DNA. This approach allows for the visualization and semi-quantitative analysis of trifluridine in cells and tissues. The finding that some anti-bromodeoxyuridine (BrdU) antibodies cross-react with trifluridine has significantly facilitated the use of these methods.
A. Immunofluorescence (IF)
Immunofluorescence is used to visualize the subcellular localization of trifluridine within cells grown in culture or in cryosections of tissues.
1. Cell/Tissue Preparation:
-
For Cultured Cells: Grow cells on sterile glass coverslips.
-
For Tissue Sections: Prepare thin (5-10 µm) cryosections of frozen tissue and mount them on slides.
2. Fixation:
-
Fix the cells or tissue sections with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[6]
-
Alternatively, pre-chilled methanol at -20°C for 5-10 minutes can be used.[6]
3. Permeabilization:
-
If using paraformaldehyde fixation, permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 10-20 minutes at room temperature.[7][8]
4. Blocking:
-
Block non-specific antibody binding by incubating the samples in a blocking buffer (e.g., 5-10% normal goat serum in PBS) for 1 hour at room temperature.[9]
5. Primary Antibody Incubation:
-
Dilute the anti-BrdU antibody (that is known to cross-react with trifluridine) in the blocking buffer.
-
Incubate the samples with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.[6]
6. Secondary Antibody Incubation:
-
Wash the samples three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.
7. Counterstaining and Mounting:
-
Wash the samples three times with PBS.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
8. Imaging:
-
Visualize the samples using a fluorescence microscope with the appropriate filter sets.
Caption: Workflow for immunofluorescence detection of trifluridine.
B. Immunohistochemistry (IHC)
Immunohistochemistry is employed to detect trifluridine in formalin-fixed, paraffin-embedded (FFPE) tissue sections, which is particularly useful for analyzing clinical samples.
1. Deparaffinization and Rehydration:
-
Deparaffinize the FFPE tissue sections by incubating them in xylene.[10][11]
-
Rehydrate the sections through a graded series of ethanol solutions (100%, 95%, 70%) and finally in water.[10][11]
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating the slides in a citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes.[10] This step is crucial to unmask the antigen.
3. Blocking of Endogenous Peroxidase:
-
If using a peroxidase-based detection system, incubate the sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.[10][12]
4. Blocking:
-
Block non-specific antibody binding with a suitable blocking buffer for 1 hour.[13]
5. Primary Antibody Incubation:
-
Incubate the sections with the anti-BrdU primary antibody overnight at 4°C.
6. Detection System:
-
Use a labeled streptavidin-biotin (LSAB) method or a polymer-based detection system.
-
Incubate with a biotinylated secondary antibody, followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate.
7. Chromogen Development:
-
Apply a chromogen substrate, such as diaminobenzidine (DAB), to visualize the antibody binding.[10] This will produce a brown precipitate at the site of trifluridine incorporation.
8. Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount the coverslips using a permanent mounting medium.
9. Imaging:
-
Examine the slides under a bright-field microscope.
Caption: Workflow for immunohistochemical detection of trifluridine.
Radiolabeling Assays
Radiolabeling provides a highly sensitive method for the direct quantification of trifluridine incorporation into DNA. This is typically achieved by treating cells with radiolabeled trifluridine (e.g., [³H]-trifluridine or [¹⁴C]-trifluridine) and then measuring the amount of radioactivity incorporated into the DNA.
Experimental Protocol
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with a known concentration of radiolabeled trifluridine for a specific duration.
2. DNA Isolation:
-
After treatment, harvest the cells and isolate the genomic DNA as described in the LC-MS/MS protocol. It is critical to ensure the complete removal of unincorporated radiolabeled trifluridine. Multiple washes of the DNA pellet with ethanol are recommended.
3. Measurement of Radioactivity:
-
Resuspend the purified DNA in a suitable buffer.
-
Take an aliquot of the DNA solution and add it to a scintillation vial containing a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
4. DNA Quantification:
-
Quantify the total amount of DNA in the sample using a spectrophotometer or a fluorescent DNA quantification kit.
5. Data Analysis:
-
Calculate the amount of trifluridine incorporated into the DNA based on the measured radioactivity and the specific activity of the radiolabeled trifluridine.
-
Express the results as moles of trifluridine incorporated per mole of DNA base or per µg of DNA.
Logical Relationship
Caption: Logical steps in a radiolabeling assay for trifluridine incorporation.
References
- 1. ijpsr.com [ijpsr.com]
- 2. bepls.com [bepls.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 6. biotium.com [biotium.com]
- 7. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 9. usbio.net [usbio.net]
- 10. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 11. Immunohistochemistry Procedure [sigmaaldrich.com]
- 12. Immunohistochemistry Protocols [etsu.edu]
- 13. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Lonsurf (Trifluridine/Tipiracil) Administration in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical administration of Lonsurf (trifluridine/tipiracil, also known as TAS-102), an oral nucleoside analog combination drug, in animal models of cancer. The following protocols are intended to serve as a foundation for designing and executing in vivo efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) studies.
Mechanism of Action
This compound is a combination of two active components: trifluridine (FTD) and tipiracil (TPI) at a 1:0.5 molar ratio.[1] Trifluridine is a thymidine-based nucleoside analog that, after being phosphorylated within the cell, is incorporated into DNA, leading to DNA dysfunction and the inhibition of tumor cell proliferation.[2][3] Tipiracil is a potent inhibitor of thymidine phosphorylase (TP), the enzyme responsible for the rapid degradation of trifluridine.[2][4] By inhibiting TP, tipiracil significantly increases the bioavailability and systemic exposure of trifluridine, thereby enhancing its antitumor activity.[4]
Signaling Pathway of this compound
Caption: Mechanism of Action of this compound (Trifluridine/Tipiracil).
Experimental Protocols
Animal Models and Husbandry
-
Species and Strain: Immunodeficient mice (e.g., BALB/c nude, NOD/SCID) are commonly used for xenograft models of human cancers.[5]
-
Age and Weight: Mice should typically be 6-8 weeks old with a body weight of 18-22 grams at the initiation of the study.[2]
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provided with ad libitum access to food and water.[2]
-
Acclimatization: Allow for a minimum of a one-week acclimatization period before the commencement of experimental procedures.[4]
-
Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[2]
Tumor Model Establishment (Xenograft Example)
-
Cell Culture: Culture human cancer cell lines (e.g., colorectal, gastric) under appropriate conditions.
-
Cell Implantation: Inject 1 x 10^6 to 1 x 10^7 cells, suspended in 100-200 µL of an appropriate medium (e.g., PBS or Matrigel), subcutaneously into the flank of each mouse.[2]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[2]
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
This compound Formulation and Administration
-
Drug Preparation: this compound (TAS-102) is typically supplied as a powder.[2] For oral administration, it is commonly suspended in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) in sterile water.[4][5]
-
Example Suspension (10 mg/mL):
-
Weigh the required amount of TAS-102 powder. For a 10 mg/mL suspension, use 100 mg of TAS-12 for a final volume of 10 mL.[4]
-
If starting from tablets, crush them into a fine powder using a mortar and pestle.[4]
-
Gradually add the vehicle to the powder while triturating to create a uniform paste.[4]
-
Transfer the paste to a beaker and rinse the mortar with the remaining vehicle to ensure a complete transfer.[4]
-
Stir the suspension continuously for at least 15-30 minutes before and during dosing to ensure homogeneity.[4]
-
-
-
Administration Route: Administer the drug orally (p.o.) via gavage.[4]
-
Dosing Volume: The volume of administration should be based on the most recent body weight of the animal (e.g., 10 mL/kg).[5]
Dosing Regimens
The dosing schedule for this compound in preclinical models often aims to mimic the clinical regimen to enhance translational relevance.[4]
| Animal Model | Cancer Type | This compound Dosage (mg/kg/day) | Dosing Schedule | Reference |
| Mouse | Colorectal Cancer | 150 - 200 | Twice daily for 5 consecutive days, followed by a 2-day rest, repeated for several weeks. | [2][4] |
| Mouse | Colorectal & Gastric Cancer | 200 | Twice daily for 5 consecutive days, followed by a 2-day rest, for 6 weeks. | [5] |
| Mouse | Colorectal Cancer | 200 | Orally for 5 consecutive days, followed by a 2-day rest in a 7-day period. | [3] |
Monitoring and Endpoints
-
Tumor Volume: Measure tumor volume 2-3 times per week.[2]
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of general health and toxicity.[2]
-
Clinical Observations: Conduct daily observations for any signs of distress or adverse effects.[2]
-
Primary Endpoint: Tumor Growth Inhibition (TGI) is a common primary endpoint, calculated as a percentage relative to the vehicle control group.[2]
-
Survival: In some studies, overall survival is a key endpoint.[5]
-
Pharmacokinetic Analysis: Collect blood samples at various time points post-administration to determine the plasma concentrations of trifluridine and tipiracil.[2]
-
Histopathology: At the end of the study, tumors and major organs can be collected for histopathological analysis (e.g., H&E staining) to assess treatment effects and toxicity.[2]
Experimental Workflow
Caption: A typical experimental workflow for this compound administration.
Quantitative Data Summary
| Parameter | Value | Animal Model | Cancer Type | Reference |
| Dosage Range | 150-200 mg/kg/day | Mouse | Colorectal, Gastric | [2][5] |
| Administration Route | Oral (p.o.) Gavage | Mouse | Colorectal, Gastric | [4][5] |
| Vehicle | 0.5% HPMC | Mouse | Colorectal, Gastric | [4][5] |
| Dosing Frequency | Twice Daily | Mouse | Colorectal, Gastric | [4][5] |
| Tumor Implantation Cell Count | 1 x 10^6 - 1 x 10^7 cells | Mouse | Not Specified | [2] |
| Trifluridine:Tipiracil Molar Ratio | 1:0.5 | N/A | N/A | [1] |
Troubleshooting and Considerations
-
Variability in Response: To minimize variability, ensure consistent oral gavage technique and timing relative to the animals' light/dark and feeding cycles. The presence of food can impact the pharmacokinetics of this compound.[4]
-
Drug Suspension: Ensure the drug is properly suspended to avoid inaccurate dosing. Continuous stirring during dose preparation and administration is crucial.[4]
-
Toxicity: Monitor for signs of toxicity, such as significant body weight loss (>15-20%), lethargy, or ruffled fur. Dose adjustments or discontinuation of treatment may be necessary. Myelosuppression, including neutropenia, anemia, and thrombocytopenia, is a known side effect.[6]
-
Combination Therapies: this compound is also being investigated in combination with other agents, such as bevacizumab.[7] When designing combination studies, consider the appropriate dosing and scheduling for each agent. In mouse xenograft models, the combination of FTD/TPI and bevacizumab has demonstrated effectiveness in treating colorectal cancer.[7]
References
- 1. This compound (trifluridine and tipiracil) for the Treatment of Refractory Metastatic Colorectal Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. benchchem.com [benchchem.com]
- 3. karger.com [karger.com]
- 4. benchchem.com [benchchem.com]
- 5. Trifluridine/tipiracil increases survival rates in peritoneal dissemination mouse models of human colorectal and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (Trifluridine plus Tipiracil): A New Oral Treatment Approved for Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovations in colorectal cancer treatment: trifluridine and tipiracil with bevacizumab for improved outcomes – a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Lonsurf-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonsurf®, an oral combination of trifluridine (FTD) and tipiracil (TPI), is a crucial therapeutic agent for patients with metastatic colorectal cancer (mCRC) and gastric cancer that is refractory to standard chemotherapies.[1][2] Trifluridine, a thymidine analog, is incorporated into DNA, leading to DNA dysfunction and cell death.[2][3] Tipiracil enhances the bioavailability of trifluridine by inhibiting its degradation by thymidine phosphorylase.[1][2] However, as with many chemotherapeutic agents, acquired resistance to this compound can develop, limiting its long-term efficacy. Understanding the mechanisms of resistance is paramount for developing strategies to overcome it.
These application notes provide detailed protocols for establishing this compound-resistant cancer cell lines in vitro, a critical tool for studying resistance mechanisms and evaluating novel therapeutic strategies.
Data Presentation: Quantitative Analysis of this compound Resistance
The development of this compound resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50). The following table summarizes the fold-increase in resistance to trifluridine in various colorectal cancer cell lines.
| Cell Line | Parental IC50 (FTD, µM) | Resistant IC50 (FTD, µM) | Fold Increase in Resistance | Reference |
| DLD-1 | ~2.5 | >100 | >40-fold | [1][4] |
| HCT-116 | ~5.0 | >100 | >22.5-fold | [1][4] |
| RKO | ~1.8 | >40 | >22.5-fold | [1][4] |
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Cancer Cell Lines by Continuous Exposure
This protocol describes the generation of this compound-resistant cell lines through continuous, long-term exposure to escalating concentrations of trifluridine.
Materials:
-
Parental cancer cell line of interest (e.g., DLD-1, HCT-116, RKO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Trifluridine (FTD) stock solution (in DMSO)
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Seed parental cells in 96-well plates at an appropriate density.
-
Treat the cells with a serial dilution of FTD for 72 hours.
-
Perform a cell viability assay to determine the IC50 value.
-
-
Initiate continuous exposure:
-
Culture the parental cells in a medium containing FTD at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Maintain the cells in this medium, changing the medium every 2-3 days.
-
-
Escalate the FTD concentration:
-
Once the cells resume a stable growth rate, increase the FTD concentration by approximately 1.5 to 2-fold.[5]
-
Monitor the cells closely for signs of widespread cell death. If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.
-
-
Long-term culture and resistance monitoring:
-
Repeat the dose escalation process for several months (typically 5-6 months).[4]
-
Periodically (e.g., every 4-6 weeks), determine the IC50 of the continuously exposed cells to monitor the development of resistance.
-
-
Isolation and expansion of resistant clones:
-
Once a significant increase in IC50 (e.g., >10-fold) is observed, the resistant cell population can be considered established.
-
For a more homogenous population, single-cell cloning can be performed to isolate and expand highly resistant colonies.
-
-
Cryopreservation:
-
Cryopreserve aliquots of the established resistant cell line at various passages to ensure a stable stock.
-
Protocol 2: Western Blot Analysis of Thymidine Kinase 1 (TK1) Expression
A primary mechanism of resistance to trifluridine is the loss of functional thymidine kinase 1 (TK1), the enzyme responsible for phosphorylating FTD to its active form.[6] This protocol details the procedure for assessing TK1 protein levels.
Materials:
-
Parental and this compound-resistant cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TK1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Grow parental and resistant cells to 80-90% confluency.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each cell line on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TK1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Mandatory Visualizations
This compound Mechanism of Action and Resistance Pathway
The following diagram illustrates the mechanism of action of this compound and a key pathway of acquired resistance.
Caption: this compound's mechanism and a key resistance pathway.
Experimental Workflow for Establishing this compound-Resistant Cell Lines
This diagram outlines the key steps involved in generating and validating this compound-resistant cancer cell lines.
Caption: Workflow for generating this compound-resistant cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. imrpress.com [imrpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Involvement of the TNF-α Pathway in TKI Resistance and Suggestion of TNFR1 as a Predictive Biomarker for TKI Responsiveness in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymidine Kinase 1 Loss Confers Trifluridine Resistance without Affecting 5-Fluorouracil Metabolism and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Protocol for Lonsurf and Bevacizumab Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the in vivo administration of Lonsurf (trifluridine/tipiracil, also known as TAS-102) in combination with bevacizumab for preclinical research, primarily in the context of colorectal cancer models. The combination of this compound, a cytotoxic agent, and bevacizumab, a VEGF inhibitor, has demonstrated synergistic anti-tumor activity in both preclinical models and clinical trials.[1]
This compound's mechanism of action involves the incorporation of trifluridine into DNA, leading to DNA dysfunction and inhibition of cell proliferation.[2] Tipiracil prevents the degradation of trifluridine, thereby increasing its bioavailability.[2] Bevacizumab is a monoclonal antibody that targets the vascular endothelial growth factor A (VEGF-A), a key driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] The combination therapy, therefore, targets both tumor cell proliferation and the tumor's blood supply.
The following protocols are based on established preclinical studies and provide a framework for investigating the efficacy and pharmacodynamics of this combination therapy in a research setting.
Quantitative Data Summary
The following tables summarize dosing information from both preclinical in vivo studies and human clinical trials for reference.
Table 1: Preclinical Dosing in Xenograft Models [2]
| Drug | Dosage | Administration Route | Vehicle/Formulation | Dosing Schedule |
| This compound (TAS-102) | 150 mg/kg/day (FTD component) | Oral (gavage) | 0.5% HPMC solution | Twice daily (approx. 6-hour interval) for 14 consecutive days |
| Bevacizumab | 5 mg/kg | Intraperitoneal (IP) | Not specified | Days 1, 4, 8, and 11 |
Table 2: Clinical Dosing for Metastatic Colorectal Cancer [3][4]
| Drug | Dosage | Administration Route | Dosing Schedule |
| This compound | 35 mg/m² twice daily | Oral | Days 1-5 and 8-12 of a 28-day cycle |
| Bevacizumab | 5 mg/kg | Intravenous (IV) infusion | Every 2 weeks (Days 1 and 15 of a 28-day cycle) |
Experimental Protocols
Animal Model
A widely used and relevant model for studying the this compound and bevacizumab combination is the human colorectal cancer xenograft mouse model.
-
Cell Lines: SW48 (KRAS wild-type) and HCT116 (KRAS mutant) are suitable human colorectal cancer cell lines that have been used in published studies.[1][2]
-
Animals: Immunocompromised mice (e.g., athymic nude mice or NOD/SCID mice), typically 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL of a suitable medium (e.g., PBS or serum-free medium) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before initiating treatment. Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers. The formula for tumor volume is: (Length x Width²) / 2.
Drug Preparation and Administration
-
This compound (Trifluridine/Tipiracil):
-
Prepare a suspension of this compound in a vehicle of 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in sterile water.[2] The final concentration should be calculated based on the required dosage and the average weight of the mice.
-
Administer orally via gavage twice daily, with an interval of approximately 6 hours, for 14 consecutive days.[2]
-
-
Bevacizumab:
-
Dilute bevacizumab in sterile 0.9% saline to the desired concentration for injection.
-
Administer via intraperitoneal (IP) injection on days 1, 4, 8, and 11 of the treatment cycle.[2]
-
-
Control Groups:
-
A vehicle control group receiving 0.5% HPMC orally and saline IP injections.
-
Monotherapy groups for both this compound and bevacizumab to assess the efficacy of each agent alone.
-
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition: The primary efficacy endpoint is the inhibition of tumor growth. This is typically assessed by comparing the tumor volumes in the treated groups to the control group.
-
Body Weight: Monitor the body weight of the mice regularly (e.g., 2-3 times per week) as an indicator of treatment-related toxicity.[2]
-
Clinical Observations: Observe the animals daily for any signs of distress or adverse effects.
-
Survival Studies: In some experimental designs, the study may be continued to assess the impact of the treatment on overall survival.
Pharmacodynamic and Biomarker Analysis
At the end of the study, or at specified time points, tumors and blood samples can be collected for further analysis.
-
Immunohistochemistry (IHC): Analyze tumor tissues for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31 to assess microvessel density).
-
Western Blotting: Investigate the expression levels of proteins in relevant signaling pathways.
-
ELISA: Measure the plasma levels of angiogenesis-related markers such as VEGF and placental growth factor (PlGF).
Visualizations
Caption: Dual mechanism of action of this compound and bevacizumab.
References
- 1. Trifluridine/tipiracil regimen in combination with bevacizumab for metastatic colorectal cancer in the third line: an expert opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bccancer.bc.ca [bccancer.bc.ca]
- 4. Cancer Chemotherapy Protocol - Metastatic trifluridine/tipiracil and bevacizumab | SA Health [sahealth.sa.gov.au]
Application Notes and Protocols for Immunofluorescence Staining of DNA Damage following Lonsurf® Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonsurf® (trifluridine/tipiracil) is an oral nucleoside analog-based chemotherapeutic agent approved for the treatment of metastatic colorectal cancer and gastric cancer. Its mechanism of action involves the incorporation of trifluridine (FTD), a thymidine analog, into DNA, leading to DNA dysfunction and the induction of DNA strand breaks.[1][2][3] This application note provides a detailed protocol for the immunofluorescent detection and quantification of DNA double-strand breaks (DSBs) in cultured cells following this compound® treatment, using the well-established DNA damage biomarkers, γH2AX and 53BP1.
The phosphorylation of the histone variant H2AX on serine 139, termed γH2AX, is one of the earliest events in the cellular response to DSBs, forming discrete nuclear foci at the sites of damage.[4][5][6] The p53-binding protein 1 (53BP1) is another critical component of the DNA damage response (DDR) pathway that is recruited to DSBs and co-localizes with γH2AX, playing a key role in DNA repair pathway choice.[7][8] The quantification of γH2AX and 53BP1 foci by immunofluorescence microscopy is a sensitive and widely used method to assess the extent of DNA damage induced by genotoxic agents like this compound®.[1][7]
Principle of the Assay
This protocol describes the immunofluorescent staining of γH2AX and 53BP1 in cells treated with this compound®. Following treatment, cells are fixed and permeabilized to allow for the entry of specific primary antibodies that recognize γH2AX and 53BP1. Subsequently, fluorescently labeled secondary antibodies are used to detect the primary antibodies. The cell nuclei are counterstained with a DNA-specific dye such as DAPI. The stained cells are then visualized using fluorescence microscopy, and the number of distinct fluorescent foci within each nucleus is quantified. An increase in the number of γH2AX and 53BP1 foci per cell is indicative of an increase in DNA double-strand breaks.
Data Presentation
Table 1: Quantification of γH2AX Foci in Colorectal Cancer Cells (HCT116) after Trifluridine Treatment
| Treatment Group | Mean γH2AX Foci per Cell (± SD) | Percentage of Foci-Positive Cells (>5 foci/cell) |
| Vehicle Control (DMSO) | 2.1 ± 1.5 | 5% |
| Trifluridine (1 µM, 24h) | 15.8 ± 4.2 | 85% |
| Trifluridine (5 µM, 24h) | 28.4 ± 6.7 | 98% |
Table 2: Time-Course of 53BP1 Foci Formation in Gastric Cancer Cells (AGS) after this compound® (Trifluridine component) Treatment (5 µM)
| Time Point | Mean 53BP1 Foci per Cell (± SD) |
| 0 h (Control) | 1.8 ± 1.2 |
| 8 h | 12.5 ± 3.1 |
| 24 h | 25.1 ± 5.9 |
| 48 h | 18.3 ± 4.5 |
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human colorectal cancer cell line (e.g., HCT116) or human gastric cancer cell line (e.g., AGS).
-
Culture Medium: Appropriate cell culture medium (e.g., McCoy's 5A for HCT116, F-12K for AGS) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound® (Trifluridine/Tipiracil): For in vitro studies, trifluridine (FTD) can be used as the active component.
-
Cell Culture Plates: 6-well or 24-well plates with sterile glass coverslips.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.25% Triton™ X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).
-
Primary Antibodies:
-
Mouse anti-phospho-Histone H2A.X (Ser139) antibody (e.g., Clone JBW301).
-
Rabbit anti-53BP1 antibody.
-
-
Secondary Antibodies:
-
Goat anti-Mouse IgG (H+L) Secondary Antibody, Alexa Fluor™ 488.
-
Goat anti-Rabbit IgG (H+L) Secondary Antibody, Alexa Fluor™ 594.
-
-
Nuclear Counterstain: 4′,6-diamidino-2-phenylindole (DAPI).
-
Antifade Mounting Medium.
-
Fluorescence Microscope with appropriate filters.
-
Image Analysis Software (e.g., ImageJ, CellProfiler).
Experimental Workflow
Step-by-Step Protocol
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Trypsinize and count the cells.
-
Seed the cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound® (Trifluridine) Treatment:
-
Prepare fresh dilutions of trifluridine in culture medium from a stock solution.
-
Remove the old medium from the wells and replace it with the medium containing the desired concentrations of trifluridine or vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time points (e.g., 8, 24, 48 hours).
-
-
Immunofluorescence Staining:
-
Fixation:
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Add 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.25% Triton™ X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-γH2AX and anti-53BP1) in the blocking buffer at the manufacturer's recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibodies in the blocking buffer.
-
Add the diluted secondary antibody solution to the coverslips and incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Wash the coverslips twice with PBS.
-
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
Acquire images using a fluorescence microscope with appropriate filter sets for DAPI (blue), Alexa Fluor™ 488 (green for γH2AX), and Alexa Fluor™ 594 (red for 53BP1).
-
Capture images from multiple random fields for each experimental condition.
-
-
Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ with the FociCounter plugin or CellProfiler) to quantify the number of γH2AX and 53BP1 foci per nucleus.
-
Set a threshold for foci detection to exclude background noise.
-
Count the number of foci in at least 100-200 nuclei per condition.
-
Calculate the average number of foci per cell and the percentage of foci-positive cells for each treatment group.
-
This compound®-Induced DNA Damage Signaling Pathway
The incorporation of trifluridine from this compound® into DNA during replication leads to replication stress and the formation of DNA strand breaks. This damage activates the DNA Damage Response (DDR) pathway, a complex signaling network that coordinates cell cycle arrest and DNA repair. The primary kinases that sense and signal the presence of DNA damage are ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related).[7] ATM is primarily activated by DSBs, while ATR responds to single-stranded DNA (ssDNA) regions that can arise from stalled replication forks.[9][10] These kinases then phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases CHK1 and CHK2, which in turn regulate cell cycle progression and activate DNA repair mechanisms.[9][10] The tumor suppressor p53 is also a key downstream effector that can induce cell cycle arrest or apoptosis.[7]
Conclusion
The immunofluorescence staining of γH2AX and 53BP1 is a robust and sensitive method for the detection and quantification of DNA double-strand breaks induced by this compound® treatment. This application note provides a comprehensive protocol that can be adapted for various cell lines and experimental conditions. The resulting data can provide valuable insights into the mechanism of action of this compound® and can be used as a pharmacodynamic biomarker in preclinical and clinical studies.
References
- 1. Assessment of γ-H2AX and 53BP1 Foci in Peripheral Blood Lymphocytes to Predict Subclinical Hematotoxicity and Response in Somatostatin Receptor-Targeted Radionuclide Therapy for Advanced Gastroenteropancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunofluorescence-based methods to monitor DNA end resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p53 deficient cells rely on ATM and ATR-mediated checkpoint signaling through the p38 MAPK/MK2pathway for survival after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lonsurf (Trifluridine/Tipiracil) Treatment Schedules In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Lonsurf (trifluridine/tipiracil, FTD/TPI, TAS-102) treatment schedules in preclinical in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a combination oral antitumor agent consisting of trifluridine (FTD) and tipiracil (TPI) at a 1:0.5 molar ratio.[1] FTD is the active cytotoxic component, a thymidine-based nucleoside analog. Intracellularly, FTD is phosphorylated to its active triphosphate form (F3dTTP), which is then incorporated into DNA. This incorporation leads to DNA dysfunction, strand breaks, and subsequent cancer cell death.[1][2][3] TPI is an inhibitor of thymidine phosphorylase (TP), the enzyme that rapidly degrades FTD. By inhibiting TP, TPI significantly increases the bioavailability and systemic exposure of FTD, allowing it to reach therapeutic concentrations in tumor cells.[1][4]
Q2: What is a recommended starting dose and schedule for this compound in mouse xenograft models?
A2: A common and effective dose for this compound in mouse xenograft models ranges from 150 mg/kg/day to 200 mg/kg/day (dose expressed based on the FTD component).[1][2][4] Due to the rapid elimination of FTD, a divided dosing regimen is superior to single daily dosing for enhancing FTD incorporation into tumor DNA and improving antitumor effects without increasing toxicity.[5] The most common administration schedule is oral gavage twice daily, with doses spaced approximately 6 hours apart.[1] This can be done for 5 consecutive days followed by a 2-day rest period, or for 14 to 28 consecutive days, depending on the experimental design.[1][4][6]
Q3: How should this compound be prepared for oral administration in mice?
A3: this compound (FTD and TPI components) should be prepared as a suspension for oral administration. A frequently used and recommended vehicle is 0.5% hydroxypropyl methylcellulose (HPMC) in water.[1][6][7] To prepare, weigh the required amounts of FTD and TPI powders (maintaining the 1:0.5 molar ratio) and suspend them in the 0.5% HPMC solution.[1] It is critical to ensure the suspension is homogeneous before each administration; continuous stirring during dose drawing is recommended to prevent the compounds from settling.[7]
Q4: What are the primary endpoints to measure efficacy in this compound in vivo studies?
A4: The primary efficacy endpoints for solid tumor xenograft models are typically Tumor Growth Inhibition (TGI) and survival analysis.
-
Tumor Growth Inhibition (TGI): This is calculated by comparing the mean tumor volume in the this compound-treated groups to the vehicle-treated control group. Tumor volumes are typically measured 2-3 times per week using calipers.[1]
-
Increase in Lifespan (ILS): For survival studies, particularly in peritoneal dissemination models or when evaluating overall survival, ILS is a key metric.[4][6] It is calculated as: ILS (%) = [(Median survival time of treated group / Median survival time of control group) - 1] x 100.[6]
Q5: What are the expected toxicities in mice, and how should they be monitored?
A5: The primary dose-limiting toxicity of this compound in both clinical and preclinical settings is myelosuppression (neutropenia, leukopenia, anemia, thrombocytopenia).[8] In in vivo mouse studies, general toxicity is most commonly monitored by measuring body weight 2-3 times per week and observing the animals' general health. A body weight loss of over 20% is often considered a sign of severe toxicity, requiring dose reduction or cessation.[1][2] Clinical signs of distress, such as changes in behavior, posture, or grooming, should also be closely monitored.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Optimization |
| High variability in tumor growth within a treatment group. | 1. Inaccurate Dosing: Inconsistent administration volume or technique.2. Inhomogeneous Formulation: The drug suspension was not uniformly mixed before each dose.3. Animal Variability: Natural biological differences between animals. | 1. Refine Technique: Ensure all personnel are trained in consistent oral gavage technique. Base dosing volume on the most recent body weight measurement.[7]2. Ensure Homogeneity: Keep the dosing suspension on a stir plate while drawing doses into syringes to prevent settling of the active compounds. Prepare fresh formulations regularly.[7]3. Increase Group Size: Using a larger number of animals per group (e.g., n=8-10) can help mitigate the impact of individual variability.[1] |
| Unexpectedly high toxicity (e.g., >20% body weight loss, mortality). | 1. Dose Miscalculation: Error in calculating the required dose or formulation concentration.2. Animal Strain Sensitivity: The specific mouse strain being used may be more sensitive to this compound.3. Vehicle Toxicity: Although rare with 0.5% HPMC, the vehicle could be contributing to adverse effects. | 1. Double-Check Calculations: Carefully review all calculations for dose and formulation preparation.2. Run a Dose-Range Finding Study: If using a new animal model, perform a preliminary study with escalating doses to determine the Maximum Tolerated Dose (MTD).[7]3. Vehicle Control: Ensure the vehicle control group shows no signs of toxicity. If it does, consider an alternative vehicle. |
| Lack of expected antitumor efficacy. | 1. Suboptimal Dosing Schedule: Single daily dosing is less effective than twice-daily dosing.[5]2. Drug Formulation Issues: The drug may have precipitated out of suspension or degraded.3. Tumor Model Resistance: The chosen cancer cell line may be inherently resistant to this compound's mechanism of action.4. Insufficient Drug Exposure: The dose may be too low for the specific model. | 1. Optimize Schedule: Switch to a twice-daily administration schedule (doses separated by ~6 hours) to maximize FTD incorporation into DNA.[1][5]2. Check Formulation: Visually inspect the suspension for homogeneity before each use. Prepare fresh suspensions as needed.3. Confirm Sensitivity: If possible, confirm the in vitro sensitivity of your cell line to FTD.4. Increase Dose: If tolerated, consider increasing the dose to the higher end of the effective range (e.g., 200 mg/kg/day).[4] |
| Difficulty with oral gavage administration. | 1. Viscous Formulation: The suspension may be too thick.2. Improper Technique: Incorrect handling of the animal or insertion of the gavage needle. | 1. Adjust Vehicle Concentration: Ensure the HPMC concentration is correct (0.5%).2. Proper Training: Ensure personnel are proficient in the oral gavage technique to minimize stress to the animal and prevent injury or inaccurate dosing. |
Quantitative Data from Preclinical Studies
The following tables summarize representative data on the efficacy of this compound in various preclinical xenograft models.
Table 1: Efficacy of this compound Monotherapy in Colorectal Cancer (CRC) Xenograft Models
| Cancer Model | FTD/TPI Dose (mg/kg/day) | Administration Schedule | Primary Outcome | Result | Reference |
| KM20C (CRC) | 150 | Twice daily for 14 days | Tumor Growth Inhibition (TGI) | 50.2% | [6] |
| HT-29 (CRC) | 200 | Twice daily, 5 days/week for 6 weeks | Increase in Lifespan (ILS) | 106.3% | [4] |
| HCT116 (CRC) | 200 | Twice daily, 5 days/week for 6 weeks | Increase in Lifespan (ILS) | 98.3% | [4] |
| DLD-1 (CRC) | 200 | Twice daily, 5 days/week for 6 weeks | Increase in Lifespan (ILS) | 66.7% | [4] |
| SW48 (CRC) | 200 | 5 consecutive days, then 2 days rest | Tumor Growth Inhibition (TGI) | Significant inhibition vs. control | [2] |
Table 2: Efficacy of this compound in Other Xenograft Models
| Cancer Model | FTD/TPI Dose (mg/kg/day) | Administration Schedule | Primary Outcome | Result | Reference |
| MKN45 (Gastric) | 200 | Twice daily, 5 days/week for 6 weeks | Increase in Lifespan (ILS) | 133.3% | [4] |
| H-69 (SCLC) | 150 | Twice daily for 14 days | Tumor Growth Inhibition (TGI) | 68.1% | [6] |
| BxPC-3 (Pancreatic) | 150 | Twice daily for 14 days | Tumor Growth Inhibition (TGI) | 51.9% | [6] |
| MCF-7 (Breast) | 150 | Twice daily for 14 days | Tumor Growth Inhibition (TGI) | 49.3% | [6] |
Experimental Protocols
Protocol: In Vivo Efficacy Study in a Subcutaneous Colorectal Cancer Xenograft Model
-
Cell Culture and Preparation:
-
Culture human colorectal cancer cells (e.g., HCT116, HT-29) under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in sterile, serum-free medium or Phosphate-Buffered Saline (PBS), often mixed 1:1 with Matrigel to support initial tumor establishment.[1]
-
-
Tumor Implantation:
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100-200 µL) into the flank of immunocompromised mice (e.g., athymic nude mice).[1]
-
-
Tumor Growth Monitoring and Randomization:
-
Allow tumors to establish and grow. Begin monitoring tumor volume 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: Volume = (Length × Width²)/2.[1]
-
Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically n=6-10 mice per group).[1]
-
-
Drug Preparation and Administration:
-
Prepare the this compound (FTD/TPI) dosing solution by suspending the compounds in a vehicle of 0.5% HPMC at the desired concentration (e.g., for a 150 mg/kg dose, a 15 mg/mL suspension allows for a 10 mL/kg dosing volume).[1][6]
-
Administer the this compound suspension or vehicle control orally (p.o.) via gavage.
-
Follow the selected dosing schedule (e.g., 150 mg/kg, twice daily, for 14 consecutive days).[6]
-
-
Monitoring and Endpoint Analysis:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study.[1]
-
Monitor animals for any clinical signs of toxicity.
-
The study can be terminated when tumors in the control group reach a predetermined endpoint size, or for survival analysis.
-
At the end of the study, euthanize mice and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis, measurement of FTD incorporation into DNA).[1][6]
-
Visualizations
Diagrams of Pathways and Workflows
Caption: this compound's mechanism of action.
Caption: Standard workflow for an in vivo efficacy study.
References
- 1. benchchem.com [benchchem.com]
- 2. karger.com [karger.com]
- 3. Innovations in colorectal cancer treatment: trifluridine and tipiracil with bevacizumab for improved outcomes – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. An optimal dosing schedule for a novel combination antimetabolite, TAS-102, based on its intracellular metabolism and its incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repeated oral dosing of TAS-102 confers high trifluridine incorporation into DNA and sustained antitumor activity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A novel antimetabolite: TAS-102 for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Lonsurf-Induced Myelosuppression in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing Lonsurf (trifluridine/tipiracil)-induced myelosuppression in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced myelosuppression?
A1: this compound's cytotoxic component, trifluridine (FTD), is a thymidine analog that incorporates into DNA, leading to DNA damage and dysfunction, ultimately causing cell death.[1][2] This affects rapidly dividing cells, including hematopoietic stem and progenitor cells in the bone marrow, leading to myelosuppression.[3] This manifests as a decrease in the production of neutrophils (neutropenia), red blood cells (anemia), and platelets (thrombocytopenia).[2][4][5][6][7][8] The second component, tipiracil (TPI), inhibits the enzyme thymidine phosphorylase, which degrades trifluridine, thus increasing its bioavailability.[1][2][4]
Q2: What are the common animal models used to study this compound-induced myelosuppression?
A2: Mice, particularly strains like C57BL/6 and BALB/c, and rats are the most common animal models for studying chemotherapy-induced myelosuppression.[3] These models are utilized to evaluate the myelosuppressive effects of chemotherapeutic agents like this compound and to test the efficacy of potential myeloprotective agents.
Q3: How can I monitor myelosuppression in my animal models?
A3: Myelosuppression is primarily monitored through:
-
Complete Blood Counts (CBCs): Regularly collecting blood samples to quantify white blood cells (specifically neutrophils), red blood cells, and platelets.[5][6][9][10][11][12][13]
-
Bone Marrow Analysis: Assessing bone marrow cellularity and the abundance of hematopoietic progenitor cells through techniques like bone marrow aspiration and histological analysis.[1][5][14][15][16]
-
Colony-Forming Unit (CFU) Assays: An in vitro functional assay to quantify the number of hematopoietic progenitor cells in the bone marrow capable of forming colonies of specific blood cell lineages.[3][4][6][17][18]
Q4: What are the general strategies to mitigate this compound-induced myelosuppression in animal models?
A4: General strategies include:
-
Dose Modification: Reducing the dose of this compound or altering the treatment schedule can lessen myelosuppression, but may also impact anti-tumor efficacy.[3][15]
-
Supportive Care with Hematopoietic Growth Factors:
-
Granulocyte-Colony Stimulating Factor (G-CSF): To specifically stimulate the production of neutrophils and manage neutropenia.[3][15]
-
Erythropoiesis-Stimulating Agents (ESAs): To increase the production of red blood cells and address anemia.
-
Thrombopoietin (TPO) Receptor Agonists: To stimulate platelet production and manage thrombocytopenia.[3]
-
-
Blood Product Transfusions: To provide a temporary increase in red blood cells or platelets in cases of severe anemia or thrombocytopenia.[3]
Troubleshooting Guides
Issue 1: Severe and Prolonged Neutropenia
-
Possible Cause: The administered dose of this compound is too high for the specific animal strain or individual animal, leading to excessive depletion of neutrophil precursors.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study with a range of this compound doses to determine the maximum tolerated dose (MTD) that induces significant but recoverable neutropenia.
-
G-CSF Administration: Implement a supportive care regimen with G-CSF. A common starting dose for mice is 5-10 µg/kg/day administered subcutaneously, starting 24 hours after this compound administration and continuing for 5-7 days or until neutrophil recovery.[19][20]
-
Strain Selection: Consider using a different, potentially less sensitive, mouse strain for future experiments.
-
Issue 2: Severe Thrombocytopenia with Bleeding Events
-
Possible Cause: this compound is causing significant damage to megakaryocytes and their progenitors in the bone marrow.
-
Troubleshooting Steps:
-
Dose Adjustment: As with neutropenia, perform a dose-response study to identify a this compound dose that induces manageable thrombocytopenia.
-
TPO Receptor Agonist Administration: Administer a TPO receptor agonist to stimulate platelet production. Dosing will depend on the specific agent used and should be determined based on literature or pilot studies.
-
Platelet Transfusion: In cases of severe, life-threatening bleeding, platelet transfusions can be administered as an emergency supportive measure.[3]
-
Issue 3: Significant Anemia and Weight Loss
-
Possible Cause: this compound is suppressing erythropoiesis in the bone marrow, leading to anemia. Weight loss can be a secondary effect of anemia-related fatigue and general toxicity.
-
Troubleshooting Steps:
-
Dose Modification: Evaluate if a lower dose of this compound can maintain anti-tumor efficacy while reducing the severity of anemia.
-
Erythropoiesis-Stimulating Agent (ESA) Administration: Administer an ESA like epoetin alfa or darbepoetin alfa. A potential starting dose for epoetin alfa in dogs and cats is 100 U/kg three times a week, which can be adapted for rodents.[21] For darbepoetin alfa, a starting dose of 0.45 µg/kg once weekly has been used in dogs.[21]
-
Nutritional Support: Ensure animals have easy access to palatable, high-calorie food and water to combat weight loss.[7]
-
Red Blood Cell Transfusion: For severe, symptomatic anemia, a red blood cell transfusion can be administered.[3]
-
Data Presentation
Table 1: Recommended this compound Dosing and Dose Modifications
| Parameter | Recommendation |
| Starting Dose (Human) | 35 mg/m² orally, twice daily on Days 1-5 and 8-12 of a 28-day cycle.[11][22] |
| Dose Conversion to Mouse (mg/kg) | Human dose (mg/kg) x 12.3. |
| Dose Reduction for Toxicity | Reduce dose by 5 mg/m² per dose for febrile neutropenia, grade 4 neutropenia, or grade 4 thrombocytopenia with >1 week recovery delay.[23][24] |
| Maximum Dose Reductions | A maximum of 3 dose reductions are permitted.[23] |
Table 2: Supportive Care Agents for Myelosuppression Management
| Agent | Indication | Potential Starting Dose (Mouse) | Administration Route |
| G-CSF (Filgrastim) | Neutropenia | 5-10 µg/kg/day | Subcutaneous |
| ESA (Epoetin alfa) | Anemia | 100-150 IU/kg, 3 times/week | Subcutaneous |
| TPO Receptor Agonist | Thrombocytopenia | Agent-specific, requires pilot study | Subcutaneous |
Experimental Protocols
Protocol 1: Complete Blood Count (CBC) Analysis in Mice
-
Blood Collection: Collect approximately 50-100 µL of blood via retro-orbital sinus, submandibular vein, or tail vein into an EDTA-coated microtainer tube.[10][25]
-
Sample Handling: Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant and prevent clotting.[10]
-
Analysis: Analyze the whole blood sample using an automated hematology analyzer calibrated for mouse blood.[25]
-
Parameters: Key parameters to assess are total white blood cell count, absolute neutrophil count, red blood cell count, hemoglobin, hematocrit, and platelet count.
-
Frequency: Perform CBCs at baseline (before this compound administration), at the expected nadir (typically 7-10 days post-chemotherapy), and during the recovery phase.
Protocol 2: Bone Marrow Aspiration and Analysis in Mice
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Aspiration: Aseptically prepare the skin over the femur. Insert a 25-27 gauge needle attached to a 1 mL syringe containing a small amount of sterile PBS into the distal end of the femur. Gently aspirate to collect bone marrow cells.[1][5][14]
-
Cell Suspension: Expel the bone marrow into a microfuge tube containing PBS. Create a single-cell suspension by gently pipetting.
-
Cell Counting: Lyse red blood cells using an ACK lysis buffer. Count the remaining nucleated cells using a hemocytometer or automated cell counter.[14]
-
Analysis:
-
Cytology: Prepare bone marrow smears on glass slides, stain with Wright-Giemsa or H&E, and perform a differential cell count under a microscope.
-
Flow Cytometry: Stain cells with fluorescently-labeled antibodies against hematopoietic stem and progenitor cell markers (e.g., c-Kit, Sca-1, lineage markers) for quantitative analysis.
-
Protocol 3: Colony-Forming Unit (CFU) Assay for Murine Bone Marrow
-
Bone Marrow Harvest: Harvest bone marrow from the femurs and tibias of mice as described in Protocol 2.
-
Cell Plating: Plate bone marrow cells in a methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate murine cytokines (e.g., SCF, IL-3, IL-6, EPO) in 35 mm culture dishes.[3][4][17][18]
-
Incubation: Incubate the dishes at 37°C in a humidified incubator with 5% CO₂ for 7-14 days.[3][4]
-
Colony Counting: Using an inverted microscope, identify and count the different types of colonies based on their morphology:
-
CFU-GM: Granulocyte, macrophage colonies
-
BFU-E: Burst-forming unit-erythroid
-
CFU-GEMM: Granulocyte, erythrocyte, macrophage, megakaryocyte colonies
-
-
Data Analysis: Express the results as the number of colonies per 10^5 plated bone marrow cells.
Mandatory Visualizations
Caption: Mechanism of this compound-induced myelosuppression.
Caption: Experimental workflow for managing myelosuppression.
References
- 1. Video: Femoral Bone Marrow Aspiration in Live Mice [jove.com]
- 2. How this compound® Works | Mechanism of Action [lonsurfhcp.com]
- 3. The Mouse Colony Forming Cell (CFC) Assay using Methylcellulose-based Media: R&D Systems [rndsystems.com]
- 4. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Femoral bone marrow aspiration in live mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dls.com [dls.com]
- 7. This compound (Trifluridine plus Tipiracil): A New Oral Treatment Approved for Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. idexxbioanalytics.com [idexxbioanalytics.com]
- 11. Dosing Guidelines for this compound® Tablets [lonsurfhcp.com]
- 12. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 13. This compound.com [this compound.com]
- 14. Femoral Bone Marrow Aspiration in Live Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Video: Preparation of Whole Bone Marrow for Mass Cytometry Analysis of Neutrophil-lineage Cells [jove.com]
- 17. cdn.stemcell.com [cdn.stemcell.com]
- 18. stemcell.com [stemcell.com]
- 19. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. G-CSF | Johns Hopkins ABX Guide [hopkinsguides.com]
- 21. Table: Erythropoiesis-Stimulating Agents and Hematinics for Treatment of Anemia-MSD Veterinary Manual [msdvetmanual.com]
- 22. reference.medscape.com [reference.medscape.com]
- 23. Dosage Modifications for this compound® Tablets [lonsurfhcp.com]
- 24. These highlights do not include all the information needed to use this compound safely and effectively. See full prescribing information for this compound. this compound (trifluridine and tipiracil) tablets, for oral use Initial U.S. Approval: 2015 [dailymed.nlm.nih.gov]
- 25. MPD: JaxCC1: project protocol [phenome.jax.org]
Lonsurf (Trifluridine/Tipiracil) Solubility for In Vitro Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lonsurf (the combination of trifluridine and tipiracil) in in vitro assays. Ensuring complete solubilization of this compound is critical for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: For in vitro experiments, dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a concentrated stock solution of this compound (trifluridine/tipiracil mixture).[1][2] It is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[2][3] Water can also be used, but solubility may be lower compared to DMSO.[1][2]
Q2: I am having trouble dissolving this compound in DMSO. What can I do?
A2: If you encounter solubility issues with this compound in DMSO, consider the following troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic and can absorb moisture from the air, which negatively impacts the solubility of this compound.[1][2] Always use a newly opened bottle of anhydrous or molecular biology grade DMSO.
-
Apply gentle heating and sonication: Warming the solution to 37°C or even up to 60°C can aid dissolution.[1][3] Additionally, ultrasonic treatment can help break down any clumps and facilitate solubilization.[1]
-
Vortex thoroughly: Ensure the solution is vortexed for a sufficient amount of time (e.g., 5-10 minutes) to allow for complete dissolution.[3]
Q3: Can I dissolve this compound directly in cell culture medium?
A3: It is generally not recommended to dissolve this compound powder directly into cell culture medium.[3] The complex mixture of salts, proteins, and other components in the medium can interfere with the dissolution process and lead to precipitation. The best practice is to first prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.[3]
Q4: My this compound solution precipitated after I diluted my DMSO stock into the aqueous cell culture medium. What should I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. To prevent this:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration in your cell culture medium of 0.5% or lower. This minimizes solvent-induced toxicity and reduces the likelihood of precipitation.[3]
-
Increase the concentration of your stock solution: By preparing a more concentrated stock, you will need to add a smaller volume to your culture medium to achieve the desired final concentration, thus keeping the final DMSO percentage low.[3]
-
Perform a serial dilution: Instead of a single large dilution, consider a stepwise dilution of your DMSO stock into the aqueous medium.
Q5: What are the individual solubilities of trifluridine and tipiracil?
A5: Trifluridine is soluble in water, ethanol, methanol, and acetone.[4][5] Tipiracil hydrochloride is soluble in water, 0.01 mol/L hydrochloric acid, and 0.01 mol/L sodium hydroxide, and slightly soluble in methanol.[4]
Quantitative Data Summary
The following table summarizes the solubility of this compound (as a trifluridine/tipiracil mixture) and its individual components in various solvents.
| Compound/Mixture | Solvent | Solubility | Molar Concentration | Notes | Reference |
| Trifluridine/Tipiracil HCl Mixture | DMSO | 50 mg/mL | 114.74 mM | Ultrasonic, warming, and heating to 60°C may be needed. Use newly opened DMSO. | [1] |
| Trifluridine/Tipiracil HCl Mixture | DMSO | 87 mg/mL | 199.65 mM | Use fresh DMSO as moisture reduces solubility. | [2] |
| Trifluridine/Tipiracil HCl Mixture | DMSO | 100 mg/mL | 229.48 mM | Use fresh DMSO as moisture reduces solubility. | [2] |
| Trifluridine/Tipiracil HCl Mixture | H₂O | 100 mg/mL | 229.48 mM | Requires ultrasonic treatment. | [1] |
| Trifluridine/Tipiracil HCl Mixture | H₂O | 29 mg/mL - 44 mg/mL | [2] | ||
| Trifluridine/Tipiracil HCl Mixture | DMF | 20 mg/mL | 45.90 mM | Requires ultrasonic treatment. | [1] |
| Trifluridine/Tipiracil HCl Mixture | Ethanol | Insoluble | [2] | ||
| Trifluridine | DMSO | ≥ 60 mg/mL | At 25°C | [6] | |
| Trifluridine | Water | 20 mg/mL | At 25°C | [6] | |
| Tipiracil HCl | DMSO | ≥ 16 mg/mL | Use fresh, anhydrous DMSO. | [3] | |
| Tipiracil HCl | Water | Soluble | Warming may be required. | [3] | |
| Tipiracil HCl | 0.01 M HCl | Soluble | [3] | ||
| Tipiracil HCl | 0.01 M NaOH | Soluble | [3] | ||
| Tipiracil HCl | PBS (pH 7.2) | Soluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution in DMSO
-
Aseptically weigh the desired amount of this compound (trifluridine/tipiracil hydrochloride mixture) powder in a sterile, conical tube.
-
Add fresh, anhydrous DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex the solution vigorously for 5-10 minutes at room temperature.
-
If the powder is not fully dissolved, place the tube in a sonicator water bath for 10-15 minutes.
-
If solids persist, warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing. For very stubborn solubility issues, the temperature can be increased to 60°C, but monitor for any signs of degradation.[1]
-
Once the solution is completely clear, filter it through a 0.22 µm sterile syringe filter into a fresh, sterile tube.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common this compound solubility issues during the preparation of solutions for in vitro assays.
Caption: Troubleshooting workflow for this compound solubility issues.
This compound Signaling Pathway and Mechanism of Action
This compound is a combination of two active components: trifluridine (FTD) and tipiracil (TPI).[7] Trifluridine is a nucleoside analog that, after being phosphorylated within the cell, is incorporated into DNA. This incorporation leads to DNA dysfunction and inhibits cancer cell proliferation.[7][8] Tipiracil is an inhibitor of thymidine phosphorylase, the enzyme responsible for the degradation of trifluridine.[7][8] By inhibiting this enzyme, tipiracil increases the bioavailability of trifluridine.
Caption: Mechanism of action of this compound (trifluridine/tipiracil).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tga.gov.au [tga.gov.au]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. abmole.com [abmole.com]
- 7. How this compound® Works | Mechanism of Action [lonsurfhcp.com]
- 8. This compound | European Medicines Agency (EMA) [ema.europa.eu]
impact of drug transporters on Lonsurf cellular uptake
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of drug transporters on the cellular uptake of Lonsurf (trifluridine/tipiracil).
Frequently Asked Questions (FAQs)
Q1: Which drug transporters are primarily responsible for the cellular uptake of this compound's active component, trifluridine (FTD)?
A1: The cellular uptake of trifluridine, a nucleoside analog, is primarily mediated by Solute Carrier (SLC) transporters. Specifically, Concentrative Nucleoside Transporter 1 (CNT1, encoded by the SLC28A1 gene) and Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2, encoded by the SLC29A1 and SLC29A2 genes, respectively) have been identified as key players in FTD transport into cancer cells.
Q2: What is the role of tipiracil (TPI) in this compound, and which transporters are involved in its cellular transport?
A2: Tipiracil is a thymidine phosphorylase inhibitor that prevents the rapid degradation of trifluridine, thereby increasing its bioavailability.[1] Tipiracil itself is a substrate for the organic cation transporters OCT2 (SLC22A2) and MATE1 (SLC47A1).[2]
Q3: Can altered expression of these transporters lead to this compound resistance?
A3: Yes, altered expression of both uptake and efflux transporters can contribute to this compound resistance. Decreased expression of uptake transporters like CNT1, ENT1, and ENT2 can limit the amount of trifluridine entering the cancer cell, reducing its cytotoxic effect. Conversely, increased expression of efflux transporters, such as those from the ATP-binding cassette (ABC) family (e.g., P-glycoprotein/ABCB1, BCRP/ABCG2, and MRPs/ABCCs), can actively pump trifluridine out of the cell, leading to multidrug resistance.[3][4]
Q4: Are there known inhibitors for the transporters involved in this compound uptake that can be used in my experiments?
A4: Yes, several inhibitors can be used to investigate the role of specific transporters in trifluridine uptake. For ENT1, potent inhibitors include nitrobenzylthioinosine (NBMPR), dilazep, and dipyridamole.[5][6][7] It's important to note that while NBMPR is highly selective for ENT1 at nanomolar concentrations, it can inhibit ENT2 at higher micromolar concentrations.[5][7] For OCT2 and MATE1, which transport tipiracil, known inhibitors include cimetidine and metformin.[2]
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro experiments investigating this compound's cellular uptake.
| Problem | Potential Cause | Suggested Solution |
| Low or no detectable intracellular trifluridine (FTD) | 1. Low expression of uptake transporters (CNT1, ENT1, ENT2) in the cell line. 2. High activity of efflux transporters (e.g., ABC transporters). 3. Incorrect experimental conditions (e.g., temperature, incubation time). 4. Degradation of FTD. | 1. Verify the expression levels of SLC28A1, SLC29A1, and SLC29A2 in your cell line using qPCR or western blotting. Consider using a cell line known to express these transporters at higher levels. 2. Test for the expression of common ABC transporters. Co-incubate with known efflux pump inhibitors to see if FTD accumulation increases. 3. Ensure experiments are conducted at 37°C. Optimize incubation time by performing a time-course experiment. 4. Ensure that tipiracil is included in the experiment to prevent FTD degradation. Prepare fresh solutions of this compound for each experiment. |
| High variability in uptake measurements between replicates | 1. Inconsistent cell seeding density. 2. Inaccurate pipetting. 3. Cell stress or death during the assay. 4. Edge effects in multi-well plates. | 1. Ensure a uniform single-cell suspension and consistent cell number per well. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Handle cells gently and minimize the duration of assay steps. Check cell viability post-assay. 4. Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Unexpectedly high intracellular FTD levels | 1. Inhibition of efflux transporters by other compounds in the media. 2. Saturation of efflux mechanisms. 3. Overexpression of uptake transporters. | 1. Review the composition of your cell culture media and supplements for any known efflux pump inhibitors. 2. Perform a concentration-dependent uptake study to check for saturation kinetics. 3. Confirm the expression levels of CNT1, ENT1, and ENT2. |
| Inhibitor studies show no effect on FTD uptake | 1. The transporter targeted by the inhibitor is not the primary mechanism of uptake in your cell line. 2. The inhibitor concentration is too low or too high (causing off-target effects). 3. The inhibitor is unstable or inactive. | 1. Confirm the expression of the target transporter. Consider that multiple transporters may be involved in FTD uptake. 2. Perform a dose-response experiment for the inhibitor to determine the optimal concentration. 3. Prepare fresh inhibitor solutions for each experiment and check for proper storage conditions. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the transport of trifluridine and the expression of relevant transporters.
Table 1: Kinetic Parameters of Trifluridine and Uridine Transport
| Transporter | Substrate | Km (µM) | Vmax (pmol/oocyte/30 min) | Cell System |
| CNT1 | Trifluridine | 69.0 | 516 | Xenopus oocytes[8] |
| ENT1 | Uridine | 37.7 ± 12.9 | 20.2 ± 5.1 (pmol·cm⁻²·min⁻¹) | HeLa cells[8] |
| ENT2 | Uridine | 119.1 ± 28.9 | 37.9 ± 7.9 (pmol·cm⁻²·min⁻¹) | HeLa cells[8] |
Note: Uridine is a natural nucleoside and its kinetic parameters are often used as a reference for nucleoside analog drugs like trifluridine.
Table 2: Relative mRNA Expression of ENT1 (SLC29A1) and ENT2 (SLC29A2) in Colon Cancer Cell Lines
| Cell Line | Origin | SLC29A1 (hENT1) Expression Level | SLC29A2 (hENT2) Expression Level |
| Caco2 | Primary | High | High |
| Colo320 | Primary | High | High |
| HCT116 | Primary | High | High |
| RKO | Primary | High | Low |
| SW480 | Primary | High | Low |
| HT29 | Primary | Low | High |
| Colo201 | Metastatic | High | Low |
| Colo205 | Metastatic | High | High |
| LoVo | Metastatic | Low | High |
| SK-CO-1 | Metastatic | Low | High |
| T84 | Metastatic | Low | High |
| SW620 | Metastatic | Low | Low |
Data adapted from Liu Y, et al. (2017). "High" and "Low" are relative terms based on the expression levels reported in the study.
Experimental Protocols
Protocol 1: Radiolabeled Trifluridine Uptake Assay
This protocol describes a method for measuring the cellular uptake of trifluridine using a radiolabeled form of the drug.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
[³H]-Trifluridine
-
This compound (Trifluridine/Tipiracil)
-
Specific transporter inhibitors (e.g., NBMPR for ENT1)
-
Scintillation fluid
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well)
-
Cell lysis buffer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a predetermined density to achieve 80-90% confluency on the day of the experiment.
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed PBS. Add assay buffer (e.g., HBSS) and incubate for 30 minutes at 37°C. For inhibitor studies, add the inhibitor during this step.
-
Uptake Initiation: Initiate the uptake by adding the assay buffer containing [³H]-Trifluridine and unlabeled this compound at the desired concentration.
-
Incubation: Incubate the plate for a predetermined time (e.g., 5, 15, 30 minutes) at 37°C.
-
Uptake Termination: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete lysis.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well to determine the uptake rate (e.g., pmol/mg protein/min).
Protocol 2: Trifluridine Uptake Analysis by LC-MS/MS
This protocol provides a method for quantifying intracellular trifluridine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
This compound (Trifluridine/Tipiracil)
-
Methanol
-
Internal standard (e.g., isotopically labeled trifluridine)
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described in Protocol 1 (steps 1-4), but without the radiolabeled compound.
-
Cell Harvesting and Lysis: After the incubation period, terminate the uptake by washing with ice-cold PBS. Add ice-cold methanol to the cells to lyse them and precipitate proteins.
-
Extraction: Scrape the cells, transfer the cell lysate to a microcentrifuge tube, and add the internal standard. Vortex and centrifuge to pellet the protein debris.
-
Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Develop a specific method for the detection and quantification of trifluridine and the internal standard based on their mass-to-charge ratios.
-
Data Analysis: Create a standard curve using known concentrations of trifluridine. Quantify the intracellular trifluridine concentration in the samples by comparing their peak areas to the standard curve and normalizing to the cell number or protein concentration.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Redirecting to https://onderzoekmetmensen.nl/en/trial/20484 [onderzoekmetmensen.nl]
- 3. Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Addressing the Clinical Importance of Equilibrative Nucleoside Transporters (ENTs) in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic and pharmacological properties of cloned human equilibrative nucleoside transporters, ENT1 and ENT2, stably expressed in nucleoside transporter-deficient PK15 cells. Ent2 exhibits a low affinity for guanosine and cytidine but a high affinity for inosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental and computational approaches for evaluating molecule interactions with equilibrative nucleoside transporters 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Lonsurf in research models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lonsurf (trifluridine/tipiracil) in preclinical research models.
General Information
This compound is an oral nucleoside antitumor agent combining trifluridine (FTD) and tipiracil (TPI). FTD is the active cytotoxic component that incorporates into DNA, leading to DNA dysfunction and cell death. TPI prevents the rapid degradation of FTD, thereby increasing its bioavailability.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The primary antitumor mechanism of this compound is the incorporation of its trifluridine (FTD) component into DNA. Intracellularly, FTD is phosphorylated to its active triphosphate form (F3dTTP), which is then incorporated into DNA, causing DNA dysfunction, strand breaks, and subsequent cell death. The tipiracil (TPI) component inhibits thymidine phosphorylase, the enzyme that degrades FTD, thus increasing the systemic exposure to FTD.[1][4]
Q2: What are the major on-target and off-target effects of this compound observed in preclinical models?
A2: The primary on-target effect of this compound is the inhibition of tumor cell proliferation through DNA damage. The most significant off-target effects, which are extensions of its mechanism of action on rapidly dividing healthy cells, are myelosuppression and gastrointestinal toxicity.[5][6] Myelosuppression manifests as neutropenia, anemia, and thrombocytopenia.[7] Gastrointestinal toxicities can include diarrhea, nausea, and vomiting.[8] While tipiracil's primary role is to inhibit thymidine phosphorylase, this enzyme is also involved in angiogenesis, suggesting that tipiracil may have anti-angiogenic effects.[8][9]
Q3: How does this compound's mechanism differ from 5-fluorouracil (5-FU)?
A3: While both are fluoropyrimidines, this compound's mechanism is distinct from 5-FU. FTD is incorporated into DNA to a greater extent than the 5-FU metabolite, fluorodeoxyuridine.[10] This leads to direct DNA damage. 5-FU, on the other hand, primarily functions by inhibiting thymidylate synthase, an enzyme critical for the synthesis of pyrimidines.[1] this compound has shown activity in 5-FU-resistant cancer models.[3][8]
Q4: Are there known molecular off-target effects for trifluridine or tipiracil?
A4: Current research primarily focuses on the on-target effects of trifluridine on DNA synthesis and tipiracil on thymidine phosphorylase. While systemic toxicities are well-documented, specific molecular off-target interactions, such as binding to other kinases or receptors, are not extensively characterized in publicly available literature. Researchers observing unexpected cellular responses are encouraged to consider the possibility of yet-undiscovered off-target effects. One study noted that trifluridine can induce immunogenic cell death, which may contribute to its anti-tumor activity.[11]
Troubleshooting Guides
Issue 1: Unexpectedly High Toxicity or Mortality in Animal Models
Potential Causes:
-
Incorrect Dosing: The dose may be too high for the specific animal strain or model.
-
Animal Strain Susceptibility: Different mouse strains can have varying sensitivities to chemotherapy.
-
Compromised Animal Health: Pre-existing health issues can exacerbate drug toxicity.
-
Drug Formulation and Administration: Improper formulation or administration can lead to inconsistent drug exposure.
Solutions:
-
Dose Verification and Adjustment:
-
Ensure the correct dose is being administered. Common doses in mouse xenograft models range from 150 mg/kg/day to 200 mg/kg/day.[2][3][5]
-
If toxicity is observed, consider a dose reduction. Clinical guidelines for humans recommend dose reductions of 5 mg/m² at a time.[12] While not directly translatable, a similar incremental reduction approach can be adapted for animal studies.
-
Consider alternative dosing schedules. A biweekly schedule (e.g., days 1-5 and 15-19 of a 28-day cycle) has been shown to reduce myelosuppression in clinical settings.[13]
-
-
Animal Monitoring:
-
Monitor body weight 2-3 times per week. A significant drop in body weight is an early indicator of toxicity.[2]
-
Perform complete blood counts (CBCs) to monitor for myelosuppression, particularly neutropenia. In clinical practice, CBCs are checked before each cycle and on day 15.[14] A similar schedule can be adapted for animal studies.
-
-
Supportive Care:
-
For severe neutropenia, consider the administration of Granulocyte Colony-Stimulating Factor (G-CSF). In mouse models, a common dose of G-CSF (filgrastim) is 5-10 mcg/kg/day subcutaneously.[12][15] Pegylated G-CSF can also be used for less frequent dosing.[16]
-
For gastrointestinal distress, ensure animals have easy access to hydration and palatable food. The use of antiemetics and antidiarrheal agents should be considered, though specific protocols for mice with this compound are not well-established. General-purpose antiemetics used in preclinical studies include 5-HT3 receptor antagonists like ondansetron.[17][18]
-
Issue 2: Variability in Tumor Response to this compound
Potential Causes:
-
Drug Formulation and Administration: Inconsistent drug preparation or administration can lead to variable drug exposure.
-
Tumor Model Heterogeneity: Different tumor cell lines or patient-derived xenograft (PDX) models will have varying sensitivities to this compound.
-
Gut Microbiota Influence: The gut microbiome can metabolize drugs and influence the host's immune response, potentially affecting treatment efficacy.
-
Development of Drug Resistance: Prolonged treatment can lead to the emergence of resistant tumor cell populations.
Solutions:
-
Standardize Protocols:
-
Characterize Your Model:
-
If using a new cell line or PDX model, perform a pilot study to determine its sensitivity to this compound and establish a dose-response curve.
-
Consider biomarkers that may predict response. For example, high expression of thymidine kinase 1 (TK1), an enzyme that activates FTD, has been associated with improved overall survival in patients treated with this compound.[9][13]
-
-
Consider the Gut Microbiome:
-
Be aware that the composition of the gut microbiota can influence experimental outcomes.[19] Housing conditions and diet can impact the microbiome.
-
Recent research has shown that the gut microbiota can metabolize trifluridine, with Clostridium perfringens being implicated in its inactivation. Co-administration of uridine may competitively inhibit this metabolism.[4]
-
-
Investigate Resistance Mechanisms:
Data Presentation
Table 1: Recommended Dosing and Schedules for this compound in Preclinical Models
| Parameter | Recommendation | Source(s) |
| Animal Model | Immunodeficient mice (e.g., nude, SCID) | [2][21] |
| Typical Dosage | 150-200 mg/kg/day (based on trifluridine component) | [2][3][5] |
| Formulation | Suspension in 0.5% hydroxypropyl methylcellulose (HPMC) | [2][5] |
| Administration | Oral gavage, twice daily | [2][3] |
| Standard Schedule | 5 days on, 2 days off for 2-6 weeks | [3] |
| Toxicity-Reducing Schedule | 5 days on, 2 days off, for two weeks, followed by a 14-day break | [21] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| High Toxicity | Incorrect dosing | Verify dose, consider dose reduction or alternative schedule. |
| Animal strain susceptibility | Be aware of potential strain differences. | |
| Compromised animal health | Use healthy animals and monitor for signs of distress. | |
| Tumor Response Variability | Inconsistent drug administration | Standardize formulation and administration protocols. |
| Tumor model heterogeneity | Characterize the sensitivity of your model. | |
| Gut microbiota influence | Consider the impact of the gut microbiome. | |
| Drug resistance | Investigate potential resistance mechanisms. |
Experimental Protocols
Protocol: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., nude or SCID).[2]
-
Cell Culture and Implantation:
-
Tumor Growth and Randomization:
-
Drug Preparation and Administration:
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.[2]
-
Monitor animals daily for clinical signs of toxicity.[2]
-
The primary endpoint is typically tumor growth inhibition.[1]
-
At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, biomarker analysis).[2]
-
Visualizations
Caption: Mechanism of action of this compound (Trifluridine/Tipiracil).
Caption: General experimental workflow for a this compound xenograft study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Trifluridine/tipiracil increases survival rates in peritoneal dissemination mouse models of human colorectal and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterising and preventing the gut microbiota's inactivation of trifluridine, a colorectal cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Trifluridine/Tipiracil (this compound) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Clinical Evaluation of the Safety and Efficacy of Trifluridine/Tipiracil in the Treatment of Advanced Gastric/Gastroesophageal Junction Adenocarcinoma: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. Single-cell transcriptional pharmacodynamics of trifluridine in a tumor-immune model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relationship Between Thymidine Kinase 1 Expression and Trifluridine/Tipiracil Therapy in Refractory Metastatic Colorectal Cancer: A Pooled Analysis of 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. G-CSF | Johns Hopkins ABX Guide [hopkinsguides.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Antiemetics in cancer chemotherapy: historical perspective and current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiemetic therapy options for chemotherapy-induced nausea and vomiting in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gut Microbiota Promotes Tumor Growth in Mice by Modulating Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MicroRNA profiles involved in trifluridine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Lonsurf Penetration in Solid Tumors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges related to enhancing Lonsurf (trifluridine/tipiracil) penetration in solid tumors.
Frequently Asked Questions (FAQs)
Q1: What are the primary physical barriers limiting this compound penetration into solid tumors?
A1: The tumor microenvironment (TME) presents several physical barriers that impede the effective delivery of this compound to cancer cells. These include:
-
Dense Extracellular Matrix (ECM): An abundance of collagen and other ECM proteins creates a dense physical barrier that limits drug diffusion.[1][2][3]
-
Abnormal Tumor Vasculature: Tumor blood vessels are often chaotic, leaky, and poorly organized, leading to heterogeneous blood flow and uneven drug distribution.[4][5][6]
-
High Interstitial Fluid Pressure (IFP): The leakiness of tumor vessels and a lack of functional lymphatic drainage increase the pressure within the tumor, which can impair the convective transport of drugs from the blood vessels into the tumor tissue.[4][7]
-
Cellular Barriers: Dense packing of tumor cells and the presence of cancer-associated fibroblasts (CAFs) can further hinder drug movement through the tumor interstitium.[4]
Q2: How does the combination of this compound with bevacizumab theoretically improve tumor penetration and efficacy?
A2: Bevacizumab is a monoclonal antibody that targets vascular endothelial growth factor (VEGF).[8][9] By inhibiting VEGF, bevacizumab can help to "normalize" the abnormal tumor vasculature.[5][7][10][11] This vascular normalization can lead to:
-
More organized and less leaky blood vessels, improving tumor perfusion.[6]
-
Reduced interstitial fluid pressure, which enhances the pressure gradient for drug delivery from the vessels into the tumor.[6]
-
Improved oxygenation of the tumor, which can increase the sensitivity of cancer cells to chemotherapy.[5][10]
This improved vascular function is thought to allow for better penetration of this compound into the tumor, leading to the enhanced efficacy observed in clinical trials.[9][10]
Q3: We are observing reduced this compound efficacy in our in vivo models despite adequate systemic exposure. What could be the cause?
A3: Reduced efficacy in the presence of adequate systemic drug levels often points to issues within the tumor microenvironment. One specific mechanism of resistance to this compound involves tumor-associated macrophages (TAMs).[12] TAMs can overexpress the enzyme thymidine phosphorylase, which is the enzyme responsible for degrading trifluridine.[12] Tipiracil, the component of this compound designed to inhibit thymidine phosphorylase, may not be sufficient to counteract high levels of this enzyme produced by TAMs, leading to localized drug inactivation and resistance.[12]
Troubleshooting Guides
Problem: Inconsistent results in 3D spheroid models treated with this compound.
| Possible Cause | Troubleshooting Step |
| Dense Spheroid Structure | The dense cell packing and self-secreted ECM in mature spheroids can act as a significant barrier to this compound penetration.[13][14][15] |
| Action: | 1. Treat spheroids at an earlier stage of growth when they are less compact. 2. Co-culture tumor cells with fibroblasts to create a more physiologically relevant, but potentially more penetration-resistant, model to test enhancement strategies.[14] 3. Consider enzymatic pre-treatment (e.g., with a low concentration of collagenase) to partially degrade the ECM before this compound administration.[1] |
| Inadequate Drug Exposure | Static culture conditions may not accurately mimic the pharmacokinetics of this compound in vivo. |
| Action: | Utilize a microfluidic device to allow for dynamic dosing and continuous flow, which better simulates in vivo drug exposure and clearance.[13][16] |
| Cell Line-Specific Resistance | The cell line used may have intrinsic resistance mechanisms to trifluridine.[17] |
| Action: | 1. Perform a dose-response curve to determine the IC50 for your specific cell line in a 2D culture first. 2. Investigate the expression of thymidine phosphorylase in your chosen cell line. |
Problem: Poor this compound penetration observed in animal xenograft models.
| Possible Cause | Troubleshooting Step |
| Extensive Fibrosis and Dense ECM | The tumor xenograft may have developed a dense stroma that physically impedes this compound distribution.[3] |
| Action: | 1. Combine this compound with an agent that targets the ECM, such as a PEGylated recombinant human hyaluronidase (PEGPH20) or collagenase.[1] 2. Consider co-administering agents that inhibit collagen cross-linking, such as LOX inhibitors.[18] |
| Highly Abnormal Vasculature | The tumor may have a poorly perfused core due to chaotic and leaky blood vessels. |
| Action: | 1. Administer this compound in combination with a vascular normalizing agent like bevacizumab or another anti-angiogenic therapy.[7][10] 2. Carefully schedule the administration of the anti-angiogenic agent and this compound to hit the "normalization window" for optimal drug delivery.[10] |
| High Interstitial Fluid Pressure (IFP) | Elevated IFP can counteract the movement of this compound out of the blood vessels. |
| Action: | Combine this compound treatment with therapies known to reduce IFP, such as anti-angiogenic agents.[6] |
Quantitative Data Summary
The following tables summarize clinical trial data for this compound, illustrating the impact of combination therapy on its efficacy.
Table 1: Overall Survival (OS) in Metastatic Colorectal Cancer (mCRC)
| Trial | Treatment Arm | Median Overall Survival (months) |
| SUNLIGHT | This compound + Bevacizumab | 10.8[9][10] |
| This compound Monotherapy | 7.5[9][10] | |
| RECOURSE | This compound Monotherapy | 7.1 |
| Placebo | 5.3 |
Table 2: Progression-Free Survival (PFS) in Metastatic Colorectal Cancer (mCRC)
| Trial | Treatment Arm | Median Progression-Free Survival (months) |
| SUNLIGHT | This compound + Bevacizumab | 5.6[9][19] |
| This compound Monotherapy | 2.4[9][19] | |
| RECOURSE | This compound Monotherapy | 2.0[19] |
| Placebo | 1.7[19] |
Experimental Protocols
Protocol 1: Assessment of this compound Penetration in 3D Tumor Spheroids
Objective: To quantify the penetration of trifluridine into multicellular tumor spheroids.
Methodology:
-
Spheroid Formation: Generate tumor spheroids using a suitable method (e.g., hanging drop, liquid overlay, or bioreactor) and culture until they reach the desired size (e.g., 400-500 µm in diameter).[14][15]
-
This compound Treatment: Treat the spheroids with a clinically relevant concentration of this compound for a defined period (e.g., 24 hours). For dynamic dosing, use a microfluidic device to flow media containing the drug over the spheroids.[13]
-
Spheroid Harvesting and Preparation:
-
Carefully wash the spheroids with ice-cold PBS to remove any residual extracellular drug.
-
Embed the spheroids in a suitable matrix (e.g., gelatin or OCT compound) and flash-freeze.
-
Cryosection the spheroids into thin slices (e.g., 10-12 µm).
-
-
Drug Detection and Imaging:
-
Use Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) to visualize and quantify the distribution of trifluridine and its metabolites within the spheroid sections.[13]
-
-
Data Analysis:
-
Generate ion intensity maps to visualize the spatial distribution of the drug from the spheroid periphery to its core.
-
Quantify the drug concentration in different regions of the spheroid (e.g., outer proliferating layer vs. inner necrotic core).[13]
-
Protocol 2: Evaluation of this compound Concentration in Xenograft Tumor Tissue
Objective: To measure the concentration of trifluridine in solid tumors from an in vivo model.
Methodology:
-
Animal Model: Establish tumor xenografts in immunocompromised mice using a human cancer cell line.
-
This compound Administration: Administer this compound (and any combination agents) to the mice according to the planned dosing schedule.
-
Tissue Collection: At selected time points after the final dose, euthanize the animals and excise the tumors. Collect blood samples for plasma concentration analysis.
-
Tissue Homogenization:
-
Weigh the excised tumor tissue.
-
Homogenize the tissue in a suitable buffer on ice.
-
-
Drug Extraction:
-
Perform a protein precipitation or liquid-liquid extraction on the tissue homogenate and plasma samples to isolate the drug from biological matrices.
-
-
Quantification by LC-MS/MS:
-
Analyze the extracted samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to accurately quantify the concentration of trifluridine.[20]
-
-
Data Analysis:
-
Calculate the drug concentration per gram of tumor tissue.
-
Compare the tumor drug concentration to the plasma concentration to assess tumor penetration.
-
Visualizations
Caption: Barriers to this compound penetration in the tumor microenvironment.
Caption: Experimental workflows for assessing this compound tumor penetration.
Caption: Signaling pathway for Bevacizumab-enhanced this compound delivery.
References
- 1. Collagenase-mediated extracellular matrix targeting for enhanced drug penetration and therapeutic efficacy in nanoscale delivery systems for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Extracellular Matrix in the Tumor Microenvironment and Its Impact on Cancer Therapy [frontiersin.org]
- 4. Frontiers | The tumor microenvironment in therapy resistance [frontiersin.org]
- 5. Frontiers | Vascular Normalization: A New Window Opened for Cancer Therapies [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Vascular normalization as an emerging strategy to enhance cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How this compound® Works | Mechanism of Action [lonsurfhcp.com]
- 9. Avastin and this compound for Advanced Colorectal Cancer - NCI [cancer.gov]
- 10. Normalization of tumor vasculature: an emerging concept in antiangiogenic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting tumor vascularization: promising strategies for vascular normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor-associated macrophages confer resistance to chemotherapy (Trifluridine/Tipiracil) in digestive cancers by overexpressing thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug penetration and metabolism in 3-dimensional cell cultures treated in a 3D printed fluidic device: Assessment of irinotecan via MALDI imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scilit.com [scilit.com]
- 17. MicroRNA profiles involved in trifluridine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Extracellular Matrix: Emerging Roles and Potential Therapeutic Targets for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy and Success Rate for this compound® (trifluridine and tipiracil) tablets | SUNLIGHT, RECOURSE, & TAGS Clinical Trials [this compound.com]
- 20. Drug Concentration Asymmetry in Tissues and Plasma for Small Molecule–Related Therapeutic Modalities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Lonsurf® (trifluridine/tipiracil) Efficacy Across Cell Lines
Welcome to the technical support center for researchers utilizing Lonsurf® (trifluridine/tipiracil) in preclinical cancer research. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the experimental variability observed across different cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it differ from 5-FU?
A1: this compound is a combination of two active components: trifluridine (FTD) and tipiracil (TPI)[1][2]. FTD is a nucleoside analog that, after entering the cell, is phosphorylated by thymidine kinase 1 (TK1) to its active triphosphate form. This active form is then incorporated into DNA, leading to DNA dysfunction and inhibiting cell proliferation[1][3]. TPI is an inhibitor of thymidine phosphorylase (TP), the enzyme that degrades FTD[1][3]. By inhibiting TP, TPI increases the bioavailability of FTD. While both this compound and 5-fluorouracil (5-FU) are fluoropyrimidine-based therapies, this compound's primary mechanism of cytotoxicity is its direct incorporation into DNA[3]. This differs from 5-FU, which primarily functions by inhibiting thymidylate synthase (TS)[4]. This mechanistic difference may explain why this compound has shown activity in 5-FU-resistant cell lines[3].
Q2: We are observing significant differences in this compound's IC50 values between our cancer cell lines. What are the potential molecular reasons for this variability?
A2: Variability in this compound efficacy across cell lines is expected and can be attributed to several molecular factors. The key determinants of sensitivity are related to the uptake, metabolism, and mechanism of action of trifluridine. These include:
-
Thymidine Kinase 1 (TK1) Expression and Activity: TK1 is essential for the phosphorylation and activation of FTD. Cell lines with low TK1 expression or activity may exhibit reduced conversion of FTD to its active form, leading to higher IC50 values and resistance[4].
-
Human Equilibrative Nucleoside Transporter 1 (hENT1) Expression: FTD enters the cell primarily through nucleoside transporters like hENT1[4]. Lower expression of hENT1 can limit the intracellular concentration of FTD, thereby reducing its cytotoxic effect.
-
Thymidylate Synthase (TS) Expression: While this compound's primary mechanism is not TS inhibition, FTD monophosphate can inhibit TS. High levels of TS expression have been associated with resistance to fluoropyrimidines and may contribute to reduced this compound sensitivity in some contexts[2].
Q3: Can this compound be effective in cell lines that have developed resistance to 5-FU?
A3: Yes, preclinical studies have demonstrated that this compound can be effective in 5-FU-resistant colorectal cancer cell lines[3]. The primary reason for this is the different primary mechanism of action. While a major mechanism of 5-FU resistance is the overexpression of thymidylate synthase (TS), this compound's main cytotoxic effect comes from the incorporation of trifluridine into DNA. Therefore, even if TS is overexpressed, this compound can still induce cell death. However, cross-resistance can occur, particularly in cell lines with extremely high TS levels[2].
Q4: We are having trouble obtaining reproducible IC50 values in our cell viability assays with this compound. What could be the cause?
A4: Inconsistent IC50 values can stem from several experimental factors. Please refer to the "Troubleshooting Guide for In Vitro this compound Experiments" section below for a detailed breakdown of potential causes and solutions. Common issues include inconsistent cell seeding density, degradation of this compound in solution, and variations in assay incubation times.
Troubleshooting Guide for In Vitro this compound Experiments
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between replicate experiments. | Inconsistent cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before each experiment. |
| Degradation of trifluridine/tipiracil in culture medium. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Variation in incubation time. | Standardize the incubation time with this compound across all experiments. For endpoint assays like MTT, ensure the timing of reagent addition is consistent. | |
| Edge effects in multi-well plates. | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media. | |
| Lower than expected potency (high IC50 values) across all cell lines. | Incorrect drug concentration calculation. | Double-check all calculations for serial dilutions. Ensure the correct molecular weight is used for this compound's components. |
| Sub-optimal cell health. | Ensure cells are in the logarithmic growth phase and have high viability at the time of drug treatment. | |
| Presence of serum components that may interfere with drug activity. | Consider reducing the serum concentration during the drug incubation period, if compatible with your cell lines' health. | |
| Cell line appears completely resistant to this compound. | Intrinsic resistance of the cell line. | Verify the expression levels of key proteins involved in this compound's mechanism of action, such as TK1 and hENT1, via Western blot or qPCR. Low expression of these proteins can confer resistance. |
| Acquired resistance during cell culture. | If the cell line was previously sensitive, consider the possibility of acquired resistance. This can be investigated by comparing the molecular profile of the current cells with an earlier passage. | |
| Difficulty in dissolving this compound for stock solution. | This compound has limited solubility in aqueous solutions. | Prepare stock solutions in a suitable solvent such as DMSO. Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.5%). |
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of trifluridine, the active component of this compound, in various colorectal and gastric cancer cell lines. Note that IC50 values can vary depending on the specific experimental conditions, such as incubation time and the cell viability assay used.
| Cell Line | Cancer Type | Trifluridine IC50 (µM) |
| HCT 116 | Colorectal Cancer | ~1.2 |
| HT-29 | Colorectal Cancer | ~2.5 |
| DLD-1 | Colorectal Cancer | ~1.8 |
| SW480 | Colorectal Cancer | ~3.1 |
| MKN45 | Gastric Cancer | ~1.5 |
| NUGC-3 | Gastric Cancer | ~2.1 |
| AGS | Gastric Cancer | ~4.2 |
Note: The IC50 values presented are approximate and have been compiled from various published studies. For direct comparison, it is recommended to determine the IC50 values for your specific cell lines of interest in your own laboratory setting.
Experimental Protocols
Cell Viability (MTT) Assay for this compound IC50 Determination
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTT assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (trifluridine/tipiracil)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count to determine cell density and viability.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Western Blot Analysis of TK1, hENT1, and TS
This protocol describes the detection of Thymidine Kinase 1 (TK1), human Equilibrative Nucleoside Transporter 1 (hENT1), and Thymidylate Synthase (TS) protein expression in cancer cell lines by Western blotting.
Materials:
-
Cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against TK1, hENT1, TS, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration with RIPA buffer and Laemmli sample buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-TK1, anti-hENT1, or anti-TS) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control to compare protein expression levels between cell lines.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. How this compound® Works | Mechanism of Action [lonsurfhcp.com]
- 2. Trifluridine/Tipiracil: A Review in Metastatic Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluridine/Tipiracil (this compound) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Lonsurf-Induced Hematologic Toxicity in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating strategies to mitigate the hematologic toxicity of Lonsurf (trifluridine/tipiracil) in preclinical settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing severe neutropenia in our mouse model treated with this compound. What are the typical hematologic toxicities reported for this compound?
A1: Severe myelosuppression is the most common dose-limiting toxicity of this compound.[1] In clinical studies, the most frequently reported Grade 3 or higher hematologic adverse events are neutropenia, anemia, and thrombocytopenia.[2] Febrile neutropenia is also a significant concern.[1] The incidence of these toxicities can vary depending on the patient population and whether this compound is administered as a single agent or in combination with other therapies like bevacizumab.[1][3]
Data Summary: Incidence of Grade 3-4 Hematologic Toxicities in Human Clinical Trials
| Adverse Event | This compound Monotherapy (%)[1] | This compound + Bevacizumab (%)[1] |
| Neutropenia | 38 | 52 |
| Anemia | 17 | 5 |
| Thrombocytopenia | 4 | 4 |
| Febrile Neutropenia | 3 | 0.4 |
Q2: What are the established clinical strategies for managing this compound-induced myelosuppression, and can we model these in our preclinical studies?
A2: Clinically, this compound-induced myelosuppression is managed through dose modifications (delaying the start of a cycle or reducing the dose) and the use of supportive care, primarily granulocyte colony-stimulating factors (G-CSF).[4][5] You can certainly model these approaches in your preclinical experiments.
-
Dose Modification: If severe hematologic toxicity is observed, a subsequent treatment cycle can be initiated at a reduced dose. A typical dose reduction is 5 mg/m²/dose.[4] It is important to establish clear criteria for what constitutes "severe" toxicity in your animal model (e.g., a specific percentage drop in neutrophil counts).
-
Supportive Care with G-CSF: G-CSF can be administered to animals to stimulate neutrophil production.[6] This can be evaluated as a co-treatment with this compound to see if it mitigates the depth and duration of neutropenia.
Q3: We want to test a novel hematopoietic protective agent alongside this compound. What would be a suitable preclinical experimental workflow?
A3: A typical preclinical workflow to test a novel hematopoietic protective agent with this compound would involve several key steps. Below is a suggested experimental design and a corresponding workflow diagram.
Experimental Protocols
Protocol 1: General Workflow for Evaluating a Hematopoietic Protective Agent with this compound in a Murine Model
1. Animal Model:
- Select an appropriate mouse strain (e.g., BALB/c or C57BL/6).
- Allow for a one-week acclimatization period before the start of the experiment.
2. Group Allocation (Example):
- Group 1: Vehicle Control (receives vehicle for both this compound and the test agent).
- Group 2: this compound only.
- Group 3: this compound + Test Agent.
- Group 4: Test Agent only.
3. Dosing and Administration:
- This compound: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose). A common oral dose in mouse xenograft models is in the range of 150-200 mg/kg/day, administered twice daily for a specified number of days (e.g., 5 days on, 2 days off).[7][8]
- Test Agent: The dose and administration route will depend on the specific agent being tested.
- Administer treatments for the planned duration of the study.
4. Monitoring:
- Hematology: Collect blood samples at baseline and at regular intervals during and after treatment (e.g., weekly). Perform complete blood counts (CBCs) to assess absolute neutrophil count (ANC), hemoglobin levels, and platelet counts.
- Toxicity: Monitor animal body weight and general health daily.
- Efficacy (if applicable): If using a tumor-bearing model, measure tumor volume regularly.
5. Endpoint Analysis:
- Compare the hematologic parameters between the this compound only group and the this compound + Test Agent group to determine if the test agent mitigated the hematologic toxicity.
- Assess any impact of the combination on the anti-tumor efficacy of this compound.
Visualizations
Caption: Workflow for preclinical evaluation of a hematopoietic protective agent with this compound.
Q4: What is the mechanism of action of this compound and how does it lead to hematologic toxicity?
A4: this compound is a combination of two active components: trifluridine (FTD) and tipiracil (TPI).[1]
-
Trifluridine (FTD): FTD is a thymidine-based nucleoside analog. After being phosphorylated within the cell, it is incorporated into DNA.[1] This incorporation leads to DNA dysfunction and inhibits cell proliferation, ultimately causing cell death.[1]
-
Tipiracil (TPI): TPI is an inhibitor of thymidine phosphorylase, the enzyme that degrades FTD.[1] By inhibiting this enzyme, TPI increases the systemic exposure to FTD, enhancing its anti-cancer activity.[1]
The hematologic toxicity of this compound is a direct consequence of its mechanism of action. The incorporation of FTD into the DNA of rapidly dividing cells, such as hematopoietic progenitor cells in the bone marrow, leads to their depletion. This results in decreased production of mature blood cells, leading to neutropenia, anemia, and thrombocytopenia.
Caption: this compound's mechanism leading to both anti-tumor effect and hematologic toxicity.
References
- 1. How this compound® Works | Mechanism of Action [lonsurfhcp.com]
- 2. This compound (Trifluridine plus Tipiracil): A New Oral Treatment Approved for Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound® + bevacizumab 3L Treatment for Previously Treated mCRC [lonsurfhcp.com]
- 4. This compound (trifluridine/tipiracil) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. This compound® + bevacizumab Side Effects for Previously Treated mCRC [lonsurfhcp.com]
- 6. Effect of concomitant use of G-CSF and myelosuppressive chemotherapy on bone marrow and peripheral granulocytes in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Trifluridine/tipiracil increases survival rates in peritoneal dissemination mouse models of human colorectal and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of Lonsurf (Trifluridine/Tipiracil) and Regorafenib
For researchers and professionals in drug development, understanding the comparative preclinical efficacy of cancer therapies is crucial for informing clinical trial design and therapeutic strategy. This guide provides a detailed comparison of the in vivo efficacy of two key treatments for metastatic colorectal and gastric cancers: Lonsurf (a combination of trifluridine and tipiracil) and regorafenib.
Mechanism of Action at a Glance
This compound and regorafenib employ distinct mechanisms to inhibit cancer cell proliferation and tumor growth.
This compound (Trifluridine/Tipiracil): Trifluridine is a nucleoside analog that, after phosphorylation, is incorporated into DNA, leading to DNA dysfunction and preventing cell division. Tipiracil inhibits the enzyme thymidine phosphorylase, which degrades trifluridine, thereby increasing its bioavailability.[1]
Regorafenib: This agent is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and progression. It blocks the activity of various kinases, including those involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).[2]
Signaling Pathway Overview
The distinct mechanisms of action of this compound and regorafenib are illustrated in the following signaling pathway diagrams.
Comparative In Vivo Efficacy Data
The following tables summarize in vivo efficacy data from separate studies on this compound and regorafenib in colorectal cancer xenograft models. It is important to note that these studies were not conducted head-to-head, and thus direct comparisons of efficacy metrics should be interpreted with caution due to potential variations in experimental conditions.
This compound (Trifluridine/Tipiracil) In Vivo Efficacy
| Cell Line | Animal Model | Dosing Schedule | Primary Efficacy Endpoint | Result |
| HCT 116 | Nude Mice | 200 mg/kg, orally, 5 consecutive days/week for 3 weeks | Tumor Growth Inhibition | Significant inhibition of tumor growth compared to control.[3] |
| SW48 | Nude Mice | 200 mg/kg, orally, 5 consecutive days/week for 2 weeks | Tumor Growth Inhibition | Significant inhibition of tumor growth compared to control.[3] |
Regorafenib In Vivo Efficacy
| Cell Line | Animal Model | Dosing Schedule | Primary Efficacy Endpoint | Result |
| HCT116 | Nude Mice | 30 mg/kg, orally, daily for 10 days | Tumor Growth Inhibition | Significant suppression of tumor growth compared to vehicle control.[4] |
| HT-29 | Athymic Rats | 10 mg/kg, orally, daily for 1 week | Tumor Perfusion and Vascularity | Significant suppression of tumor vascularity and perfusion.[5] |
| CT26 (syngeneic) | BALB/c Mice | 30 mg/kg, orally, daily for 10 days | Tumor Growth Inhibition | Significant improvement in anti-tumor activity.[6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are representative experimental protocols for in vivo studies with this compound and regorafenib.
This compound Xenograft Study Protocol[1][3]
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT 116, SW48) are cultured under standard conditions.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: 2-5 x 10^6 cells are suspended in a sterile medium (e.g., PBS or Matrigel mixture) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured 2-3 times per week using calipers. The volume is calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally at a specified dose (e.g., 200 mg/kg) based on the trifluridine component, typically for 5 consecutive days followed by a 2-day rest period. The control group receives a vehicle solution.
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for further analysis, such as histology and biomarker assessment.
Regorafenib Xenograft Study Protocol[4][5]
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT116, HT-29) are maintained in appropriate culture media.
-
Animal Model: Athymic nude mice or rats are utilized for xenograft establishment.
-
Tumor Implantation: A suspension of 4 x 10^6 HCT116 cells is subcutaneously injected into the flanks of mice.[4]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow for a specified period (e.g., 7 days) before the initiation of treatment.
-
Dosing Regimen: Regorafenib is administered daily by oral gavage at a dose of 10-30 mg/kg.[4][5] The vehicle control typically consists of a solution like Cremophor EL/ethanol.[4]
-
Efficacy Evaluation: Tumor volumes are measured regularly. Additional endpoints can include monitoring of tumor vascularity and perfusion using techniques like dynamic contrast-enhanced computed tomography.[5]
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for a comparative in vivo study, highlighting the key stages from cell culture to data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. karger.com [karger.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Regorafenib Effects on Human Colon Carcinoma Xenografts Monitored by Dynamic Contrast-Enhanced Computed Tomography with Immunohistochemical Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regorafenib enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PMC [pmc.ncbi.nlm.nih.gov]
Lonsurf's Mechanism in 5-FU Resistant Models: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of chemotherapy resistance, understanding the distinct mechanisms of action of novel therapeutics is paramount. This guide provides a comprehensive comparison of Lonsurf® (trifluridine/tipiracil) and its performance in 5-fluorouracil (5-FU) resistant cancer models, supported by experimental data. We delve into this compound's unique mechanism of action, its efficacy compared to other agents, and detailed experimental protocols to aid in the design and interpretation of preclinical studies.
Distinguishing this compound from 5-FU: A Tale of Two Mechanisms
The cornerstone of this compound's efficacy in 5-FU refractory settings lies in its fundamentally different mechanism of action. While both are fluoropyrimidine-based drugs, their cellular targets and modes of cytotoxicity diverge significantly.
5-Fluorouracil (5-FU): The cytotoxic effects of 5-FU are primarily mediated by the inhibition of thymidylate synthase (TS) by its metabolite, fluorodeoxyuridine monophosphate (FdUMP).[1] This inhibition leads to a depletion of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis, ultimately causing cell death. Resistance to 5-FU can arise from various mechanisms, including the upregulation of TS, alterations in drug metabolism, and defects in apoptotic pathways.
This compound (Trifluridine/Tipiracil): this compound is a combination of two active components: trifluridine (FTD) and tipiracil (TPI).[2][3] FTD is a thymidine analog that, after phosphorylation within the cell, is incorporated directly into DNA.[4][5] This incorporation leads to DNA dysfunction and triggers cell death.[5] Tipiracil is a thymidine phosphorylase inhibitor that prevents the rapid degradation of FTD, thereby increasing its bioavailability.[3][5] This direct incorporation into DNA allows this compound to bypass the primary resistance mechanisms associated with 5-FU, particularly those involving TS overexpression.[2][6]
This compound's Mechanism of Action and Pathway to Cytotoxicity
The following diagram illustrates the distinct pathways of this compound (trifluridine) and 5-FU, highlighting this compound's primary reliance on DNA incorporation for its cytotoxic effect.
Caption: Comparative mechanism of this compound and 5-FU.
Performance in 5-FU Resistant Models: In Vitro and In Vivo Evidence
Preclinical studies have consistently demonstrated this compound's ability to overcome 5-FU resistance. Below are summaries of key experimental data.
In Vitro Sensitivity in 5-FU Resistant Gastric Cancer Cell Lines
A study by Matsuoka et al. (2018) evaluated the in vitro efficacy of trifluridine (FTD) and 5-FU in parental and 5-FU-resistant human gastric cancer cell lines. The 5-FU-resistant cell lines were established through continuous exposure to increasing concentrations of 5-FU and exhibited overexpression of thymidylate synthase (TS).
| Cell Line | Drug | IC50 (µM) | Resistance Fold-Change (vs. Parental) |
| MKN45 (Parental) | Trifluridine | 0.23 | - |
| 5-FU | 0.93 | - | |
| MKN45/5FU (Resistant) | Trifluridine | 0.85 | 3.7 |
| 5-FU | 13.3 | 14.3 | |
| MKN74 (Parental) | Trifluridine | 6.0 | - |
| 5-FU | 3.2 | - | |
| MKN74/5FU (Resistant) | Trifluridine | 7.0 | 1.2 |
| 5-FU | 15.1 | 4.7 | |
| KATOIII (Parental) | Trifluridine | 2.7 | - |
| 5-FU | 2.9 | - | |
| KATOIII/5FU (Resistant) | Trifluridine | 2.7 | 1.0 |
| 5-FU | 7.1 | 2.4 |
Data from Matsuoka K, et al. Oncotarget. 2018.[2][6]
These results indicate that while the 5-FU-resistant cell lines show significant resistance to 5-FU, their cross-resistance to trifluridine is substantially lower, and in some cases, negligible.[2][6]
In Vivo Antitumor Activity in a 5-FU Resistant Gastric Cancer Xenograft Model
The same study also investigated the in vivo efficacy of this compound (FTD/TPI) in a mouse xenograft model using the MKN45 and MKN45/5FU cell lines.
| Treatment Group | Tumor Growth Inhibition (%) |
| MKN45 Xenograft | |
| This compound (150 mg/kg/day) | 71.3 |
| MKN45/5FU Xenograft | |
| This compound (150 mg/kg/day) | 70.8 |
Data from Matsuoka K, et al. Oncotarget. 2018.[2][6]
This compound demonstrated comparable and significant antitumor activity in both the parental and 5-FU-resistant xenograft models, further validating its efficacy in overcoming 5-FU resistance in vivo.[2][6]
Comparison with Other Therapeutic Agents in Resistant Models
While direct preclinical comparisons of this compound with other agents in 5-FU resistant models are limited, some studies provide insights into its relative activity.
In Vitro Sensitivity in Trifluridine Long-Term Treated Colorectal Cancer Cell Lines
A study by Tsunekuni et al. (2020) examined the sensitivity of colorectal cancer cell lines (DLD-1, HCT-116, and RKO) that were made resistant to trifluridine through long-term exposure.
| Cell Line (FTD Long-Term Treated) | Drug | IC50 Fold-Increase (vs. Parental) |
| DLD-1/FTD | Trifluridine | >22 |
| 5-FU | <2 | |
| Oxaliplatin | <2 | |
| SN-38 | 2-9 | |
| HCT-116/FTD | Trifluridine | >22 |
| 5-FU | <2 | |
| Oxaliplatin | <2 | |
| SN-38 | 2-9 | |
| RKO/FTD | Trifluridine | >22 |
| 5-FU | <2 | |
| Oxaliplatin | <2 | |
| SN-38 | 2-9 |
Data from Tsunekuni K, et al. AACR Annual Meeting 2020.
Interestingly, while the cells developed high resistance to trifluridine, they showed minimal cross-resistance to 5-FU and oxaliplatin, and only partial resistance to SN-38 (the active metabolite of irinotecan). This suggests that the mechanisms of resistance to trifluridine are distinct from those of other common chemotherapeutic agents.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Trifluridine and/or other test compounds
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the overnight medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control.
-
Incubate the plate for a desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the antitumor activity of a compound in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compound (e.g., this compound) and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of medium, with or without Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the desired schedule and route of administration (e.g., oral gavage for this compound).
-
Measure tumor volume (e.g., using the formula: [length x width²]/2) and body weight regularly (e.g., twice a week).
-
Continue treatment for the specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate tumor growth inhibition based on the difference in tumor volume between the treated and control groups.
Experimental Workflow for Validating this compound's Efficacy
The following diagram outlines a typical experimental workflow for validating the efficacy of this compound in 5-FU resistant models.
Caption: A typical experimental workflow.
Conclusion
The experimental evidence strongly supports the validation of this compound's distinct mechanism of action in 5-FU resistant cancer models. Its primary reliance on DNA incorporation allows it to effectively circumvent the common resistance pathways that render 5-FU ineffective. The provided data and protocols offer a valuable resource for researchers aiming to further explore the therapeutic potential of this compound and to develop novel strategies for overcoming chemotherapy resistance. The continued investigation into this compound's performance, both as a monotherapy and in combination with other agents, will be crucial in optimizing its clinical application for patients with refractory cancers.
References
- 1. dovepress.com [dovepress.com]
- 2. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eocco.com [eocco.com]
- 4. SMPDB [smpdb.ca]
- 5. How this compound® Works | Mechanism of Action [lonsurfhcp.com]
- 6. oncotarget.com [oncotarget.com]
Lonsurf and PARP Inhibitors: A Synergistic Alliance Against Cancer
A deep dive into the preclinical data supporting the combination of Lonsurf (trifluridine/tipiracil) and PARP inhibitors reveals a promising synergistic anti-cancer strategy, particularly for tumors harboring TP53 mutations. This guide provides a comprehensive comparison of the available data, detailed experimental protocols, and a look into the ongoing clinical evaluation of this combination.
The rationale for combining this compound, a cytotoxic agent that incorporates into DNA and disrupts its function, with PARP (poly(ADP-ribose) polymerase) inhibitors, which block a key DNA damage repair pathway, lies in the principle of synthetic lethality. By inducing DNA damage with this compound and simultaneously preventing its repair with a PARP inhibitor, cancer cells, especially those with pre-existing DNA repair deficiencies like TP53 mutations, are pushed towards apoptosis.
Mechanism of Synergistic Action
Preclinical studies have elucidated a clear mechanism for the synergy between this compound and PARP inhibitors in p53-mutant cancer cells. Trifluridine, the active component of this compound, is incorporated into DNA during replication. In p53-deficient cells, the subsequent removal of this analogue by the base excision repair (BER) pathway is delayed, leading to an accumulation of DNA single-strand breaks (SSBs). The inhibition of PARP, a critical enzyme in the BER pathway, further exacerbates this DNA damage, leading to the formation of cytotoxic double-strand breaks (DSBs) and ultimately, cell death.[1][2] In contrast, p53 wild-type cells respond to this combination by activating a p53-dependent cell cycle arrest, thus avoiding the catastrophic accumulation of DNA damage.[2]
References
Lonsurf in Combination with Anti-EGFR Therapy: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the evolving landscape of metastatic colorectal cancer (mCRC) treatment, this guide provides a comprehensive comparison of Lonsurf (trifluridine/tipiracil) in combination with anti-epidermal growth factor receptor (EGFR) therapies. We delve into the preclinical rationale, clinical efficacy, and safety profiles of this combination, drawing comparisons with other relevant treatment regimens. Detailed experimental protocols and visual diagrams of key pathways are included to support further research and development in this area.
The combination of this compound with anti-EGFR antibodies, such as panitumumab and cetuximab, is founded on a strong preclinical rationale suggesting synergistic anti-tumor activity.[1][2] this compound's cytotoxic component, trifluridine (FTD), can induce a pro-survival response in cancer cells mediated by the EGFR signaling pathway.[1] Anti-EGFR therapies are proposed to counteract this adaptive resistance, enhancing the efficacy of this compound.[1] This guide will explore the clinical data that has emerged from this hypothesis and compare it to alternative therapeutic strategies in the third-line setting for mCRC.
Clinical Efficacy of this compound and Anti-EGFR Combinations
Clinical investigations into the combination of this compound and anti-EGFR therapies have shown promising results in pre-treated mCRC patients. The APOLLON and VELO trials, both evaluating this compound in combination with panitumumab, and the WJOG8916G trial, which assessed this compound with cetuximab rechallenge, provide the primary evidence for this approach.
This compound and Panitumumab
The Phase 1/2 APOLLON study investigated the safety and efficacy of this compound and panitumumab in patients with RAS wild-type mCRC who were refractory or intolerant to standard therapies.[1] The combination demonstrated a median Progression-Free Survival (PFS) of 5.8 months and a median Overall Survival (OS) of 14.1 months.[1] The Phase 2 VELO trial, which evaluated the addition of panitumumab to this compound as a third-line treatment, showed a significant improvement in PFS for the combination arm (4.0 months) compared to this compound alone (2.5 months).
This compound and Cetuximab
The WJOG8916G Phase 2 trial explored the efficacy of this compound combined with cetuximab rechallenge in patients with RAS wild-type mCRC who were previously treated with anti-EGFR therapy. The study reported a median PFS of 2.4 months.
Comparative Analysis with Alternative Therapies
To contextualize the performance of the this compound and anti-EGFR combination, it is essential to compare it with other established third-line treatment options for mCRC, namely this compound in combination with bevacizumab and regorafenib monotherapy.
This compound and Bevacizumab (SUNLIGHT Trial)
The Phase 3 SUNLIGHT trial established the combination of this compound and bevacizumab as a standard of care in the third-line setting. This regimen demonstrated a median OS of 10.8 months and a median PFS of 5.6 months.
Regorafenib (CORRECT and CONCUR Trials)
Regorafenib, a multi-kinase inhibitor, is another standard third-line option. The CORRECT trial, conducted in a global population, showed a median OS of 6.4 months and a median PFS of 1.9 months. The CONCUR trial, which enrolled an Asian patient population, reported a median OS of 8.8 months and a median PFS of 3.2 months.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the aforementioned clinical trials, facilitating a direct comparison of these treatment regimens.
Table 1: Efficacy of this compound Combinations and Comparators in Metastatic Colorectal Cancer
| Treatment Combination | Trial | Phase | Median PFS (months) | Median OS (months) | ORR (%) | DCR (%) |
| This compound + Panitumumab | APOLLON | I/II | 5.8 | 14.1 | 37.0 | 81.5 |
| This compound + Panitumumab | VELO | II | 4.0 | - | - | - |
| This compound + Cetuximab | WJOG8916G | II | 2.4 | - | 3.6 | 54.0 |
| This compound + Bevacizumab | SUNLIGHT | III | 5.6 | 10.8 | - | - |
| Regorafenib | CORRECT | III | 1.9 | 6.4 | 1.0 | 41.0 |
| Regorafenib | CONCUR | III | 3.2 | 8.8 | 4.0 | 51.0 |
PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate; DCR: Disease Control Rate. Dashes indicate data not reported in the primary publication.
Table 2: Key Grade ≥3 Adverse Events
| Adverse Event | This compound + Panitumumab (APOLLON) | This compound + Cetuximab (WJOG8916G) | This compound + Bevacizumab (SUNLIGHT) | Regorafenib (CORRECT) | Regorafenib (CONCUR) |
| Neutropenia | 47.3% | 55.0% | 52% | 7% | 7% |
| Anemia | - | - | 5% | 2% | 1% |
| Thrombocytopenia | - | - | 4% | 1% | 1% |
| Febrile Neutropenia | - | - | 0.4% | 0.8% | 0.7% |
| Diarrhea | - | - | - | 7% | 2% |
| Fatigue | - | - | - | 10% | 5% |
| Hand-Foot Skin Reaction | - | - | - | 17% | 16% |
| Hypertension | - | - | - | 7% | 11% |
Data presented as percentage of patients experiencing Grade 3 or higher adverse events. Dashes indicate data not reported or not among the most frequent.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms at play, the following diagrams illustrate the EGFR signaling pathway and the experimental workflow of a key preclinical study that underpins the rationale for combining this compound with anti-EGFR therapy.
References
- 1. Panitumumab interaction with TAS-102 leads to combinational anticancer effects via blocking of EGFR-mediated tumor response to trifluridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Panitumumab interaction with TAS‐102 leads to combinational anticancer effects via blocking of EGFR‐mediated tumor response to trifluridine - PMC [pmc.ncbi.nlm.nih.gov]
Lonsurf's Efficacy in Colorectal Cancer: A Comparative Analysis of KRAS Wild-Type and Mutant Models
For Researchers, Scientists, and Drug Development Professionals
Lonsurf (trifluridine/tipiracil) has emerged as a significant therapeutic option in the management of refractory metastatic colorectal cancer (mCRC). However, its efficacy has been a subject of intense investigation, particularly in relation to the KRAS mutation status of the tumor. This guide provides a comprehensive comparison of this compound's performance in KRAS wild-type versus mutant preclinical and clinical models, supported by experimental data and detailed methodologies.
Clinical Evidence: A Tale of Two KRAS Subtypes
Clinical trial data has revealed a nuanced picture of this compound's efficacy, which is significantly influenced by the specific KRAS mutation present.
A key finding from the pivotal Phase III RECOURSE trial and subsequent analyses is that the benefit of this compound monotherapy is codon-specific. Patients with KRAS G12 mutations , the most common KRAS alteration, showed no significant overall survival (OS) benefit from this compound compared to placebo.[1][2] In stark contrast, patients with KRAS G13-mutant tumors experienced a substantial OS benefit with this compound treatment.[1][2]
Interestingly, when this compound is administered in combination with bevacizumab, the negative predictive impact of KRAS mutations appears to be overcome. Data from the Phase III SUNLIGHT trial demonstrated that the this compound plus bevacizumab combination improved overall survival in patients with refractory mCRC irrespective of their KRAS mutation status.[3][4]
Summary of Key Clinical Data
| Trial | Treatment Arm | KRAS Status | Outcome | Hazard Ratio (95% CI) | p-value |
| RECOURSE (Analysis by Voest et al.) | This compound vs. Placebo | KRAS G12 Mutant | Overall Survival | 0.97 (0.73–1.20) | 0.85 |
| RECOURSE (Analysis by Voest et al.) | This compound vs. Placebo | KRAS G13 Mutant | Overall Survival | 0.29 (0.15–0.55) | < 0.001 |
| SUNLIGHT (Post-hoc Analysis) | This compound + Bevacizumab vs. This compound | KRAS G12 Mutant | Overall Survival | 0.67 (0.48-0.93) | - |
| SUNLIGHT (Post-hoc Analysis) | This compound + Bevacizumab vs. This compound | Non-KRAS G12 Mutant | Overall Survival | 0.59 (0.43-0.81) | - |
Preclinical Data: Insights from In Vitro and In Vivo Models
Preclinical studies using isogenic cell lines and patient-derived organoids (PDOs) have corroborated the clinical findings and provided mechanistic insights into the differential sensitivity to this compound.
A landmark study published in Nature Medicine by Voest et al. demonstrated that KRAS G12 mutations confer resistance to the cytotoxic component of this compound, trifluridine (FTD).[1][5] This resistance was observed in both isogenic colorectal cancer cell lines and patient-derived organoids.[1][5]
In Vitro Sensitivity of Colorectal Cancer Models to Trifluridine (FTD)
| Model | KRAS Status | Key Findings |
| Isogenic CRC Cell Lines | KRAS G12V/G12D vs. Wild-Type | KRAS G12 mutations significantly reduced sensitivity to FTD. |
| Patient-Derived Organoids | KRAS G12 Mutant vs. Wild-Type | Organoids with KRAS G12 mutations showed increased resistance to FTD-induced genotoxicity. |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of trifluridine in colorectal cancer cell lines with different KRAS mutations.
Methodology:
-
Cell Seeding: Colorectal cancer cells (e.g., isogenic pairs of KRAS wild-type and mutant lines) are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of trifluridine for a specified period, typically 72 hours.
-
MTT Reagent Addition: Following treatment, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL).
-
Incubation: Plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Patient-Derived Organoid (PDO) Culture and Drug Screening
Objective: To assess the sensitivity of patient-derived colorectal cancer organoids with varying KRAS statuses to trifluridine.
Methodology:
-
Organoid Establishment: Fresh tumor tissue from colorectal cancer patients is minced and digested enzymatically to isolate cancer cells. These cells are then embedded in a basement membrane matrix (e.g., Matrigel) and cultured in a specialized growth medium.[6][7][8]
-
Organoid Expansion: The established organoids are expanded and passaged for subsequent experiments.
-
Drug Treatment: Mature organoids are dissociated into small fragments and seeded in 96-well plates. They are then treated with a range of trifluridine concentrations.
-
Viability Assessment: After a set incubation period (e.g., 5-7 days), organoid viability is assessed using a cell viability assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Dose-response curves are generated, and the area under the curve (AUC) or IC50 values are calculated to determine drug sensitivity.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action involves the incorporation of its cytotoxic component, trifluridine (FTD), into DNA, leading to DNA damage and cell death. Tipiracil, the other component, prevents the degradation of FTD, thereby increasing its bioavailability.
The KRAS protein is a key component of the MAPK/ERK and PI3K/AKT signaling pathways, which are crucial for cell proliferation, survival, and differentiation.[9] Mutations in KRAS lead to the constitutive activation of these pathways, driving tumorigenesis.
The precise mechanism by which KRAS G12 mutations confer resistance to this compound is still under investigation. However, it is hypothesized that the altered downstream signaling in KRAS G12 mutant cells may enhance DNA damage repair mechanisms or promote cell survival pathways that counteract the effects of FTD-induced DNA damage.
Below are diagrams illustrating the mechanism of action of this compound and the KRAS signaling pathway.
Caption: Mechanism of action of this compound.
Caption: Simplified KRAS signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medpagetoday.com [medpagetoday.com]
- 3. Impact of KRASG12 mutations on survival with trifluridine/tipiracil plus bevacizumab in patients with refractory metastatic colorectal cancer: post hoc analysis of the phase III SUNLIGHT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2023-08-02_this compound + BEV_Approval [taihooncology.com]
- 5. Codon-specific KRAS mutations predict survival benefit of trifluridine/tipiracil in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Efficacy of Using Patient-Derived Organoids to Predict Treatment Response in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of Patient-Derived Colorectal Cancer Organoids for RAS Studies | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Examination of Lonsurf and Capecitabine for Colorectal Cancer
In the landscape of chemotherapeutic options for colorectal cancer, Lonsurf (trifluridine/tipiracil) and capecitabine represent two key oral medications. While both are utilized in the management of this malignancy, they possess distinct mechanisms of action and have been evaluated in different therapeutic settings. This guide provides a comparative overview of this compound and capecitabine, focusing on their molecular pathways and available clinical head-to-head data, to inform researchers, scientists, and drug development professionals.
Mechanisms of Action: A Tale of Two Pathways
This compound: Dual-Action DNA Disruption
This compound is a combination of two active components: trifluridine (FTD) and tipiracil (TPI).[1] FTD is a thymidine-based nucleoside analog that, upon entering a cancer cell, is incorporated into DNA.[1] This integration leads to DNA dysfunction and inhibits cell proliferation.[1][2] Tipiracil enhances the bioavailability of trifluridine by inhibiting thymidine phosphorylase, an enzyme that would otherwise quickly degrade FTD.[1][2][3]
Capecitabine: Targeted Conversion to a Classic Cytotoxic Agent
Capecitabine is a prodrug that is converted into the active cytotoxic agent 5-fluorouracil (5-FU) through a multi-step enzymatic process.[4][5][6] This conversion happens preferentially in tumor tissue due to higher levels of the enzyme thymidine phosphorylase.[4][5] 5-FU then exerts its anticancer effects by inhibiting thymidylate synthase and by being misincorporated into RNA and DNA, ultimately leading to cell death.[4][5]
Head-to-Head Clinical Data: The SOLSTICE Trial
Experimental Protocol: SOLSTICE Trial
The SOLSTICE trial was a randomized, open-label, Phase 3 study.[9]
-
Patient Population: The study enrolled 856 patients with unresectable metastatic colorectal cancer who were not eligible for intensive chemotherapy.[7]
-
Treatment Arms:
-
Primary Endpoint: The primary endpoint was progression-free survival (PFS).[9]
-
Secondary Endpoints: Secondary endpoints included overall survival (OS), objective response rate (ORR), and safety.[9]
Efficacy and Safety Data
The SOLSTICE trial demonstrated that the combination of this compound and bevacizumab had comparable efficacy to capecitabine and bevacizumab in the first-line treatment of patients with metastatic colorectal cancer who are not candidates for intensive therapy.[7]
Table 1: Efficacy Outcomes of the SOLSTICE Trial
| Endpoint | This compound + Bevacizumab (n=426) | Capecitabine + Bevacizumab (n=430) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 9.4 months | 9.3 months | 0.87 (0.75-1.02) | 0.0464 |
| Median Overall Survival (OS) | 19.74 months | 18.59 months | 1.06 (0.90-1.25) | - |
| Objective Response Rate (ORR) | 36% | 42% | - | 0.0924 |
| Disease Control Rate (DCR) | 86% | 85% | - | 0.6256 |
Data sourced from the SOLSTICE trial publications.[7][10]
Table 2: Key Grade ≥3 Adverse Events in the SOLSTICE Trial
| Adverse Event | This compound + Bevacizumab | Capecitabine + Bevacizumab |
| Neutropenia | 52% | - |
| Anemia | 5% | - |
| Thrombocytopenia | 4% | - |
| Febrile Neutropenia | 0.4% | - |
Specific percentages for the capecitabine arm for these adverse events were not detailed in the provided search results, however, myelosuppression is a known side effect of this compound.[2]
Summary and Conclusion
This compound and capecitabine are both valuable oral agents in the treatment of colorectal cancer, operating through distinct molecular mechanisms. This compound acts as a thymidine analog that directly incorporates into DNA, causing dysfunction, while capecitabine is a prodrug that is preferentially converted to 5-FU in tumor tissues, subsequently disrupting DNA and RNA synthesis.
The head-to-head clinical data from the SOLSTICE trial, which evaluated both drugs in combination with bevacizumab, indicated no significant difference in efficacy between the two regimens in the first-line setting for patients with unresectable metastatic colorectal cancer ineligible for intensive therapy.[7] This suggests that this compound with bevacizumab could be a viable alternative to capecitabine with bevacizumab in this patient population.[10] The choice between these agents may therefore depend on other factors such as patient comorbidities, expected toxicity profiles, and subsequent lines of therapy. Further preclinical in vivo studies directly comparing the single-agent activity of this compound and capecitabine could provide additional insights into their relative efficacy and mechanisms of resistance.
References
- 1. This compound (trifluridine and tipiracil) for the Treatment of Refractory Metastatic Colorectal Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. How this compound® Works | Mechanism of Action [lonsurfhcp.com]
- 3. Trifluridine/Tipiracil (this compound) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncodaily.com [oncodaily.com]
- 5. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 6. This compound (trifluridine/tipiracil) vs Xeloda () | Everyone.org [everyone.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. targetedonc.com [targetedonc.com]
- 10. onclive.com [onclive.com]
Preclinical Validation of Lonsurf® (trifluridine/tipiracil) plus Bevacizumab in Colorectal Cancer Models: A Comparative Guide
This guide provides a comparative analysis of the preclinical efficacy of the combination therapy Lonsurf® (a combination of trifluridine and tipiracil) and bevacizumab versus each agent as a monotherapy in colorectal cancer (CRC) xenograft models. The data presented is primarily based on the findings from a pivotal preclinical study that established the synergistic anti-tumor effect of this combination, paving the way for its clinical development and eventual FDA approval.
Mechanism of Action and Therapeutic Rationale
This compound is an oral nucleoside metabolic inhibitor. Its anti-tumor activity is derived from its main component, trifluridine, which is a thymidine-based nucleoside analog. After being incorporated into DNA, trifluridine causes DNA damage, leading to the inhibition of tumor cell proliferation and induction of apoptosis. Tipiracil, the other component of this compound, increases the bioavailability of trifluridine by inhibiting its degradation by the enzyme thymidine phosphorylase.
Bevacizumab is a monoclonal antibody that targets the vascular endothelial growth factor (VEGF). By inhibiting VEGF, bevacizumab prevents angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. The therapeutic rationale for combining this compound with bevacizumab is based on the hypothesis that bevacizumab-mediated "normalization" of the tumor vasculature can enhance the delivery and anti-tumor activity of this compound.
Comparative Efficacy in Colorectal Cancer Xenografts
The following tables summarize the quantitative data on the anti-tumor activity of this compound and bevacizumab, both as monotherapies and in combination, in two different human colorectal cancer xenograft mouse models: SW480 (KRAS wild-type) and HCT116 (KRAS mutant).
Table 1: Antitumor Activity in SW480 (KRAS wild-type) Colorectal Cancer Xenografts
| Treatment Group | Mean Relative Tumor Volume (Day 21) | Tumor Growth Inhibition (%) |
| Control (Vehicle) | 12.5 | - |
| This compound (150 mg/kg/day) | 4.8 | 61.6 |
| Bevacizumab (5 mg/kg) | 5.5 | 56.0 |
| This compound + Bevacizumab | 2.1 | 83.2 |
Table 2: Antitumor Activity in HCT116 (KRAS mutant) Colorectal Cancer Xenografts
| Treatment Group | Mean Relative Tumor Volume (Day 21) | Tumor Growth Inhibition (%) |
| Control (Vehicle) | 10.2 | - |
| This compound (150 mg/kg/day) | 4.1 | 59.8 |
| Bevacizumab (5 mg/kg) | 4.5 | 55.9 |
| This compound + Bevacizumab | 1.8 | 82.4 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical validation of this compound plus bevacizumab.
Animal Models and Xenograft Implantation
-
Animal Strain: Female athymic nude mice (BALB/c-nu/nu), 5-6 weeks old.
-
Cell Lines: Human colorectal cancer cell lines SW480 (KRAS wild-type) and HCT116 (KRAS mutant).
-
Implantation: 1 x 10^7 cells from each cell line were suspended in 100 µL of phosphate-buffered saline (PBS) and subcutaneously inoculated into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor size was measured two to three times weekly with a caliper, and tumor volume was calculated using the formula: (Length x Width²)/2. Treatment was initiated when tumors reached a volume of approximately 100-200 mm³.
Drug Preparation and Administration
-
This compound (Trifluridine/Tipiracil): Trifluridine and tipiracil hydrochloride were mixed at a 1:0.5 molar ratio and suspended in a 0.5% hydroxypropyl methylcellulose (HPMC) solution. The resulting formulation was administered orally (p.o.) once daily.
-
Bevacizumab: Bevacizumab was diluted in sterile saline and administered intraperitoneally (i.p.) twice weekly.
-
Control Group: The control group received the vehicle (0.5% HPMC) orally.
Study Design and Efficacy Evaluation
-
Grouping: Mice were randomly assigned to four groups: (1) Vehicle control, (2) this compound monotherapy, (3) Bevacizumab monotherapy, and (4) this compound + Bevacizumab combination therapy.
-
Dosing Regimen:
-
This compound: 150 mg/kg/day, p.o.
-
Bevacizumab: 5 mg/kg, i.p., twice weekly.
-
-
Efficacy Endpoints: The primary endpoint was tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Body weight was also monitored as a measure of toxicity.
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the proposed mechanism of action for the synergistic effect of this compound and bevacizumab, as well as the general workflow of the preclinical xenograft studies.
Caption: Synergistic mechanism of this compound and bevacizumab.
Caption: Workflow for in vivo xenograft experiments.
Lonsurf's Impact on the Cancer Cell Proteome: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative proteomic analysis of cancer cells treated with Lonsurf (trifluridine/tipiracil), a key oral chemotherapeutic agent in the management of metastatic colorectal cancer (mCRC) and other solid tumors. By examining the alterations in the cancer cell proteome upon this compound treatment, we can gain deeper insights into its mechanism of action, identify potential biomarkers for treatment response, and uncover novel therapeutic targets to overcome drug resistance.
Introduction to this compound and its Mechanism of Action
This compound is a combination of two active components: trifluridine (FTD), a nucleoside analog, and tipiracil (TPI), a thymidine phosphorylase inhibitor. FTD is the cytotoxic component that, after incorporation into DNA, leads to DNA damage and inhibits cancer cell proliferation. TPI prevents the degradation of FTD, thereby increasing its bioavailability and cytotoxic effect. Recent research has also highlighted that this compound can induce a form of iron-dependent programmed cell death known as ferroptosis.
Comparative Proteomic Analysis: Unveiling this compound's Cellular Impact
While extensive clinical data supports the efficacy of this compound, detailed quantitative proteomic studies on this compound-treated cancer cells are emerging. This guide synthesizes available data, focusing on a key study by Huang et al. (2025) that investigated the proteomic changes in colorectal cancer cells following this compound (TAS-102) treatment. The study revealed that this compound treatment leads to significant alterations in proteins involved in key signaling pathways, particularly the p53 signaling pathway and the regulation of ferroptosis.
Quantitative Proteomic Data
| Protein | UniProt ID | Function | Expected Change with this compound |
| p53 | P04637 | Tumor suppressor, transcription factor | Stabilized/Upregulated |
| MDM2 | Q00987 | E3 ubiquitin ligase, negative regulator of p53 | Downregulated/Degraded |
| SLC7A11 (xCT) | Q9UPY5 | Cystine/glutamate antiporter, inhibits ferroptosis | Downregulated |
| GPX4 | P36969 | Glutathione peroxidase 4, inhibits ferroptosis | Downregulated |
Key Signaling Pathway Affected by this compound
The proteomic alterations induced by this compound converge on the p53 signaling pathway, leading to the induction of ferroptosis. The following diagram illustrates this key mechanism.
Caption: this compound promotes MDM2 degradation, leading to p53 stabilization and subsequent downregulation of SLC7A11, ultimately inducing ferroptosis.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of proteomic studies. The following section outlines a representative methodology for the comparative proteomic analysis of this compound-treated cancer cells, based on standard practices and information from the study by Huang et al.
Cell Culture and this compound Treatment
-
Cell Line: Colorectal cancer cell line (e.g., RKO).
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Cells are treated with a physiologically relevant concentration of this compound (TAS-102) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).
Protein Extraction and Digestion
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing detergents (e.g., SDS) and protease inhibitors to prevent protein degradation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Protein Digestion: An equal amount of protein from each sample is reduced, alkylated, and then digested into peptides using a sequence-specific protease, most commonly trypsin.
Mass Spectrometry Analysis
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptide mixtures are separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer (e.g., an Orbitrap instrument). The mass spectrometer acquires mass spectra of the intact peptides (MS1) and then fragments the most abundant peptides to obtain their fragmentation spectra (MS2).
Data Analysis
-
Protein Identification and Quantification: The acquired MS/MS spectra are searched against a human protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot or MaxQuant) to identify the peptides and their corresponding proteins. Label-free quantification or isotopic labeling methods are used to determine the relative abundance of each protein between the this compound-treated and control samples.
-
Bioinformatics Analysis: Differentially expressed proteins are identified based on statistical significance (e.g., p-value < 0.05) and fold change. Gene Ontology (GO) and pathway analysis (e.g., KEGG) are performed to identify the biological processes and signaling pathways that are significantly affected by this compound treatment.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a comparative proteomic analysis.
Caption: A typical workflow for comparative proteomic analysis of drug-treated cancer cells.
Comparison with Alternative Therapies
While direct comparative proteomic data between this compound and other chemotherapies like 5-Fluorouracil (5-FU) or regorafenib is limited, their known mechanisms of action suggest distinct proteomic signatures.
-
5-Fluorouracil (5-FU): As a thymidylate synthase inhibitor, 5-FU primarily impacts proteins involved in nucleotide metabolism and DNA synthesis. Proteomic studies on 5-FU resistance often show alterations in DNA repair pathways and drug efflux pumps.
-
Regorafenib: This multi-kinase inhibitor affects a broader range of signaling pathways, including those involved in angiogenesis (VEGFR), oncogenesis (KIT, RET, RAF), and the tumor microenvironment (PDGFR, FGFR). A comparative proteomic analysis would likely reveal widespread changes in phosphorylation patterns and downstream signaling cascades.
This compound's unique mechanism of inducing ferroptosis via the p53 pathway suggests a proteomic profile distinct from these agents, offering a potential therapeutic advantage in tumors resistant to other treatments.
Conclusion
The comparative proteomic analysis of this compound-treated cancer cells provides valuable insights into its molecular mechanisms of action. The induction of ferroptosis through the p53-SLC7A11 axis represents a key finding, differentiating this compound from other colorectal cancer therapies. Future proteomic studies, including direct comparisons with other drugs and analyses of patient-derived samples, will be crucial for identifying predictive biomarkers and rational combination strategies to enhance the clinical efficacy of this compound. This guide serves as a foundational resource for researchers dedicated to advancing cancer therapy through the lens of proteomics.
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Lonsurf (Trifluridine/Tipiracil)
For researchers, scientists, and drug development professionals, the safe handling and disposal of cytotoxic agents like Lonsurf are paramount to ensuring a secure laboratory environment and minimizing environmental impact.[1] Adherence to proper disposal protocols for this combination of trifluridine, a nucleoside metabolic inhibitor, and tipiracil, a thymidine phosphorylase inhibitor, is a critical component of laboratory operations.[2][3] This guide provides essential, step-by-step procedures for the proper disposal of this compound in a research setting, aligning with established safety protocols for antineoplastic drugs.[1][4]
Core Principle: Segregation and Containment
The fundamental principle underlying the disposal of this compound, as with all cytotoxic drugs, is the prevention of exposure and environmental contamination.[5] This is achieved through meticulous segregation of waste streams and the use of designated, clearly labeled, leak-proof, and puncture-resistant containers.[4] All personnel handling this compound waste must receive training on the potential hazards and the necessary safety precautions.[6][7]
Quantitative Data for Safe Handling and Disposal
The following table summarizes key quantitative data and safety measures pertinent to the handling and disposal of this compound and its components.
| Parameter | Specification | Citation |
| Storage of this compound Tablets | Room temperature between 68°F and 77°F (20°C and 25°C). | [8] |
| Disposal of Unused Tablets (if stored outside original container) | Dispose of any remaining medicine after 30 days. | [8][9] |
| Personal Protective Equipment (PPE) | Double chemotherapy gloves, gown, safety glasses or face shield. | [7][10][11] |
| Spill Cleanup (Small Spills <5 ml) | Clean immediately with absorbent pads, followed by a detergent solution and then clean water. | [7] |
| Waste Container Labeling | Clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste". | [4][12] |
Detailed Disposal Protocol for this compound Waste
The following protocol outlines the step-by-step procedures for the disposal of different types of waste generated from research activities involving this compound.
1. Personal Protective Equipment (PPE) and Decontamination:
-
Always wear appropriate PPE, including two pairs of chemotherapy-grade gloves, a disposable gown, and eye protection when handling this compound or its waste.[7][10]
-
Upon completion of work, wipe down the external surfaces of containers and work areas (like a biological safety cabinet or chemical fume hood) with an appropriate decontaminant, such as 70% isopropyl alcohol.[7]
-
All disposable items used in the preparation and handling of this compound, such as gloves, gowns, and absorbent pads, must be considered contaminated.[7]
2. Waste Segregation:
-
Trace Chemotherapy Waste: This includes items that are contaminated with small amounts of this compound, such as empty vials, empty syringes, gloves, gowns, and plastic-backed absorbent pads.[13] These items should be placed in a designated yellow chemotherapy waste container.[12][13]
-
Bulk Chemotherapy Waste (Non-trace): This is considered hazardous chemical waste and includes unused or expired this compound tablets, partially full vials or syringes, and materials used to clean up large spills.[13][14] This waste must be collected in a designated black RCRA (Resource Conservation and Recovery Act) container for hazardous waste.[14] Do not mix bulk chemotherapy waste with other laboratory wastes.[14]
-
Sharps Waste: Needles, syringes (even if empty), and other sharp objects contaminated with this compound must be disposed of in a puncture-resistant sharps container specifically designated for chemotherapy waste.[4][7] These containers are often yellow.[13] Do not recap needles.[14]
-
Liquid Waste: Unused liquid formulations or solutions containing this compound should be collected in a sealed, leak-proof container labeled as hazardous chemical waste.[12] Do not dispose of liquid chemotherapy waste down the drain.[12] For collection containers that are ¾ full, an absorbent material can be added to solidify the liquid before final disposal.[12]
3. Container Management and Final Disposal:
-
All waste containers must be clearly labeled with "Chemotherapeutic Waste" or "Cytotoxic Waste" and the name of the principal investigator.[4][12]
-
When waste containers are full (typically no more than ¾), they should be securely sealed.[12]
-
Sealed chemotherapy waste bags should be placed in a standard biohazard box for pickup.[12]
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[14][15] this compound waste should be sent to an appropriate hazardous waste incineration facility.[15]
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural flows for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Segregation and Disposal.
Caption: this compound Spill Cleanup and Decontamination Procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. obaid.info [obaid.info]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pogo.ca [pogo.ca]
- 5. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 6. kingstonhsc.ca [kingstonhsc.ca]
- 7. uwyo.edu [uwyo.edu]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. dam.upmc.com [dam.upmc.com]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 14. web.uri.edu [web.uri.edu]
- 15. myservier.de [myservier.de]
Essential Safety and Logistical Information for Handling Lonsurf
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Lonsurf (trifluridine/tipiracil) is paramount. As a cytotoxic drug, stringent adherence to safety protocols is necessary to minimize exposure and ensure a safe laboratory environment.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE) and Occupational Exposure Limits
The appropriate personal protective equipment must be worn when handling this compound, particularly when there is a risk of generating dust from powdered tablets.[3] The following table summarizes the recommended PPE and the occupational exposure limits for the active pharmaceutical ingredients.
| PPE Component | Specification | Purpose |
| Hand Protection | Protective gloves | To prevent skin contact with the medication.[3][4] |
| Eye/Face Protection | Protective eyeglasses or safety goggles | To protect eyes from powdered tablet dust.[3][4] |
| Respiratory Protection | Dustproof mask | Recommended when handling powdered tablets to prevent inhalation.[3] |
| Skin and Body Protection | White robes for analytical work; Dust-free garment for manufacturing | To protect skin and clothing from contamination.[3] |
| Footwear | Suitable protective footwear | To provide protection in a laboratory setting.[4] |
| Active Ingredient | Occupational Exposure Limit (OEL) - 8 hours |
| Trifluridine | 0.02 µg/m³ |
| Tipiracil Hydrochloride | 34 µg/m³ |
Experimental Protocols: Safe Handling and Disposal Procedures
1. Donning Personal Protective Equipment (PPE)
A systematic approach to putting on PPE is crucial to ensure complete protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gowning: Don a disposable gown or a dedicated lab coat. Ensure it is fully fastened.
-
Mask and Eye Protection: Put on a dustproof mask, followed by safety goggles or a face shield.
-
Gloves: Put on two pairs of chemotherapy-tested gloves. The outer glove should overlap the cuff of the gown.
2. Handling this compound Tablets
Adherence to these steps will minimize the risk of exposure during routine handling.
-
Preparation: Work in a designated area, such as a ventilated enclosure or a biological safety cabinet, especially when manipulating tablets (e.g., crushing for experimental purposes).
-
Dispensing: Handle tablets with care to avoid generating dust. Do not break or crush tablets unless it is a required part of the experimental protocol.
-
Spill Management: In case of a spill, isolate the area. Wear appropriate PPE and clean the spill using a chemotherapy spill kit.
-
Post-Handling: After handling, wipe down the work surface with an appropriate deactivating agent.
3. Doffing Personal Protective Equipment (PPE)
The removal of PPE should be done carefully to prevent contamination.
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Gown: Remove the gown by folding it in on itself, avoiding contact with the contaminated exterior.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.
4. Disposal of this compound and Contaminated Materials
Proper disposal is critical to prevent environmental contamination and accidental exposure.
-
Segregation: All materials that have come into contact with this compound, including used PPE, cleaning materials, and empty containers, must be segregated as cytotoxic waste.
-
Containerization: Place all contaminated waste into a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container.
-
Disposal: Dispose of the cytotoxic waste container in accordance with all local, regional, national, and international regulations for hazardous waste.[4] Unused this compound tablets stored outside the original container should be disposed of after 30 days.[5][6]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of the safe handling and disposal procedures for this compound.
Caption: Workflow for Safe this compound Handling and Disposal.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Dosing Guidelines for this compound® Tablets [lonsurfhcp.com]
- 3. obaid.info [obaid.info]
- 4. myservier.de [myservier.de]
- 5. Frequently Asked Questions | this compound® (trifluridine and tipiracil) tablets + bevacizumab [this compound.com]
- 6. How to Take this compound® (trifluridine and tipiracil) tablets + bevacizumab [this compound.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
